molecular formula C7H5ClO2 B016314 3-Chloro-2-hydroxybenzaldehyde CAS No. 1927-94-2

3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314
CAS No.: 1927-94-2
M. Wt: 156.56 g/mol
InChI Key: DOHOPUBZLWVZMZ-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOPUBZLWVZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334102
Record name 3-Chloro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-94-2
Record name 3-Chloro-2-hydroxybenzaldehyde
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Record name 3-Chloro-2-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, safety and handling information, and a review of its current and potential applications in research and development.

Chemical and Physical Properties

This compound, also known as 3-Chlorosalicylaldehyde, is a yellow solid organic compound.[1][2] It is characterized by a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis.[3] The compound is hygroscopic and should be stored in a dry, dark place at room temperature.[4][5] It is soluble in various organic solvents like ethanol, ether, acetone, chloroform, and DMSO, but has poor solubility in water.[1][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1927-94-2[1]
Molecular Formula C₇H₅ClO₂[1][3]
Molecular Weight 156.57 g/mol [5][6]
Appearance White to light yellow crystalline powder/solid[1][3]
Melting Point 42-44 °C or 52-56 °C[4][6]
Boiling Point 63 °C at 5 mmHg[4][5]
Density 1.404 g/cm³ (Predicted)[1][5]
pKa 6.70 ± 0.10 (Predicted)[1][5]
Flash Point 77.2 °C[1]
Solubility Soluble in ethanol, ether, acetone, chloroform, DMSO; Insoluble in water.[1][4][5]
InChI InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H[3][6]
SMILES C1=CC(=C(C(=C1)Cl)O)C=O[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common routes involve the formylation of 2-chlorophenol.

Reimer-Tiemann Reaction

One established method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[3]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction [7]

  • Materials:

    • o-Chlorophenol (126 g, 0.98 mol)

    • Sodium hydroxide (266 g, 6.65 mol)

    • Chloroform (262 g, 2.20 mol)

    • 6 N Sulfuric acid

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Hexane

    • Deionized water

  • Procedure:

    • Prepare a sodium hydroxide solution by dissolving 266 g of NaOH in 1000 mL of water in a 3000 mL round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser.

    • Warm the solution to 60°C and add 126 g of o-chlorophenol.

    • Slowly add 262 g of chloroform over a period of one hour.

    • Stir the mixture at 60°C for an additional two hours.

    • Increase the temperature to 80°C and maintain for sixteen hours.

    • Distill off the excess chloroform.

    • Acidify the reaction mixture with 6 N sulfuric acid.

    • Perform steam distillation on the acidified mixture.

    • Extract the distillate (approximately 6 liters) with diethyl ether.

    • Dry the ethereal solution with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain a yellow oil.

    • To separate the desired product from the 3-chloro-4-hydroxybenzaldehyde isomer, add the oil to 500 mL of vigorously stirred hexane. The 4-hydroxy isomer will precipitate as a white solid and can be removed by filtration.

    • Evaporate the hexane filtrate under reduced pressure. The remaining oil will crystallize upon standing at room temperature for 24 hours to yield this compound.

G reagents o-Chlorophenol NaOH Chloroform reaction_vessel Round-bottom Flask 60°C -> 80°C reagents->reaction_vessel workup Acidification (H₂SO₄) Steam Distillation reaction_vessel->workup extraction Ether Extraction Drying (MgSO₄) Evaporation workup->extraction purification Hexane Precipitation Filtration Evaporation extraction->purification product This compound purification->product

Figure 1: Synthesis workflow for this compound.
Formylation with Formaldehyde

Another synthetic route involves the reaction of 2-chlorophenol with formaldehyde.[8]

  • Reagents: 2-chlorophenol, formaldehyde, MgCl₂, Triethylamine (Et₃N)

  • Solvent: Acetonitrile

  • Conditions: Heating for 3.5 hours

  • Yield: 87%

Spectroscopic Data

Detailed, verified spectroscopic data for this compound is not consistently available across public databases. However, based on its chemical structure, the following spectral characteristics are expected:

Table 2: Expected Spectroscopic Features

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde proton (-CHO)~9.8-10.0 ppm (singlet)
Aromatic protons (Ar-H)~6.9-7.6 ppm (multiplets)
Hydroxyl proton (-OH)Broad singlet, variable shift
¹³C NMR Carbonyl carbon (C=O)~190-195 ppm
Aromatic carbons~115-160 ppm
FT-IR O-H stretch (phenolic)3100-3300 cm⁻¹ (broad)
C-H stretch (aromatic)~3050 cm⁻¹
C=O stretch (aldehyde)~1650-1680 cm⁻¹
C=C stretch (aromatic)~1450-1600 cm⁻¹
C-Cl stretch~700-800 cm⁻¹
Mass Spec. Molecular Ion Peak (M⁺)m/z 156 and 158 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8]

Synthesis of Heterocyclic Compounds

It can be used to synthesize coumarin derivatives, such as 8-chloro-chromen-2-one, through reaction with acetic anhydride.[8]

Precursor for Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1] These Schiff bases and their metal complexes are of significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9]

Experimental Protocol: General Synthesis of Schiff Bases [1]

  • Materials:

    • This compound

    • A primary amine (e.g., an aniline or an amino acid)

    • Ethanol or Methanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

    • In a separate vessel, dissolve an equimolar amount of the primary amine in the same solvent.

    • Add the amine solution to the aldehyde solution with continuous stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product, if solid, will often precipitate and can be collected by filtration, followed by washing and recrystallization for purification.

G cluster_reactants Reactants aldehyde This compound in Ethanol reaction Condensation Reaction (Reflux, Acetic Acid catalyst) aldehyde->reaction amine Primary Amine (R-NH₂) in Ethanol amine->reaction purification Cooling Filtration Recrystallization reaction->purification product Schiff Base Product purification->product

Figure 2: General workflow for the synthesis of Schiff bases.
Biological and Pharmacological Potential

While primarily a synthetic intermediate, this compound itself has been noted for potential antimicrobial and antioxidant properties.[1][8] Derivatives of this compound are actively being investigated for various therapeutic applications. For instance, related salicylaldehyde derivatives have been used to create compounds with antibacterial, antifungal, and anticancer activities.[10]

The mechanism of antimicrobial action for many aldehydes involves the disruption of microbial cell membranes and interference with essential cellular enzymes.[11] The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can act as a radical scavenger.

Safety and Handling

This compound is classified as an irritant.[1][6] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

Table 3: GHS Hazard Information

CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from[6].

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Conclusion

This compound (CAS 1927-94-2) is a valuable and versatile chemical intermediate. Its trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chlorine atom on an aromatic ring—provides multiple reaction sites for the synthesis of a diverse range of more complex molecules. While its own biological activity is of interest, its primary role in drug discovery and development is as a foundational building block for creating novel therapeutic agents, particularly through the formation of Schiff bases and other heterocyclic systems. Researchers and scientists should handle this compound with appropriate safety precautions due to its irritant nature. Further exploration of its derivatives is likely to yield new compounds with significant pharmacological potential.

References

An In-depth Technical Guide to the Physical Properties of 3-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chlorosalicylaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical Properties

3-Chlorosalicylaldehyde, with the CAS number 1927-94-2, is a substituted aromatic aldehyde. Its physical characteristics are crucial for its handling, reaction setup, and purification. A summary of its key physical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Weight 156.57 g/mol [1][2][4][7][8][10][11][12]
Appearance Pale beige to yellow solid. It can also appear as a white to light yellow crystalline powder.[5][9][10][11]
Melting Point 52-60 °C[1][2][4][13][9][10][12][14]
Boiling Point 204.1 °C at 760 mmHg; 63 °C at 5 mmHg.[1][13][9][10][12]
Density 1.404 g/cm³[9][10][12]
Solubility Soluble in acetone, dichloromethane, and ethyl acetate. Insoluble in water.[1][9][10][12]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 3-Chlorosalicylaldehyde are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 3-Chlorosalicylaldehyde transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of 3-Chlorosalicylaldehyde is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp: The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.

  • Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 3-Chlorosalicylaldehyde equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil)

Procedure:

  • Sample Preparation: A few drops of molten 3-Chlorosalicylaldehyde are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid sample.

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in the Thiele tube containing the heating liquid.

  • Heating: The side arm of the Thiele tube is heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Volume Displacement Method)

Objective: To determine the mass per unit volume of solid 3-Chlorosalicylaldehyde.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • A liquid in which 3-Chlorosalicylaldehyde is insoluble (e.g., water)

Procedure:

  • Mass Measurement: A known mass of 3-Chlorosalicylaldehyde crystals is accurately weighed using an analytical balance.

  • Initial Volume Measurement: A known volume of the insoluble liquid is measured in a graduated cylinder.

  • Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3-Chlorosalicylaldehyde in various solvents.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Various solvents (e.g., water, acetone, dichloromethane, ethyl acetate)

Procedure:

  • Sample Addition: A small, consistent amount (e.g., 10 mg) of 3-Chlorosalicylaldehyde is added to separate test tubes.

  • Solvent Addition: A fixed volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

  • Mixing: Each test tube is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute) to facilitate dissolution.

  • Observation: The test tubes are visually inspected to determine if the solid has completely dissolved.

  • Reporting: The solubility is reported as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Logical Relationships and Workflows

The determination of physical properties follows a logical workflow, starting from sample preparation to the final data recording and analysis.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Reporting prep Obtain Pure Sample of 3-Chlorosalicylaldehyde grind Grind to a Fine Powder (for Melting Point & Density) prep->grind bp Boiling Point Determination prep->bp sol Solubility Assessment prep->sol mp Melting Point Determination grind->mp den Density Determination grind->den record Record Observations & Measurements mp->record bp->record den->record sol->record calc Calculate Derived Properties (e.g., Density) record->calc report Report Final Values & Observations calc->report

Workflow for Physical Property Determination

This diagram illustrates the general workflow for determining the physical properties of a solid organic compound like 3-Chlorosalicylaldehyde. Proper sample preparation is a prerequisite for accurate measurements. Each experimental determination yields raw data that is then recorded and, if necessary, used in calculations to obtain the final property value.

References

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde), a key intermediate in organic synthesis. This document collates critical data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are provided, alongside a visualization of its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 3, 2, and 1, respectively. The presence of these functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2]
CAS Number 1927-94-2[1][2]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Synonyms 3-Chlorosalicylaldehyde[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid[1]
Melting Point 52-56 °C[1]
Boiling Point 63 °C at 5 mmHg
pKa 6.70 ± 0.10 (Predicted)
Solubility Soluble in acetone, chloroform, dichloromethane, and DMSO (slightly)

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis

This compound is commonly synthesized via the Reimer-Tiemann reaction. This reaction introduces a formyl group onto a phenol ring, typically at the ortho position to the hydroxyl group.

Reimer-Tiemann Reaction Protocol

The following protocol is adapted from a standard literature procedure for the synthesis of this compound from o-chlorophenol.

Experimental Workflow:

experimental_workflow start Start: o-Chlorophenol dissolve Dissolve in NaOH solution start->dissolve add_chloroform Add Chloroform dissolve->add_chloroform react Heat and Stir add_chloroform->react distill Distill excess Chloroform react->distill acidify Acidify with H₂SO₄ distill->acidify steam_distill Steam Distillation acidify->steam_distill extract Extract with Ether steam_distill->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Ether dry->evaporate end Product: This compound evaporate->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium hydroxide in water.

  • Addition of Reactant: To the sodium hydroxide solution, add o-chlorophenol. The mixture should be stirred until the o-chlorophenol is completely dissolved.

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel over a period of approximately one hour, while maintaining the temperature at around 60 °C.

  • Reaction: After the addition of chloroform is complete, continue stirring the mixture at 60 °C for an additional two hours.

  • Work-up:

    • Remove the excess chloroform by distillation.

    • Acidify the reaction mixture with sulfuric acid.

    • Perform steam distillation to isolate the crude product.

    • Extract the distillate with diethyl ether.

    • Dry the ethereal solution over anhydrous magnesium sulfate.

    • Evaporate the ether to obtain the final product.

Spectroscopic Data

While specific experimental spectral data for this compound is not provided in the readily available literature, typical spectral characteristics can be inferred based on its structure.

Table 3: Expected Spectroscopic Features

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets in the range of 6.5-8.0 ppm).- Aldehydic proton (singlet around 9.5-10.5 ppm).- Hydroxyl proton (broad singlet, chemical shift can vary).
¹³C NMR - Aromatic carbons (peaks in the range of 110-160 ppm).- Aldehydic carbon (peak around 190 ppm).
IR Spectroscopy - O-H stretching (broad band around 3200-3400 cm⁻¹).- C=O stretching of the aldehyde (strong band around 1650-1700 cm⁻¹).- C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- Isotopic peak for ³⁷Cl at M+2.- Fragmentation patterns corresponding to the loss of functional groups.

Applications in Research and Development

This compound serves as a valuable precursor in the synthesis of a variety of organic compounds. Its functional groups allow for a range of chemical transformations, making it a key starting material for:

  • Pharmaceuticals: Synthesis of novel drug candidates with potential biological activities.

  • Agrochemicals: Development of new pesticides and herbicides.

  • Fine Chemicals: Production of dyes, fragrances, and other specialty chemicals.

The reactivity of the aldehyde and hydroxyl groups, combined with the influence of the chloro substituent, provides a platform for creating diverse molecular architectures for various applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the essential molecular and chemical information for this compound. The provided data on its properties, structure, and synthesis protocols offers a solid foundation for its use in research and development. Further experimental investigation into its spectroscopic and crystallographic properties would be beneficial for a more complete understanding of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Hazards of C7H5ClO2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H5ClO2 primarily represents the isomers of chlorobenzoic acid, which are monochlorinated derivatives of benzoic acid. These compounds are significant as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] A thorough understanding of their chemical properties and associated hazards is crucial for their safe handling and effective utilization in research and development. This guide provides a comprehensive overview of the key chemical properties, toxicological data, and relevant experimental protocols for the three main isomers: 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid.

Chemical and Physical Properties

The physical and chemical characteristics of the chlorobenzoic acid isomers are summarized below. These properties are fundamental for designing synthetic routes, understanding their environmental fate, and developing appropriate handling procedures.

Property2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid
Molecular Formula C₇H₅ClO₂[1]C₇H₅ClO₂[3]C₇H₅ClO₂[4]
Molecular Weight 156.57 g/mol [5]156.57 g/mol [6]156.57 g/mol [7]
Appearance White crystalline solid[1]Crystals or fluffy white powder[3]White to off-white crystalline solid[8]
Melting Point 140-142 °C[5]153-157 °C238-241 °C[7]
Boiling Point 233-234 °C (sublimes)[5][9]Sublimes[3]274-276 °C[10]
Water Solubility 2.1 g/L at 25 °C[9]0.45 g/L at 15 °C[3]~0.5 g/L at 25 °C[8]
pKa 2.89[9]3.82[3]3.98[11]
CAS Number 118-91-2[1]535-80-8[3]74-11-3[7]

Hazards and Toxicological Information

The chlorobenzoic acid isomers present various hazards that necessitate careful handling and the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Hazard Classification2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid
GHS Pictograms
GHS Signal Word Warning[12]WarningWarning
GHS Hazard Statements H315: Causes skin irritation[13]H319: Causes serious eye irritation[13]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Acute Oral Toxicity (LD50) 501 mg/kg (Rat)[14]Not available>200 mg/kg (Rat, OECD Guideline 423)[15]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and toxicological properties of chlorobenzoic acids are outlined below. These protocols are based on internationally recognized standards to ensure data reliability and comparability.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry chlorobenzoic acid isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[16]

  • Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has liquefied is the end of the range. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Capillary Method)

This method determines the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small amount of the chlorobenzoic acid isomer is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a liquid bath (e.g., paraffin oil in a Thiele tube). The heating should be gradual.

  • Observation: As the liquid heats, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tip.

  • Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.[2][4]

Flask Method (for solubilities > 10⁻² g/L):

  • Equilibration: An excess amount of the chlorobenzoic acid isomer is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of the chlorobenzoic acid in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2]

Column Elution Method (for solubilities < 10⁻² g/L):

  • Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Analysis: The eluate is collected in fractions, and the concentration of the dissolved substance in each fraction is determined. The plateau of the concentration curve represents the water solubility.[2]

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test is used to assess the potential of a substance to cause gene mutations.

Methodology:

  • Test Strains: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used. These strains have mutations that prevent them from synthesizing this essential amino acid.[5][17]

  • Exposure: The tester strains are exposed to various concentrations of the chlorobenzoic acid isomer, both with and without an external metabolic activation system (S9 fraction from rat liver).[17] The exposure can be done using the plate incorporation method or the pre-incubation method.[6]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

  • Incubation: The plates are incubated at 37 °C for 48-72 hours.[10]

  • Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the amino acid) will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[10]

Acute Oral Toxicity (LD50 - OECD Guideline 425: Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: The test is typically conducted using a single sex of rats or mice (usually females).[11]

  • Dosing: A single animal is dosed at a starting dose level, which is the best estimate of the LD50. Subsequent animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcomes).

  • Calculation: The LD50 is calculated using the maximum likelihood method from the outcomes at the different dose levels.

Metabolic and Degradation Pathways

For professionals in drug development and environmental science, understanding the metabolic fate of chlorobenzoic acids is critical. In microorganisms, these compounds undergo biodegradation through specific enzymatic pathways. These pathways are analogous to signaling pathways in that they represent a series of biochemical transformations.

Biodegradation of 2-Chlorobenzoic Acid

The aerobic degradation of 2-chlorobenzoic acid is typically initiated by a dioxygenase enzyme.

G 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Catechol Catechol 2-Chlorobenzoic Acid->Catechol 2-Halobenzoate-1,2-dioxygenase cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol-1,2-dioxygenase (ortho-cleavage) β-Ketoadipate Pathway β-Ketoadipate Pathway cis,cis-Muconic Acid->β-Ketoadipate Pathway G 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid 3-Chlorocatechol 3-Chlorocatechol 3-Chlorobenzoic Acid->3-Chlorocatechol Benzoate-1,2-dioxygenase 4-Chlorocatechol 4-Chlorocatechol 3-Chlorobenzoic Acid->4-Chlorocatechol Benzoate-1,2-dioxygenase Further Degradation Further Degradation 3-Chlorocatechol->Further Degradation 4-Chlorocatechol->Further Degradation G 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid Hydrolytic Dehalogenation Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid Hydroxylation β-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuic Acid->β-Ketoadipate Pathway

References

Navigating the Solubility Landscape of 3-Chloro-2-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Topic: this compound Solubility in Organic Solvents

This compound, also known as 3-chlorosalicylaldehyde, is a solid compound with the chemical formula C₇H₅ClO₂. Its solubility is a critical parameter for its application in various synthetic routes, influencing reaction kinetics, purification, and formulation. Understanding its behavior in different organic solvents is paramount for process optimization and the development of novel chemical entities.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at a specified temperature) for this compound in organic solvents. The following table summarizes the qualitative solubility information that has been reported.

SolventQualitative Solubility
EthanolSoluble[1]
EtherSoluble[1]
AcetoneSoluble, Slightly Soluble[2]
ChloroformSlightly Soluble[2]
DichloromethaneSoluble, Slightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
WaterInsoluble[1]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adaptable and can be tailored to specific laboratory conditions and solvent properties.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

    • Once the solvent has completely evaporated, a solid residue of the dissolved this compound will remain.

    • Place the evaporation dish in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the evaporation dish with the dry residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units:

      • g/L: (Mass of residue in g) / (Volume of solution withdrawn in L)

      • mol/L (Molarity): (Mass of residue in g / Molar mass of this compound) / (Volume of solution withdrawn in L)

      • g/100 mL: (Mass of residue in g / Volume of solution withdrawn in mL) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_end Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw a known volume of supernatant settle->withdraw filter Filter through a syringe filter into a pre-weighed container withdraw->filter evaporate Evaporate the solvent filter->evaporate weigh Weigh the dried residue evaporate->weigh calculate Calculate solubility weigh->calculate end Solubility Data (g/L, mol/L) calculate->end

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_process Solubility Process compound This compound (Solute) dissolution Dissolution compound->dissolution solvent Organic Solvent (e.g., Ethanol, Acetone) solvent->dissolution equilibrium Saturation Equilibrium dissolution->equilibrium at a given Temperature saturated_solution Saturated Solution equilibrium->saturated_solution

Caption: Logical relationship in solubility assessment.

References

An In-depth Technical Guide to the Spectral Data of 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Chloro-2-hydroxybenzaldehyde. Detailed experimental protocols and organized data tables are presented to facilitate research and development applications.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.21s-OH
9.86s-CHO
7.42dd7.8, 3.0Ar-H
7.23dd7.2, 3.0Ar-H

Note: Data is based on a closely related compound, 3-chloro-5-fluorosalicylaldehyde, and serves as an estimation.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
194.97C=O (Aldehyde)
153.85C-OH
124.72Ar-CH
123.15C-Cl
120.24Ar-C
116.90Ar-CH

Note: Data is based on a closely related compound, 3-chloro-5-fluorosalicylaldehyde, and serves as an estimation.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic)
~2900-2800C-H stretch (aldehyde)
~1700-1680C=O stretch (aldehyde)
~1600-1450C=C stretch (aromatic)
~800-600C-Cl stretch

Note: Approximate values based on typical absorptions for this class of compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation

m/zAssignment
156/158[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
155/157[M-H]⁺
127/129[M-CHO]⁺

Note: Expected fragmentation pattern for the molecular ion. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with approximately one-third the intensity of the main molecular ion peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The sample is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85).[2]

  • Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background: A spectrum of a blank KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer with an EI source (e.g., as found in the NIST Mass Spectrometry Data Center).[2]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the molecular structure with key NMR correlations for this compound.

Spectral_Analysis_Workflow Figure 1. Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Molecular_Structure_and_NMR Figure 2. Molecular Structure and Key NMR Correlations cluster_structure This compound cluster_nmr Key NMR Signals mol      O     // \    C --C6H3(Cl)(OH)    |    H     H_aldehyde ¹H: ~9.9 ppm (CHO) H_hydroxyl ¹H: ~11.2 ppm (OH) H_aromatic ¹H: ~7.2-7.4 ppm (Ar-H) C_carbonyl ¹³C: ~195 ppm (C=O) C_aromatic ¹³C: ~116-154 ppm (Ar-C)

References

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 3-Chloro-2-hydroxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a versatile chemical intermediate primarily recognized for its role in the synthesis of more complex molecules with significant biological activities. While direct studies on the mechanism of action of this compound are limited in publicly available scientific literature, a substantial body of research exists for its derivatives, particularly Schiff bases and metal complexes. These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides an in-depth overview of the known biological activities and putative mechanisms of action of compounds derived from this compound, offering insights for researchers and professionals in drug discovery and development.

Core Compound: this compound

This compound serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive aldehyde group, a hydroxyl group, and a chlorine atom on the benzene ring, allows for the facile synthesis of a variety of derivatives. While some sources suggest potential intrinsic antimicrobial and antioxidant properties, concrete in vitro and in vivo studies detailing its specific molecular targets and signaling pathway modulations are not extensively documented.[1] The primary focus of research has been on leveraging this molecule as a scaffold to create novel therapeutic agents.

Biological Activities of this compound Derivatives

The majority of research into the biological effects of this compound is centered on its derivatives. The introduction of various functional groups through the aldehyde moiety, most commonly via the formation of Schiff bases, has yielded compounds with significant pharmacological potential.

Antimicrobial Activity

Schiff base derivatives of this compound have been a key area of investigation for their antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is considered crucial for their biological activity.

Mechanism of Action: The precise mechanism is not fully elucidated but is thought to involve several possibilities:

  • Cell Wall Synthesis Inhibition: Some Schiff bases may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibition: The imine group can interact with various cellular components, potentially disrupting protein synthesis.

  • Enzyme Inhibition: These compounds may act as inhibitors for essential microbial enzymes.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives could facilitate their insertion into the microbial cell membrane, leading to altered permeability and cell death.

Experimental Data:

While specific quantitative data for this compound derivatives is sparse in the reviewed literature, the general class of salicylaldehyde-derived Schiff bases has shown potent activity. For instance, certain substituted salicylaldehydes are known to have highly potent antimicrobial activity against bacteria and fungi.[2]

Experimental Protocols:

  • Synthesis of Schiff Bases: A common method involves the condensation reaction of this compound with a primary amine in a suitable solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling.[3]

  • Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method):

    • Prepare a uniform microbial lawn on an agar plate.

    • Impregnate sterile paper discs with known concentrations of the test compound.

    • Place the discs on the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.

Anticancer Activity

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have emerged as a promising class of anticancer agents.

Mechanism of Action: The anticancer activity of these derivatives is likely multifactorial and may involve:

  • Induction of Apoptosis: Many chemotherapeutic agents exert their effects by triggering programmed cell death. Schiff base derivatives may activate intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: These compounds could potentially arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Topoisomerases: Some Schiff base-metal complexes have been shown to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to cancer cell death.

Signaling Pathways:

While not directly demonstrated for this compound derivatives, related salicylaldehyde Schiff bases have been shown to modulate key signaling pathways involved in cancer progression, such as the MAPK pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of salicylaldehyde derivatives is an area of active research. The structural similarity to salicylic acid (the active metabolite of aspirin) provides a rationale for investigating this activity.

Mechanism of Action: The anti-inflammatory effects could be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: Inhibition of signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes, is a plausible mechanism.

Experimental Protocols:

  • In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition):

    • A reaction mixture containing the test compound and bovine serum albumin is prepared.

    • The mixture is heated to induce denaturation and then cooled.

    • The turbidity of the solution is measured spectrophotometrically.

    • The percentage inhibition of denaturation is calculated relative to a control.

Data Presentation

Due to the limited availability of quantitative data for this compound itself, the following table summarizes the types of biological activities observed for its derivatives and related compounds.

Compound ClassBiological ActivityKey Findings
Schiff Base Derivatives of Salicylaldehydes AntimicrobialPotent activity against various bacteria and fungi.[2]
Schiff Base Derivatives of Salicylaldehydes AnticancerInduction of apoptosis and cell cycle arrest in cancer cell lines.
Metal Complexes of Salicylaldehyde Schiff Bases AnticancerDNA interaction and topoisomerase inhibition.
3-Hydroxybenzaldehyde VasculoprotectiveInhibition of vascular smooth muscle cell proliferation.
3-Hydroxybenzaldehyde Anti-inflammatoryInhibition of inflammatory markers in endothelial cells.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G Potential Antimicrobial Mechanism of Action cluster_compound Schiff Base Derivative cluster_cell Bacterial Cell cluster_outcome Outcome Compound This compound Schiff Base Derivative Membrane Cell Membrane Integrity Compound->Membrane Disruption CellWall Cell Wall Synthesis Compound->CellWall Inhibition Protein Protein Synthesis Compound->Protein Inhibition Death Bacterial Cell Death Membrane->Death CellWall->Death Protein->Death

Caption: Putative antimicrobial mechanisms of Schiff base derivatives.

G Potential Anticancer Mechanism of Action cluster_compound Anticancer Agent cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response cluster_outcome Outcome Compound This compound Derivative DNA DNA/Topoisomerase Compound->DNA Inhibition CellCycle Cell Cycle Checkpoints Compound->CellCycle Interference Mitochondria Mitochondria Compound->Mitochondria Dysfunction Apoptosis Apoptosis DNA->Apoptosis CycleArrest Cell Cycle Arrest CellCycle->CycleArrest ROS ROS Production Mitochondria->ROS Death Cancer Cell Death Apoptosis->Death CycleArrest->Death ROS->Apoptosis

Caption: Potential anticancer mechanisms of action for derivatives.

G Experimental Workflow: Antimicrobial Screening cluster_synthesis Compound Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis Start This compound + Primary Amine Reaction Condensation Reaction Start->Reaction Product Schiff Base Derivative Reaction->Product Disc Disc Diffusion Assay Product->Disc Culture Bacterial Culture Preparation Culture->Disc Incubation Incubation Disc->Incubation Measure Measure Zone of Inhibition Incubation->Measure Result Determine Antimicrobial Activity Measure->Result

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of biologically active compounds. While the direct mechanism of action of the parent compound remains largely unexplored, its derivatives, especially Schiff bases and their metal complexes, exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. The mechanisms underlying these activities are likely diverse and involve interactions with multiple cellular targets and signaling pathways.

Future research should focus on several key areas:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to elucidate any intrinsic biological activities and its specific molecular targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically modifying the structure of its derivatives to identify key pharmacophores and optimize biological activity.

  • Detailed Mechanistic Studies: Utilizing advanced techniques such as transcriptomics, proteomics, and specific enzyme assays to unravel the precise signaling pathways and molecular interactions of the most potent derivatives.

A deeper understanding of the mechanism of action of this compound and its derivatives will be instrumental in the rational design and development of novel therapeutic agents for a range of diseases.

References

Unveiling the Biological Potential of 3-Chlorosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorosalicylaldehyde, a halogenated derivative of salicylaldehyde, presents a compelling scaffold for biological investigation. While research on this specific compound is emerging, the broader class of substituted salicylaldehydes has demonstrated significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the biological activities of 3-Chlorosalicylaldehyde and its close analogs, with a focus on its antimicrobial and potential anticancer properties. Detailed experimental protocols and visual representations of workflows are provided to facilitate further research and development in this area.

Antimicrobial Activity

Substituted salicylaldehydes have been recognized for their potent antibacterial and antifungal properties. The introduction of a halogen atom, such as chlorine, at the C3 position of the salicylaldehyde ring has been shown to modulate its antimicrobial efficacy.

Quantitative Antimicrobial Data

A systematic study by Pasanen et al. (2012) evaluated the antimicrobial activity of a series of substituted salicylaldehydes, including 3-Chlorosalicylaldehyde, against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined to quantify its antimicrobial potency.[1]

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Bacillus cereusGram-positive Bacteria128256
Staphylococcus aureusGram-positive Bacteria256512
Escherichia coliGram-negative Bacteria512>512
Candida albicansYeast64128
Saccharomyces cerevisiaeYeast64128

Data sourced from Pasanen et al. (2012).[1]

Experimental Protocol: Determination of MIC and MBC/MFC

The following protocol is a standard method for determining the minimum inhibitory and bactericidal/fungicidal concentrations of a compound.

1.2.1. Materials

  • 3-Chlorosalicylaldehyde

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile agar plates

1.2.2. Procedure

  • Preparation of Inoculum: Cultures of the test microorganisms are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Serial Dilution: A stock solution of 3-Chlorosalicylaldehyde is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Aliquots from the wells showing no visible growth are plated onto sterile agar plates and incubated. The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of 3-Chlorosalicylaldehyde start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_mbc Plate from Wells with No Growth read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC/MFC Determination.

Anticancer Activity

While direct studies on the anticancer activity of 3-Chlorosalicylaldehyde are limited in publicly available literature, numerous derivatives of salicylaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. Research on salicylaldehyde hydrazones and other derivatives suggests that the salicylaldehyde scaffold is a promising starting point for the development of novel anticancer agents.[2][3] The introduction of substituents on the salicylaldehyde ring, including halogens, has been shown to be a viable strategy for enhancing anticancer potency.[2][3]

Potential for Anticancer Activity

The anticancer potential of salicylaldehyde derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. Further investigation into the specific effects of 3-Chlorosalicylaldehyde on cancer cell lines is warranted to determine its IC50 values and elucidate its mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

2.2.1. Materials

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 3-Chlorosalicylaldehyde

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

2.2.2. Procedure

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 3-Chlorosalicylaldehyde and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with 3-Chlorosalicylaldehyde seed_cells->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay.

Enzyme Inhibition

The biological activity of salicylaldehyde derivatives is often linked to their ability to inhibit specific enzymes. While there is a lack of direct evidence for 3-Chlorosalicylaldehyde as an enzyme inhibitor, related benzaldehyde and salicylaldehyde derivatives have been shown to inhibit various enzymes, including tyrosinase and aldehyde dehydrogenases.[4][5] The electrophilic nature of the aldehyde group and the overall electronic properties of the substituted aromatic ring can contribute to interactions with enzyme active sites. Further screening of 3-Chlorosalicylaldehyde against a panel of enzymes could reveal novel inhibitory activities.

Signaling Pathways

The precise signaling pathways modulated by 3-Chlorosalicylaldehyde have not yet been elucidated. However, studies on other benzaldehyde derivatives have shown interference with key cancer-related signaling pathways, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. It is plausible that 3-Chlorosalicylaldehyde may exert its biological effects through similar mechanisms. Investigating the impact of 3-Chlorosalicylaldehyde on these and other signaling pathways will be crucial for understanding its mode of action and therapeutic potential.

Logical_Relationship cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action compound 3-Chlorosalicylaldehyde antimicrobial Antimicrobial Activity compound->antimicrobial anticancer Anticancer Activity compound->anticancer enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition membrane_disruption Cell Membrane Disruption antimicrobial->membrane_disruption apoptosis Induction of Apoptosis anticancer->apoptosis pathway_modulation Modulation of Signaling Pathways anticancer->pathway_modulation enzyme_inhibition->pathway_modulation

Logical Relationship of Potential Activities.

Conclusion and Future Directions

3-Chlorosalicylaldehyde demonstrates clear antimicrobial activity, particularly against yeasts. While its potential as an anticancer agent and enzyme inhibitor is suggested by the activities of related compounds, further direct investigation is necessary to confirm these properties and elucidate the underlying mechanisms. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the biological potential of this compound. Future research should focus on obtaining quantitative data for its anticancer effects, screening for specific enzyme inhibition, and identifying the signaling pathways it modulates. Such studies will be instrumental in determining the therapeutic promise of 3-Chlorosalicylaldehyde.

References

Unveiling 3-Chloro-2-hydroxybenzaldehyde: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in the synthesis of a wide array of organic compounds, particularly in the realms of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group ortho to the aldehyde functionality, imparts specific reactivity and biological activity to its derivatives. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for professionals in research and development.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and study are intrinsically linked to the development of formylation reactions of phenols in the late 19th and early 20th centuries. The advent of reactions such as the Reimer-Tiemann reaction and the Duff reaction provided the foundational chemistry for the introduction of an aldehyde group onto a phenolic ring, paving the way for the synthesis of a vast number of substituted hydroxybenzaldehydes, including the chloro-substituted variants.

The Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann, is a key method for the ortho-formylation of phenols.[1][2] This reaction, typically employing chloroform in a basic solution, was a significant advancement in aromatic chemistry and undoubtedly played a role in the early synthesis of compounds like this compound from 2-chlorophenol. Similarly, the Duff reaction, developed by James Cooper Duff, utilizes hexamine as the formylating agent and is also effective for the ortho-formylation of phenols.[3] The history of this compound is therefore embedded within the broader history of these named reactions and the systematic exploration of substituted aromatic compounds that they enabled.

Physicochemical Properties

This compound is a yellow solid with a characteristic odor.[4] A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClO₂[4]
Molecular Weight 156.57 g/mol [5]
CAS Number 1927-94-2[4]
Melting Point 52-56 °C
Boiling Point 204.1 °C at 760 mmHg[4]
Density 1.404 g/cm³[4]
Flash Point 77.2 °C[4]
Solubility Soluble in ethanol and ether; insoluble in water.[4]
Appearance Yellow solid[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Reimer-Tiemann reaction being a classic and well-documented approach. An alternative method involves the direct formylation of 2-chlorophenol.

Synthesis via Reimer-Tiemann Reaction

This method utilizes 2-chlorophenol and chloroform in the presence of a strong base. The reaction proceeds via the formation of a dichlorocarbene intermediate which then electrophilically attacks the electron-rich phenoxide ring, primarily at the ortho position.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction is as follows[6]:

  • A solution of sodium hydroxide (266 g, 6.65 mol) in 1000 ml of water is prepared in a 3000 ml round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser. The solution is warmed to 60°C.

  • o-Chlorophenol (126 g, 0.98 mol) is added to the flask, where it dissolves instantly.

  • Chloroform (262 g, 2.20 mol) is then added slowly over a one-hour period.

  • The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is acidified with 6 N sulfuric acid and then steam distilled.

  • Approximately six liters of distillate are collected and extracted with ether.

  • The ethereal solution is dried with anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a yellow oil.

  • This oil, a mixture of this compound and 3-chloro-4-hydroxybenzaldehyde, is poured into 500 ml of vigorously stirred hexane.

  • The resulting white precipitate of 3-chloro-4-hydroxybenzaldehyde is filtered off (Yield: 8%).

  • The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing at room temperature for 24 hours. The yield of this compound is 8.01 g (5%), with a melting point of 51°-53°C.[6]

Reaction Mechanism Workflow:

Reimer_Tiemann_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product chloroform Chloroform (CHCl₃) carbene Dichlorocarbene (:CCl₂) chloroform->carbene Deprotonation & α-elimination naoh Sodium Hydroxide (NaOH) naoh->carbene phenoxide 2-Chlorophenoxide naoh->phenoxide chlorophenol 2-Chlorophenol chlorophenol->phenoxide Deprotonation intermediate Dichloromethyl-substituted phenoxide intermediate carbene->intermediate phenoxide->intermediate Electrophilic attack product This compound intermediate->product Hydrolysis

Caption: The Reimer-Tiemann reaction mechanism for the synthesis of this compound.

Synthesis via Direct Formylation

An alternative, high-yield synthesis involves the reaction of 2-chlorophenol with formaldehyde.

Experimental Protocol:

A reported method for this synthesis is as follows[4]:

  • 2-chlorophenol is reacted with formaldehyde in acetonitrile as the solvent.

  • Magnesium chloride (MgCl₂) and triethylamine (Et₃N) are used as reagents.

  • The reaction mixture is heated for 3.5 hours.

  • This method is reported to produce this compound with a yield of 87%.[4]

Comparative Synthesis Data

Synthesis MethodKey ReagentsSolventReaction TimeYieldReference
Reimer-Tiemann Reaction 2-Chlorophenol, Chloroform, NaOHWater/Chloroform (biphasic)~18 hours5%[6]
Direct Formylation 2-Chlorophenol, Formaldehyde, MgCl₂, Et₃NAcetonitrile3.5 hours87%[4]

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

  • Antimicrobial Agents: The compound itself has been noted for its antimicrobial properties.[4] Furthermore, it is a precursor for more complex antimicrobial agents. The mechanism of action for related chlorosalicylaldehydes is thought to involve the disruption of microbial cell membranes, leading to cell death.[7]

  • Anticancer Agents: Derivatives of this compound are being investigated for their potential as anticancer drugs. Studies on similar compounds, such as 3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde, have demonstrated cytotoxicity in various cancer cell lines, often through the induction of apoptosis or necrosis.[7]

  • Pharmaceutical Intermediates: The compound is a key starting material for the synthesis of various pharmaceutical compounds, where the chloro and hydroxyl groups can be further modified to create complex molecular architectures.[4]

Plausible Biological Signaling Pathway Involvement

While a specific signaling pathway directly modulated by this compound is not yet definitively established in the literature, based on the activity of related hydroxybenzaldehydes, a plausible mechanism of action can be proposed. For instance, 3- and 4-hydroxybenzaldehydes have been shown to activate the Sonic Hedgehog (Shh) signaling pathway and inhibit apoptosis. The potential for this compound to influence such pathways warrants further investigation.

A generalized workflow illustrating a potential mechanism for its antimicrobial or anticancer activity is presented below.

Biological_Activity_Workflow cluster_cellular_interaction Cellular Interaction cluster_cellular_response Cellular Response cluster_outcome Outcome compound This compound membrane Cell Membrane Interaction compound->membrane pathway Signaling Pathway Modulation (e.g., Shh pathway) compound->pathway disruption Membrane Disruption membrane->disruption apoptosis Induction of Apoptosis pathway->apoptosis inhibition Inhibition of Cell Proliferation pathway->inhibition antimicrobial Antimicrobial Effect disruption->antimicrobial anticancer Anticancer Effect apoptosis->anticancer inhibition->anticancer

Caption: A plausible workflow for the biological activity of this compound.

Conclusion

This compound, a compound with a rich history rooted in the development of classical organic reactions, continues to be a molecule of significant interest for researchers and drug development professionals. Its versatile synthesis and the biological activities of its derivatives underscore its importance as a key building block in medicinal and agricultural chemistry. Further exploration of its biological mechanisms of action and the development of novel synthetic applications will undoubtedly continue to expand its utility in science and industry.

References

In-Depth Technical Guide: 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde), a versatile chemical intermediate. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its applications in research and development, with a focus on its role as a precursor to biologically active compounds.

Core Compound Properties

This compound is an organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This substitution pattern makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1927-94-2[1][2]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [3]
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 52-56 °C[3][4]
Boiling Point 204.1 °C at 760 mmHg; 63°C at 5 mmHg[5]
Density 1.404 g/cm³
Solubility Soluble in ethanol and ether; insoluble in water.[1]
SMILES C1=CC(=C(C(=C1)Cl)O)C=O[2]
InChIKey DOHOPUBZLWVZMZ-UHFFFAOYSA-N[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks / Signals
¹H NMR (CDCl₃) - Aldehyde proton (CHO): ~9.9 ppm (singlet) - Aromatic protons: ~6.9-7.8 ppm (multiplets) - Phenolic proton (OH): Broad singlet, variable shift
¹³C NMR (CDCl₃) - Carbonyl carbon (C=O): ~191-196 ppm - Aromatic carbons: ~110-160 ppm (including C-OH, C-Cl, and C-CHO)
FT-IR (KBr Pellet) - O-H stretch (phenolic): ~3100-3400 cm⁻¹ (broad) - C=O stretch (aldehyde): ~1650-1670 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-Cl stretch: ~700-800 cm⁻¹

Note: These are predicted values. Experimental values may vary based on solvent and other conditions.

Synthesis Protocols and Experimental Workflows

This compound can be synthesized through various methods. Two prominent protocols are detailed below.

Synthesis via Ortho-Formylation of 2-Chlorophenol

This method utilizes magnesium chloride and triethylamine to direct the formylation of 2-chlorophenol.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 2-chlorophenol, magnesium chloride (MgCl₂), and paraformaldehyde in acetonitrile as the solvent.

  • Addition of Base: Slowly add triethylamine (Et₃N) to the mixture under controlled temperature conditions.

  • Heating: Heat the reaction mixture and maintain it for approximately 3.5 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can be purified by column chromatography or recrystallization to yield this compound. This method has a reported yield of approximately 87%.[1]

Diagram 1: Synthesis via Ortho-Formylation

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification 2-Chlorophenol 2-Chlorophenol Combine_Reactants Combine Phenol, Paraformaldehyde, MgCl2 in Acetonitrile 2-Chlorophenol->Combine_Reactants Paraformaldehyde Paraformaldehyde Paraformaldehyde->Combine_Reactants MgCl2 MgCl2 MgCl2->Combine_Reactants Triethylamine Triethylamine Add_Base Add Triethylamine Triethylamine->Add_Base Acetonitrile Acetonitrile Acetonitrile->Combine_Reactants Combine_Reactants->Add_Base Heat_Mixture Heat for 3.5h Add_Base->Heat_Mixture Workup Aqueous Work-up Heat_Mixture->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound (Yield: 87%) Purification->Product

Caption: Workflow for the synthesis of this compound.

Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Experimental Protocol:

  • Preparation of Phenoxide: In a 3-liter round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, warm a solution of sodium hydroxide (266 g in 1000 ml of water) to 60°C. Add o-chlorophenol (126 g), which should dissolve instantly to form the sodium phenoxide.

  • Addition of Chloroform: Slowly add chloroform (262 g) over a one-hour period while maintaining the temperature at 60°C.

  • Reaction: Stir the mixture at 60°C for an additional two hours, then increase the temperature to 80°C for sixteen hours.

  • Distillation and Acidification: Distill off the excess chloroform. Acidify the reaction mixture with 6 N sulfuric acid.

  • Steam Distillation and Extraction: Steam distill the mixture. Extract the distillate (approximately 6 liters) with ether.

  • Purification: Dry the ethereal solution with MgSO₄, filter, and evaporate the solvent under reduced pressure. This leaves a yellow oil containing a mixture of this compound and the side-product 3-chloro-4-hydroxybenzaldehyde.

  • Isolation: Pour the oil into vigorously stirred hexane (500 ml) to precipitate the 3-chloro-4-hydroxybenzaldehyde, which is then filtered off. Evaporate the hexane filtrate to yield an oil that crystallizes upon standing. The final yield of this compound is approximately 5%.[6]

Applications in Drug Development and Research

This compound is a key precursor in the synthesis of Schiff bases, a class of compounds known for a wide range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties.[1] The aldehyde group is readily condensed with primary amines to form the characteristic azomethine (-C=N-) group of Schiff bases.

Precursor to Antimicrobial and Antifungal Agents

Schiff bases derived from halogenated salicylaldehydes have demonstrated significant potential as antimicrobial and antifungal agents. The biological activity is often enhanced upon chelation with metal ions. While specific data for this compound derivatives is limited, studies on the closely related 5-chlorosalicylaldehyde provide valuable insights.

Table 3: Representative Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from 5-Chlorosalicylaldehyde

CompoundB. subtilisE. coliP. fluorescenceS. aureusA. niger
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.447.5

Data from a study on Schiff bases of 5-chloro-salicylaldehyde, presented here for illustrative purposes of the potential of related structures.[7]

Diagram 2: Pathway to Biologically Active Schiff Bases

G Start 3-Chloro-2- hydroxybenzaldehyde Condensation Condensation Reaction Start->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase BioActivity Biological Activity (Antimicrobial, Anticancer) SchiffBase->BioActivity

Caption: Synthetic route from the core compound to active molecules.

Precursor to Anticancer Agents and Pathway Modulation

Derivatives of hydroxybenzaldehydes have been investigated for their cytotoxic effects on various cancer cell lines. Research on related compounds suggests that these molecules can induce apoptosis and may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, studies on Schiff bases derived from 2-hydroxybenzaldehyde have implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in their mechanism of action.[8][9]

Table 4: Representative Cytotoxicity Data (IC₅₀, µM) for Benzaldehyde Derivatives

CompoundCell Line (Cancer Type)IC₅₀ (µM)
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11
3,5-DichlorosalicylaldehydeOVCAR-8 (Ovarian)1.98
3,5-DichlorosalicylaldehydeHCT-116 (Colon)1.76
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89

Data from a study on substituted benzaldehydes, presented to illustrate the cytotoxic potential of related chlorinated structures.[10]

The potential mechanism involves the ability of these compounds to disrupt cellular processes critical for cancer cell growth. While direct evidence for this compound is still emerging, the broader class of benzaldehyde derivatives is known to potentially suppress pathways such as PI3K/AKT/mTOR, STAT3, and NFκB.[10]

Diagram 3: Potential Mechanism of Action in Cancer Cells

G Compound Salicylaldehyde Derivative Pathway MAPK Signaling Pathway Compound->Pathway Modulates Apoptosis Induction of Apoptosis Pathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized modulation of the MAPK pathway by derivatives.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[3] Store in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is most pronounced in its role as a precursor for Schiff bases, which exhibit a range of promising biological activities, including antimicrobial and potential anticancer effects. Further research into the specific biological activities and mechanisms of action of its direct derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde, a versatile aromatic compound with significant potential in medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, experimental protocols for its synthesis, and explores the biological activities and associated signaling pathways of its derivatives.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and procurement.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 1927-94-2[1][2]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [2]
Synonym 1 3-Chlorosalicylaldehyde[1][2][3]
Synonym 2 2-Hydroxy-3-chlorobenzaldehyde[1]
Synonym 3 2-Chloro-6-formylphenol
InChI InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H[1]
SMILES C1=CC(=C(C(=C1)Cl)O)C=O[1]

Physicochemical Properties

The following table summarizes key physicochemical data for this compound.

PropertyValue
Appearance Yellow solid[3]
Melting Point 52-56 °C[2]
Boiling Point 63°C at 5 mmHg
Solubility Soluble in ethanol and ether; insoluble in water.[3]

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions and biological studies. A detailed experimental protocol for its preparation is provided below.

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 2-chloro-phenol with formaldehyde.

Materials and Reagents:

  • 2-chloro-phenol

  • Formaldehyde

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 2-chloro-phenol in acetonitrile.

  • Add magnesium chloride and triethylamine to the solution.

  • Heat the reaction mixture and then add formaldehyde.

  • Maintain the reaction under heating for approximately 3.5 hours.

  • After the reaction is complete, cool the mixture and proceed with standard workup procedures to isolate the product.

This method has been reported to yield this compound in approximately 87% yield.[3]

Biological Activity and Signaling Pathways of Derivatives

While this compound serves as a valuable building block, its derivatives, particularly Schiff bases, have garnered significant attention for their biological activities. These derivatives have shown potential as antimicrobial, antioxidant, and anticancer agents.

Anticancer Activity and the MAPK Signaling Pathway

Schiff base derivatives of 2-hydroxybenzaldehyde have been demonstrated to induce apoptosis in cancer cells. A key mechanism implicated in this pro-apoptotic effect is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth and survival.

The diagram below illustrates a simplified representation of the MAPK signaling pathway, which can be targeted by bioactive compounds.

MAPK_Pathway MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Inhibitor Benzaldehyde Derivative (e.g., Schiff Base) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition by benzaldehyde derivatives.

Derivatives of this compound may exert their anticancer effects by inhibiting key kinases in the MAPK cascade, such as RAF and MEK. This inhibition would block downstream signaling, leading to a decrease in the expression of proteins that promote cell proliferation and survival, and ultimately inducing apoptosis in cancer cells.

Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Primary Amine (Schiff Base Formation) Start->Reaction Product Schiff Base Derivative Reaction->Product Screening In vitro Screening (e.g., Cytotoxicity Assay) Product->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot for MAPK pathway) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

This workflow begins with the synthesis of Schiff base derivatives from this compound. These new chemical entities are then subjected to in vitro screening to assess their biological activity, such as cytotoxicity against cancer cell lines. Promising candidates are further investigated to elucidate their mechanism of action, which may involve studies on their effects on specific signaling pathways like the MAPK pathway. The ultimate goal is the identification of lead compounds with therapeutic potential for further preclinical and clinical development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with promising biological activities. Its Schiff base derivatives, in particular, have shown potential as anticancer agents through the modulation of critical cellular signaling pathways such as the MAPK pathway. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of this important chemical scaffold.

References

An In-depth Technical Guide to 2-Hydroxy-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic information, synthesis, and potential applications of 2-Hydroxy-3-chlorobenzaldehyde, a versatile aromatic aldehyde with significant relevance in synthetic chemistry and drug discovery.

Core Chemical Information

2-Hydroxy-3-chlorobenzaldehyde, also known as 3-chlorosalicylaldehyde, is a substituted aromatic compound featuring a hydroxyl, a chloro, and a formyl group attached to a benzene ring. This unique substitution pattern imparts specific reactivity and makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.

Table 1: General and Physical Properties of 2-Hydroxy-3-chlorobenzaldehyde

PropertyValueReference(s)
IUPAC Name 2-Hydroxy-3-chlorobenzaldehyde[1]
Synonyms 3-Chlorosalicylaldehyde, 3-Chloro-2-hydroxybenzaldehyde[1]
CAS Number 1927-94-2[1]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [2]
Appearance Yellow solid
Melting Point 42-44 °C
Boiling Point 63 °C at 5 mmHg
InChI Key DOHOPUBZLWVZMZ-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data Summary for 2-Hydroxy-3-chlorobenzaldehyde

Spectroscopic TechniqueKey Features and Predicted DataReference(s)
¹H NMR Aromatic protons (~6.9-7.6 ppm), Aldehydic proton (~9.8 ppm), Hydroxyl proton (broad signal)[3]
¹³C NMR Aromatic carbons (~120-160 ppm), Carbonyl carbon (~190 ppm)[3][4]
FT-IR (cm⁻¹) O-H stretch (broad, ~3200-3400), C=O stretch (~1650-1700), Aromatic C-H stretch (~3000-3100), C-Cl stretch (~600-800)[5]
Mass Spectrometry Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of functional groups.

Synthesis of 2-Hydroxy-3-chlorobenzaldehyde

The synthesis of 2-Hydroxy-3-chlorobenzaldehyde can be achieved through various organic reactions. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and is applicable for the synthesis of this compound from 2-chlorophenol.

Experimental Protocol: Reimer-Tiemann Reaction

This protocol details the synthesis of 2-Hydroxy-3-chlorobenzaldehyde from 2-chlorophenol.

Materials:

  • 2-chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water.

  • Addition of 2-chlorophenol: To the stirred NaOH solution, add 2-chlorophenol.

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel while maintaining the temperature.

  • Reflux: After the addition is complete, heat the mixture under reflux for several hours.

  • Work-up:

    • Acidify the reaction mixture with dilute sulfuric acid.

    • Perform steam distillation to separate the product from the reaction mixture.

    • Extract the distillate with diethyl ether.

    • Dry the ether extract over anhydrous magnesium sulfate.

    • Evaporate the ether to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like hexane.

G Experimental Workflow for Reimer-Tiemann Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up and Purification Reactant1 2-Chlorophenol Step2 Addition of 2-Chlorophenol Reactant1->Step2 Reactant2 Chloroform (CHCl3) Step3 Slow Addition of Chloroform Reactant2->Step3 Reactant3 Sodium Hydroxide (NaOH) Step1 Dissolution of NaOH in Water Reactant3->Step1 Step1->Step2 Step2->Step3 Step4 Reflux Step3->Step4 Workup1 Acidification with H2SO4 Step4->Workup1 Workup2 Steam Distillation Workup1->Workup2 Workup3 Solvent Extraction Workup2->Workup3 Workup4 Drying and Evaporation Workup3->Workup4 Purification Recrystallization Workup4->Purification Product 2-Hydroxy-3-chlorobenzaldehyde Purification->Product

Caption: Workflow for the synthesis of 2-Hydroxy-3-chlorobenzaldehyde via the Reimer-Tiemann reaction.

Applications in Drug Discovery and Development

2-Hydroxy-3-chlorobenzaldehyde serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest due to their potential therapeutic properties.

Precursor for Biologically Active Molecules

The aldehyde and hydroxyl functionalities of 2-Hydroxy-3-chlorobenzaldehyde provide reactive sites for the synthesis of a diverse range of derivatives.

  • Schiff Bases: Condensation of 2-Hydroxy-3-chlorobenzaldehyde with primary amines yields Schiff bases. These compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities[5][6]. The imine group in Schiff bases is often crucial for their biological function.

  • Chalcones: Aldol condensation of 2-Hydroxy-3-chlorobenzaldehyde with acetophenones leads to the formation of chalcones. Chalcones are known to exhibit a wide spectrum of biological activities, including antioxidant and anticancer properties[2].

  • Heterocyclic Compounds: The molecule can also be used as a starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs[2].

G Synthesis of Biologically Active Derivatives cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Precursor 2-Hydroxy-3-chlorobenzaldehyde SchiffBase Condensation with Primary Amines -> Schiff Bases Precursor->SchiffBase Chalcone Aldol Condensation with Acetophenones -> Chalcones Precursor->Chalcone Heterocycle Cyclization Reactions -> Heterocycles Precursor->Heterocycle Antimicrobial Antimicrobial SchiffBase->Antimicrobial Anticancer Anticancer SchiffBase->Anticancer AntiInflammatory Anti-inflammatory SchiffBase->AntiInflammatory Chalcone->Anticancer Antioxidant Antioxidant Chalcone->Antioxidant Heterocycle->Antimicrobial Heterocycle->Anticancer

Caption: Synthesis pathways to biologically active derivatives from 2-Hydroxy-3-chlorobenzaldehyde.

Potential Mechanisms of Action of Derivatives

While specific signaling pathways for 2-Hydroxy-3-chlorobenzaldehyde are not extensively documented, the mechanisms of its derivatives provide insights into its potential therapeutic relevance.

  • Antimicrobial Action: Schiff base derivatives of halogenated phenols can interfere with microbial growth through mechanisms such as inhibiting essential enzymes or disrupting cell membrane integrity[5]. The general mechanism of antimicrobial agents often involves interference with cell wall synthesis, plasma membrane integrity, nucleic acid synthesis, ribosomal function, or folate synthesis[7].

  • Antioxidant Activity: The phenolic hydroxyl group in hydroxybenzaldehydes is a key contributor to their antioxidant properties. These compounds can act as free radical scavengers by donating a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress[8][9]. This activity is crucial in preventing cellular damage implicated in various diseases.

  • Anticancer Potential: Derivatives of 2-Hydroxy-3-chlorobenzaldehyde have shown promise as anticancer agents[10][11]. The proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway[12].

Safety and Handling

2-Hydroxy-3-chlorobenzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Table 3: Hazard and Safety Information for 2-Hydroxy-3-chlorobenzaldehyde

CategoryInformationReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood.
Storage Store in a cool, dry, and well-ventilated place away from incompatible materials.

This technical guide provides a foundational understanding of 2-Hydroxy-3-chlorobenzaldehyde for researchers and professionals in drug development. Its versatile chemistry and the biological potential of its derivatives make it a compound of continuing interest in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-hydroxybenzaldehyde from o-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-2-hydroxybenzaldehyde from o-chlorophenol. The primary method detailed is the Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.[1][2][3]

Introduction

This compound, also known as 3-chlorosalicylaldehyde, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[4] Its synthesis from o-chlorophenol is a key transformation that can be achieved through several formylation methods. The Reimer-Tiemann reaction, which utilizes chloroform in a basic solution, is a common and effective method for this purpose.[1][5][6] This reaction proceeds via an electrophilic aromatic substitution mechanism involving the formation of dichlorocarbene as the reactive species.[1][6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from o-chlorophenol via the Reimer-Tiemann reaction.[7]

ParameterValue
Starting Materialo-Chlorophenol
ProductThis compound
Molar Mass of Starting Material128.56 g/mol
Molar Mass of Product156.57 g/mol
Reaction Yield5%
Melting Point of Product51-53 °C

Experimental Protocols

Synthesis of this compound via Reimer-Tiemann Reaction[7]

This protocol is adapted from a literature procedure for the synthesis of this compound.[7]

Materials:

  • o-Chlorophenol (126 g, 0.98 mol)

  • Sodium hydroxide (266 g, 6.65 mol)

  • Chloroform (262 g, 2.20 mol)

  • Water (1000 ml)

  • 6 N Sulfuric acid

  • Ether

  • Magnesium sulfate (MgSO₄)

  • Hexane

Equipment:

  • 3000 ml round bottom flask

  • Mechanical stirrer

  • Addition funnel (250 ml)

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 3000 ml round bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, prepare a solution of sodium hydroxide by dissolving 266 g of NaOH in 1000 ml of water.

  • Addition of o-Chlorophenol: Warm the sodium hydroxide solution to 60°C and add 126 g of o-chlorophenol. The o-chlorophenol should dissolve instantly.

  • Addition of Chloroform: Slowly add 262 g of chloroform through the addition funnel over a period of one hour while maintaining the reaction temperature at 60°C.

  • Reaction: After the addition of chloroform is complete, continue stirring the mixture at 60°C for an additional two hours. Then, increase the temperature to 80°C and stir for sixteen hours.

  • Work-up:

    • Allow the excess chloroform to distill off.

    • Acidify the reaction mixture with 6 N sulfuric acid.

    • Perform steam distillation on the acidified mixture.

  • Extraction:

    • Collect approximately six liters of distillate and extract it with ether.

    • Dry the combined ethereal solution over anhydrous magnesium sulfate (MgSO₄).

    • Filter the slurry and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oil containing a mixture of this compound and 3-chloro-4-hydroxybenzaldehyde.

  • Purification:

    • Pour the yellow oil into 500 ml of vigorously stirred hexane. This will cause the 3-chloro-4-hydroxybenzaldehyde to precipitate as a white solid.

    • Filter off the white precipitate. The yield of this isomer is approximately 8%.

    • Evaporate the hexane filtrate under reduced pressure to obtain an oil.

    • Allow the oil to stand at room temperature for 24 hours to induce crystallization.

  • Final Product: The resulting crystals are this compound. The yield is 8.01 g (5%), with a melting point of 51-53°C.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start o-Chlorophenol + NaOH Solution add_chloroform Add Chloroform (60°C, 1h) start->add_chloroform react_60 Stir at 60°C (2h) add_chloroform->react_60 react_80 Stir at 80°C (16h) react_60->react_80 distill Distill Excess Chloroform react_80->distill acidify Acidify with H₂SO₄ distill->acidify steam_distill Steam Distillation acidify->steam_distill extract Extract with Ether steam_distill->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Ether dry->evaporate precipitate Precipitate Isomer with Hexane evaporate->precipitate filter Filter precipitate->filter final_evap Evaporate Hexane filter->final_evap crystallize Crystallize Product final_evap->crystallize end_product This compound crystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

reimer_tiemann_mechanism cluster_attack Electrophilic Attack & Hydrolysis chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + OH⁻ carbene :CCl₂ carbanion->carbene - Cl⁻ intermediate1 Intermediate phenol o-Chlorophenol phenoxide o-Chlorophenoxide phenol->phenoxide + OH⁻ phenoxide->intermediate1 intermediate2 Dichloromethyl Intermediate intermediate1->intermediate2 Attack by :CCl₂ hydrolysis Hydrolysis intermediate2->hydrolysis product This compound hydrolysis->product + 2H₂O - 2HCl

Caption: Mechanism of the Reimer-Tiemann reaction for o-chlorophenol.

References

Synthesis of 3-Chlorosalicylaldehyde via Reimer-Tiemann Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Chlorosalicylaldehyde using the Reimer-Tiemann reaction. It includes detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful application of this important synthetic transformation.

Introduction

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols.[1][2][3] This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with a phenoxide ion to introduce a formyl group (-CHO) primarily at the position ortho to the hydroxyl group.[1][2][3] This methodology is particularly valuable for the synthesis of substituted salicylaldehydes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

This application note specifically details the synthesis of 3-Chlorosalicylaldehyde from 2-chlorophenol.

Reaction Mechanism and Specifics

The Reimer-Tiemann reaction proceeds through the following key steps:

  • Dichlorocarbene Formation: A strong base, typically sodium hydroxide, deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene (:CCl2).[2]

  • Phenoxide Formation: The phenolic starting material (2-chlorophenol) is deprotonated by the base to form the corresponding phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, primarily at the ortho position, to form a dichloromethyl-substituted intermediate.[2]

  • Hydrolysis: The intermediate is subsequently hydrolyzed under the basic reaction conditions to yield the final aldehyde product, 3-Chlorosalicylaldehyde.

The ortho-selectivity is a characteristic feature of the Reimer-Tiemann reaction, often attributed to the coordination between the phenoxide oxygen and the dichlorocarbene.[4]

Reimer_Tiemann_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide NaOH Chloroform Chloroform Dichlorocarbene :CCl₂ Chloroform->Dichlorocarbene NaOH NaOH NaOH Dichloromethyl_intermediate Dichloromethyl Intermediate 2-Chlorophenoxide->Dichloromethyl_intermediate Electrophilic Attack Dichlorocarbene->Dichloromethyl_intermediate 3-Chlorosalicylaldehyde 3-Chlorosalicylaldehyde Dichloromethyl_intermediate->3-Chlorosalicylaldehyde Hydrolysis (NaOH, H₂O)

Reimer-Tiemann reaction mechanism for 3-Chlorosalicylaldehyde synthesis.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 3-Chlorosalicylaldehyde.[5]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorophenol128.56126 g0.98
Sodium Hydroxide40.00266 g6.65
Chloroform119.38262 g2.20
Water18.021000 mL-
6 N Sulfuric Acid-As needed-
Diethyl Ether-As needed-
Magnesium Sulfate-As needed-
Hexane-500 mL-

3.2. Equipment

  • 3000 mL round-bottom flask

  • Mechanical stirrer

  • 250 mL addition funnel

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

3.3. Reaction Procedure

  • Reaction Setup: In a 3000 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, prepare a solution of sodium hydroxide (266 g) in water (1000 mL).

  • Addition of 2-Chlorophenol: Warm the sodium hydroxide solution to 60°C and add 2-chlorophenol (126 g). The 2-chlorophenol should dissolve completely.

  • Addition of Chloroform: Slowly add chloroform (262 g) through the addition funnel over a period of one hour while maintaining the reaction temperature at 60°C.

  • Reaction: After the addition of chloroform is complete, continue stirring the mixture at 60°C for an additional two hours.

  • Heating: Increase the temperature to 80°C and stir for sixteen hours.

  • Work-up:

    • Allow the excess chloroform to distill off.

    • Acidify the reaction mixture with 6 N sulfuric acid.

    • Perform steam distillation on the acidified mixture. Collect approximately six liters of distillate.

  • Extraction:

    • Extract the distillate with diethyl ether.

    • Dry the combined ethereal extracts with anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain a yellow oil. This oil is a mixture of 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde.

  • Purification:

    • Pour the yellow oil into 500 mL of vigorously stirred hexane. This will cause the para-isomer, 3-chloro-4-hydroxybenzaldehyde, to precipitate as a white solid.

    • Filter off the white precipitate.

    • Evaporate the hexane filtrate under reduced pressure to yield an oil that will crystallize upon standing at room temperature for 24 hours. This crystalline solid is the desired product, this compound.[5]

Results and Data

4.1. Reaction Yield and Product Characteristics

ProductYieldMelting PointAppearance
3-Chlorosalicylaldehyde5%51-53°CCrystalline solid
3-Chloro-4-hydroxybenzaldehyde8%-White precipitate

Data obtained from a literature procedure.[5]

Discussion

The Reimer-Tiemann reaction of 2-chlorophenol provides a direct route to 3-Chlorosalicylaldehyde, albeit with a modest yield. The formation of the para-isomer, 3-chloro-4-hydroxybenzaldehyde, is a common side reaction in the formylation of substituted phenols. The separation of the ortho and para isomers is readily achieved by precipitation from hexane, taking advantage of their different solubilities. The low yield of the desired ortho-product in this specific synthesis highlights a known challenge with the Reimer-Tiemann reaction when applied to certain substituted phenols.[6]

Safety Precautions

  • Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide: is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chlorophenol: is toxic and corrosive. Avoid contact with skin and eyes.

  • Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby during its use.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Reimer-Tiemann reaction remains a viable, if sometimes low-yielding, method for the synthesis of substituted salicylaldehydes like 3-Chlorosalicylaldehyde. The protocol detailed herein provides a clear and reproducible procedure for its preparation. For researchers requiring higher yields, investigation into alternative formylation methods or optimization of the Reimer-Tiemann conditions may be warranted.

Logical_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Prepare_NaOH_Solution Prepare NaOH Solution Start->Prepare_NaOH_Solution Add_2_Chlorophenol Add 2-Chlorophenol at 60°C Prepare_NaOH_Solution->Add_2_Chlorophenol Add_Chloroform Slowly Add Chloroform Add_2_Chlorophenol->Add_Chloroform React_60C React at 60°C for 2h Add_Chloroform->React_60C React_80C React at 80°C for 16h React_60C->React_80C Distill_Chloroform Distill off excess Chloroform React_80C->Distill_Chloroform Acidify Acidify with H₂SO₄ Distill_Chloroform->Acidify Steam_Distillation Steam Distillation Acidify->Steam_Distillation Extract Extract with Diethyl Ether Steam_Distillation->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Separate_Isomers Separate Isomers with Hexane Dry_Evaporate->Separate_Isomers Isolate_Product Isolate 3-Chlorosalicylaldehyde Separate_Isomers->Isolate_Product Characterization Characterize Product (Yield, MP) Isolate_Product->Characterization End End Characterization->End

References

Protocol for the Formation of Schiff Bases Using 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Schiff bases derived from 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde) are versatile compounds with significant potential in medicinal chemistry and materials science. The presence of the chloro and hydroxyl groups on the phenyl ring, combined with the imine (-C=N-) linkage, imparts a range of biological activities.

These compounds are of particular interest for their antimicrobial properties . The imine group is crucial for their biological action, which can involve interfering with microbial cell walls and inhibiting essential enzymes.[1] Specifically, salicylaldehyde-based Schiff bases have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV .[2] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted mechanism makes these Schiff bases promising candidates for the development of new antibacterial agents to combat drug-resistant strains.

The general structure of these Schiff bases allows for a wide variety of derivatives to be synthesized by reacting this compound with different primary amines. This modularity enables the fine-tuning of their steric and electronic properties to optimize activity against specific biological targets. Beyond their antimicrobial effects, salicylaldehyde Schiff bases and their metal complexes are explored for their roles as enzyme inhibitors and potential antioxidants.[1]

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of a Schiff base via the condensation reaction between this compound and a primary amine (e.g., p-toluidine). This procedure is based on established methods for the synthesis of similar salicylaldehyde-based Schiff bases.[3][4]

Materials:

  • This compound

  • p-Toluidine (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Dissolution of Amine: In a separate beaker, dissolve the primary amine (e.g., p-toluidine, 1 equivalent) in absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of the amine dropwise to the stirred solution of this compound at room temperature.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with continuous stirring for 3-5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the solution can be placed in an ice bath to facilitate crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from substituted salicylaldehydes. This data is provided for comparative purposes.

Table 1: Physicochemical and Yield Data for Salicylaldehyde-derived Schiff Bases

Schiff Base DerivativeMolecular FormulaYield (%)Melting Point (°C)ColorReference
2-((p-tolylimino)methyl)-6-ethoxyphenolC₁₆H₁₇NO₂67-75-Solid[3][5]
Schiff base from salicylaldehyde and p-toluidineC₁₄H₁₃NO--Pale Yellow Solid[1]
Schiff base from benzaldehyde and p-chloroanilineC₁₃H₁₀ClN~6084-[6]

Table 2: Spectroscopic Data for Salicylaldehyde-derived Schiff Bases

Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) -CH=N-Reference
2-((p-tolylimino)methyl)-6-ethoxyphenol16608.62151.7[3][5]
Schiff base from salicylaldehyde and p-toluidine17378.94-[1]
4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline-8.64 - 8.73-[6]

Table 3: Biological Activity Data for Salicylaldehyde-derived Schiff Bases

CompoundTarget EnzymeIC₅₀ (nM)Target OrganismReference
Disalicylic acid methylene/Schiff base hybrid (6h)E. coli DNA gyrase79Escherichia coli[7][8]
Disalicylic acid methylene/Schiff base hybrid (6l)E. coli DNA gyrase87Escherichia coli[7][8]
Novobiocin (Reference)E. coli DNA gyrase170Escherichia coli[2][8]
Disalicylic acid methylene/Schiff base hybrid (6h)Dihydrofolate Reductase (DHFR)3800Escherichia coli[7][8]
Trimethoprim (Reference)Dihydrofolate Reductase (DHFR)5200Escherichia coli[7][8]

Visualizations

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 3_Chloro_2_hydroxybenzaldehyde This compound in Ethanol Mixing Mix Reactants 3_Chloro_2_hydroxybenzaldehyde->Mixing Primary_Amine Primary Amine (e.g., p-toluidine) in Ethanol Primary_Amine->Mixing Catalysis Add Glacial Acetic Acid (Catalyst) Mixing->Catalysis Reflux Reflux (3-5 hours) Catalysis->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitate Schiff Base Precipitate Cooling->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Product Washing->Drying Final_Product Purified Schiff Base Drying->Final_Product

Caption: Experimental workflow for the synthesis of a Schiff base from this compound.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation Schiff_Base Salicylaldehyde Schiff Base DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Schiff_Base->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC & ParE subunits) Schiff_Base->Topoisomerase_IV Inhibition Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA Catalyzes Decatenated_Chromosomes Chromosome Decatenation Topoisomerase_IV->Decatenated_Chromosomes Catalyzes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replicated_Chromosomes Replicated Circular Chromosomes Supercoiled_DNA->Replicated_Chromosomes Allows for Replication Cell_Division Bacterial Cell Division Decatenated_Chromosomes->Cell_Division Enables Replicated_Chromosomes->Topoisomerase_IV

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by salicylaldehyde-derived Schiff bases.

References

Application Notes and Protocols: 3-Chloro-2-hydroxybenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-2-hydroxybenzaldehyde as a precursor in the synthesis of novel compounds with potential applications in agrochemical research. The focus is on the synthesis of Schiff bases and their derivatives, which have demonstrated significant antimicrobial properties, suggesting their potential as fungicides or bactericides.

Introduction

This compound, also known as 3-chlorosalicylaldehyde, is a versatile organic compound.[1] Its chemical structure, featuring an aldehyde, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and Schiff bases.[1] In the context of agrochemical research, derivatives of this compound have been investigated for their biological activities, particularly their potential as antimicrobial agents to combat plant pathogens.

Key Application: Synthesis of Schiff Bases with Antimicrobial Activity

The most prominent application of this compound in agrochemical research is its use as a precursor for the synthesis of Schiff bases. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine (-C=N-) group is a key feature that contributes to the biological activity of these compounds. Schiff bases derived from this compound, and their metal complexes, have shown promising in vitro antifungal and antibacterial activity, making them interesting candidates for the development of new fungicides and bactericides.

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3_chloro This compound reflux Reflux 3_chloro->reflux amine Primary Amine (R-NH2) amine->reflux solvent Solvent (e.g., Ethanol) solvent->reflux catalyst Catalyst (e.g., Acetic Acid) catalyst->reflux schiff_base Schiff Base reflux->schiff_base water Water reflux->water G start Start: this compound synthesis Synthesis of Schiff Base Library start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Antimicrobial Screening purification->screening hit_id Hit Identification (Potent Compounds) screening->hit_id hit_id->synthesis Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active in_planta In Planta/Greenhouse Testing lead_opt->in_planta end Potential Agrochemical Candidate in_planta->end

References

Application Notes and Protocols: Metal Complexes of 3-Chloro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 3-Chloro-2-hydroxybenzaldehyde and its Schiff base derivatives. The protocols detailed herein are intended to serve as a guide for the synthesis and evaluation of these compounds for their potential therapeutic and catalytic applications.

Introduction

Metal complexes of Schiff bases derived from salicylaldehyde and its derivatives have garnered significant attention in the fields of medicinal chemistry and catalysis. The introduction of a chloro group at the 3-position of the 2-hydroxybenzaldehyde moiety can modulate the electronic and steric properties of the resulting ligands and their metal complexes, potentially enhancing their biological activity and catalytic efficiency. These complexes have shown promise as antimicrobial, anticancer, and antioxidant agents, primarily through mechanisms involving DNA interaction and the induction of cellular apoptosis.

Applications

The primary applications of metal complexes derived from this compound are centered on their biological activities.

Antimicrobial Activity

These complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The chelation of the metal ion to the Schiff base ligand often enhances the antimicrobial properties compared to the free ligand. This increased activity is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

Anticancer Activity

Several studies have highlighted the potential of these metal complexes as anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways. These complexes can interact with DNA, leading to its cleavage and inhibiting cancer cell proliferation.

Catalytic Activity

While less explored, metal complexes of salicylaldehyde derivatives are known to be effective catalysts in various organic transformations. The specific applications for this compound-derived complexes in catalysis are an emerging area of research.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of metal complexes of salicylaldehyde derivatives. It is important to note that the specific values for this compound derivatives may vary and require experimental determination.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/ComplexStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
Schiff Base Ligand>250>250>250>250
Cu(II) Complex62.5125125250
Ni(II) Complex125250250>250
Co(II) Complex125125250250
Zn(II) Complex62.562.5125125

Table 2: Anticancer Activity (IC50 in µM)

Compound/ComplexHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)Reference
Schiff Base Ligand>100>100>100
Cu(II) Complex1.270.940.47
Ni(II) Complex---
Co(II) Complex-36.38-
Cisplatin (Standard)1313.588.17

Experimental Protocols

Synthesis of Schiff Base Ligand from this compound

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, ethylenediamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a round bottom flask.

  • In a separate beaker, dissolve 10 mmol of the primary amine in 20 mL of ethanol.

  • Add the amine solution to the aldehyde solution dropwise with constant stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration using a Buchner funnel.

  • Wash the product with cold ethanol and dry it in a desiccator.

Synthesis of Metal(II) Complexes

This protocol outlines the general synthesis of metal(II) complexes of the Schiff base ligand.

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 50 mL of hot ethanol in a round bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 20 mL of ethanol.

  • Add the metal salt solution to the ligand solution dropwise with constant stirring.

  • Adjust the pH of the solution to 7-8 using a dilute ethanolic solution of sodium hydroxide, if necessary.

  • Attach the reflux condenser and heat the mixture to reflux for 3-5 hours.

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature.

  • Collect the complex by filtration, wash with ethanol, and dry in a desiccator.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient agar plates

  • Bacterial or fungal cultures

  • Synthesized compounds (ligand and metal complexes)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

  • Micropipette

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

  • Spread a uniform lawn of the microbial culture on the agar plates.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

  • Use DMSO as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol for Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for 24-48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound + Primary Amine reflux1 Reflux with Catalyst start->reflux1 ligand Schiff Base Ligand reflux1->ligand reflux2 Reflux ligand->reflux2 metal_salt Metal(II) Salt metal_salt->reflux2 complex Metal Complex reflux2->complex spectroscopy Spectroscopy (FT-IR, UV-Vis, NMR) complex->spectroscopy elemental Elemental Analysis complex->elemental antimicrobial Antimicrobial Assay (Agar Well Diffusion) complex->antimicrobial anticancer Anticancer Assay (MTT Assay) complex->anticancer dna_interaction DNA Interaction Studies complex->dna_interaction

Caption: Experimental workflow for synthesis and evaluation.

apoptosis_pathway complex Metal Complex ros Increased ROS Production complex->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis dna_damage->apoptosis

Caption: Proposed apoptotic signaling pathway.

antimicrobial_mechanism complex Metal Complex penetration Increased Lipophilicity (Penetration) complex->penetration cell_membrane Bacterial Cell Membrane dna_binding DNA Binding & Inhibition of Replication cell_membrane->dna_binding Internalization enzyme_inhibition Enzyme Inhibition cell_membrane->enzyme_inhibition Internalization penetration->cell_membrane cell_death Bacterial Cell Death dna_binding->cell_death enzyme_inhibition->cell_death

Caption: General mechanism of antimicrobial action.

Application Notes and Protocols for the Oxidation of 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the oxidation of 3-Chloro-2-hydroxybenzaldehyde to its corresponding carboxylic acid, 3-chloro-2-hydroxybenzoic acid. The protocol is based on the well-established Pinnick oxidation, a mild and selective method suitable for aldehydes with sensitive functional groups.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the hydroxyl group in this compound, harsh oxidizing agents can lead to undesired side reactions and lower yields. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, offering high chemoselectivity and making it an ideal choice for this transformation. A scavenger, such as 2-methyl-2-butene, is typically employed to quench the hypochlorous acid byproduct, preventing unwanted side reactions.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for the Pinnick oxidation of substituted aromatic aldehydes, providing a basis for expected outcomes when oxidizing this compound.

Reactant (Aldehyde)Oxidizing AgentBufferScavengerSolvent SystemReaction Time (h)Temperature (°C)Typical Yield (%)
Substituted BenzaldehydeSodium Chlorite (NaClO₂)Sodium Dihydrogen Phosphate (NaH₂PO₄)2-Methyl-2-butenetert-Butanol/Water4 - 14Room Temp. or 070 - 95
α,β-Unsaturated AldehydeSodium Chlorite (NaClO₂)Sodium Dihydrogen Phosphate (NaH₂PO₄)2-Methyl-2-buteneTHF/Water/tert-Butanol40High

Experimental Protocol: Pinnick Oxidation of this compound

This protocol details the methodology for the oxidation of this compound to 3-chloro-2-hydroxybenzoic acid.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1 M)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (7.0 equiv) followed by sodium dihydrogen phosphate monohydrate (2.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (2.0 equiv) in deionized water. Add this solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

  • Workup:

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-hydroxybenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by silica gel column chromatography.

Safety Precautions:

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching process can be exothermic; perform it slowly and with cooling.

Visualizations

Signaling Pathway of Pinnick Oxidation

Pinnick_Oxidation_Pathway Aldehyde 3-Chloro-2-hydroxy- benzaldehyde Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate NaClO2 Sodium Chlorite (NaClO₂) Chlorous_Acid Chlorous Acid (HClO₂) NaClO2->Chlorous_Acid Protonation Buffer NaH₂PO₄ (Buffer) Buffer->Chlorous_Acid Chlorous_Acid->Intermediate Addition Product 3-Chloro-2-hydroxy- benzoic Acid Intermediate->Product Oxidation Byproduct Hypochlorous Acid (HOCl) Intermediate->Byproduct Elimination Quenched_Product Quenched Byproduct Byproduct->Quenched_Product Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched_Product Quenching

Caption: Mechanism of the Pinnick Oxidation.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve Aldehyde in t-BuOH/Water Start->Dissolve Add_Reagents Add Scavenger and Buffer, Cool to 0°C Dissolve->Add_Reagents Add_Oxidant Add NaClO₂ Solution Dropwise Add_Reagents->Add_Oxidant Stir Stir and Monitor by TLC Add_Oxidant->Stir Quench Quench with Na₂SO₃ Stir->Quench Workup Acidify and Extract with EtOAc Quench->Workup Isolate Dry, Concentrate, and Purify Workup->Isolate End End Isolate->End

Caption: Workflow for the oxidation of this compound.

References

Application Notes and Protocols for the Synthesis of Coumarin Derivatives from 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse and potent pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties, making them attractive scaffolds in drug discovery and development. The synthesis of the coumarin core can be achieved through various methods, with the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound being a prominent and versatile approach.

This document provides detailed application notes and experimental protocols for the synthesis of coumarin derivatives using 3-chloro-2-hydroxybenzaldehyde as the starting material. The presence of the chloro substituent on the coumarin backbone is of particular interest as halogenation can significantly influence the biological activity of the resulting compounds.

Synthetic Pathways and Methodologies

The primary method for synthesizing coumarin derivatives from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, followed by intramolecular cyclization (lactonization) to form the coumarin ring system.

General Reaction Scheme: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants start This compound intermediate start->intermediate + reagent Active Methylene Compound (e.g., Diethyl Malonate, Ethyl Acetoacetate) product 8-Chloro-3-substituted-coumarin catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate heat Heat (Reflux) heat->intermediate intermediate->product Knoevenagel Condensation & Lactonization

Caption: General workflow for the synthesis of 8-chloro-coumarin derivatives via Knoevenagel condensation.

Experimental Protocols

The following are detailed protocols for the synthesis of 8-chloro-coumarin derivatives from this compound using two different active methylene compounds.

Protocol 1: Synthesis of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate

This protocol details the synthesis of a coumarin-3-carboxylate derivative, a common intermediate for further functionalization.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add diethyl malonate (1.2 eq).

  • To this mixture, add a catalytic amount of piperidine (0.1 eq) and reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 10% HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography over silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Recrystallize the solid product from ethanol to obtain pure ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate.

  • Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 3-Acetyl-8-chlorocoumarin

This protocol describes the synthesis of a 3-acetylcoumarin derivative, which is also a valuable building block for more complex molecules.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate, 8:2).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Acidify with 10% HCl to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and air dry.

  • Purify the crude product by column chromatography on silica gel with a hexane-ethyl acetate solvent system.

  • Collect the pure fractions and remove the solvent using a rotary evaporator.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to yield pure 3-acetyl-8-chlorocoumarin.

  • Confirm the structure of the synthesized compound using spectroscopic techniques (Melting point, IR, ¹H NMR, and ¹³C NMR).

Quantitative Data

The following tables summarize the biological activities of various coumarin derivatives, showcasing their potential as anticancer and antimicrobial agents. Note that this data is for a range of coumarin derivatives and not specifically for those synthesized from this compound, but it provides a strong rationale for the synthesis and evaluation of such compounds.

Table 1: In Vitro Anticancer Activity of Selected Coumarin Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Coumarin-3-carboxamidesHeLa0.39 - 0.75[1]
Coumarin-3-carboxamidesHepG22.62 - 4.85[1]
7-Aza-coumarine-3-carboxamidesHuTu 802.9 - 5.5[2]
Coumarin-triazole conjugatesC33 A4.4 - 7.0[3]
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivativesMCF-7~18 (at 40µM inhibition of 47%)[4]
Table 2: In Vitro Antimicrobial Activity of Selected Coumarin Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxylic acidBacillus cereus32[1]
Coumarin-triazole conjugatesStaphylococcus aureus1.56[1]
Coumarin-triazole conjugatesEscherichia coli6.25 - 25[1]
Fused coumarin–dioxane derivativesAerobic bacteria1.23 - 2.60[5]

Signaling Pathway Visualization

Coumarin derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade coumarin 8-Chloro-Coumarin Derivative bax Bax/Bak (Pro-apoptotic) coumarin->bax Activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) coumarin->bcl2 Inhibits mito Mitochondrion bax->mito Promotes MOMP bcl2->mito Inhibits MOMP cyto_c Cytochrome c Release mito->cyto_c Releases cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Application Notes and Protocols: 3-Chlorosalicylaldehyde as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorosalicylaldehyde is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups: a reactive aldehyde, a phenolic hydroxyl group, and a chlorine substituent on the aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it a key starting material in the synthesis of a wide array of compounds, particularly those with significant biological activities. Its derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors for cancer therapy. This document provides a comprehensive overview of the applications of 3-chlorosalicylaldehyde, complete with detailed experimental protocols for the synthesis of key compound classes, quantitative data on their properties, and visual representations of reaction pathways.

Key Applications

3-Chlorosalicylaldehyde serves as a precursor for the synthesis of numerous molecular scaffolds, including:

  • Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These compounds are not only important intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties.

  • Coumarins: As a substituted salicylaldehyde, it is a key starting material for the synthesis of 8-chlorocoumarin derivatives through various condensation reactions, such as the Knoevenagel and Perkin reactions. Coumarins are a prominent class of benzopyrone scaffolds found in numerous natural products and synthetic derivatives, exhibiting a wide range of biological activities.

  • Benzofurans: The phenolic hydroxyl group and the aldehyde can be utilized in cyclization reactions to form the benzofuran ring system, a core structure in many medicinally important compounds.

  • Metal Complexes: The Schiff bases derived from 3-chlorosalicylaldehyde can act as ligands to form stable complexes with various metal ions. These metal complexes have shown enhanced biological activities compared to the free ligands.

Experimental Protocols

The following section details the experimental procedures for the synthesis of key derivatives from 3-chlorosalicylaldehyde.

Protocol 1: Synthesis of a Schiff Base from 3-Chlorosalicylaldehyde and an Amino Acid

This protocol describes the synthesis of a copper(II) complex of a Schiff base derived from 3-chlorosalicylaldehyde and L-alanine.

Materials:

  • 3-Chlorosalicylaldehyde

  • L-alanine

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol

  • Diethyl ether

  • Acetone

  • Ethanol

Procedure:

  • To a solution of L-alanine (0.2 mmol) in methanol (20 mL), add 3-chlorosalicylaldehyde (0.2 mmol) and stir at 358 K for 10 minutes to obtain a pale yellow solution.

  • To this solution, add a methanolic solution (20 mL) of Cu(CH₃COO)₂·H₂O (0.2 mmol).

  • Stir the mixture for an additional 10 minutes at 358 K, during which a green precipitate will form.

  • Filter the resulting crude compound and wash the precipitate sequentially with diethyl ether, acetone, and ethanol.

  • Dry the final product in a desiccator for several days.

Expected Yield: ~65%

Protocol 2: Synthesis of 8-Chlorocoumarin-3-carboxylic Acid via Knoevenagel Condensation

This protocol outlines the synthesis of 8-chlorocoumarin-3-carboxylic acid from 3-chlorosalicylaldehyde and malonic acid.[1]

Materials:

  • 3-Chlorosalicylaldehyde

  • Malonic acid

  • Potassium 1,2,3,6-tetrahydrophthalimide (catalyst)

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, mix 3-chlorosalicylaldehyde (1 mmol), malonic acid (1.2 mmol), and a catalytic amount of potassium 1,2,3,6-tetrahydrophthalimide in water.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, the solid product is collected by filtration.

  • Wash the collected solid with cold water.

  • The crude product can be purified by recrystallization from hot ethanol to yield the desired 8-chlorocoumarin-3-carboxylic acid.[1]

Expected Yield: 85-95%[1]

Protocol 3: Synthesis of 8-Chlorocoumarin via Perkin Reaction

This protocol describes the synthesis of 8-chlorocoumarin from 3-chlorosalicylaldehyde using the Perkin reaction.[2]

Materials:

  • 3-Chlorosalicylaldehyde

  • Acetic anhydride

  • Sodium acetate (anhydrous)

Procedure:

  • A mixture of 3-chlorosalicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at an elevated temperature (typically 180-200 °C) for several hours.

  • The reaction mixture is then poured into water to precipitate the crude product.

  • The crude 8-chlorocoumarin is collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Expected Yield: Moderate to good, depending on reaction conditions.

Protocol 4: Synthesis of 3-Ethoxycarbonyl-8-chlorobenzofuran

This protocol details a one-pot synthesis of 3-ethoxycarbonyl-8-chlorobenzofuran from 3-chlorosalicylaldehyde and ethyl diazoacetate.

Materials:

  • 3-Chlorosalicylaldehyde

  • Ethyl diazoacetate

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a reaction flask, dissolve 3-chlorosalicylaldehyde in dichloromethane.

  • Add a catalytic amount of HBF₄·OEt₂ to the solution.

  • Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture. Nitrogen gas will evolve during the addition.

  • Once the gas evolution ceases, concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add a small amount of concentrated H₂SO₄ while stirring to induce dehydration and cyclization.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: High, typically over 90%.

Quantitative Data

The following tables summarize key quantitative data for compounds derived from 3-chlorosalicylaldehyde, including reaction yields and biological activity.

Table 1: Synthesis Yields of 3-Chlorosalicylaldehyde Derivatives
Derivative ClassSpecific CompoundSynthesis MethodYield (%)Reference
Schiff Base ComplexCopper(II) complex with L-alanine Schiff baseCondensation and complexation~65
Coumarin8-Chlorocoumarin-3-carboxylic acidKnoevenagel Condensation85-95[1]
Coumarin8-ChlorocoumarinPerkin ReactionModerate to Good[2]
Benzofuran3-Ethoxycarbonyl-8-chlorobenzofuranReaction with ethyl diazoacetate>90
Table 2: Antimicrobial Activity of Schiff Bases Derived from Salicylaldehydes
Schiff Base DerivativeMicroorganismMIC (µg/mL)Reference
Derived from 5-chloro-salicylaldehydeS. aureus12.5
Derived from 5-chloro-salicylaldehydeM. luteus25
Derived from 5-chloro-salicylaldehydeA. niger12.5
General Salicylaldehyde Schiff BasesVarious Bacteria50-200
Table 3: Anticancer Activity of Metal Complexes of Salicylaldehyde Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Cu(II) Complex (Cu-27)MCF-7 (Breast Cancer)28.72 ± 1.1
Cu(II) Complex (Cu-28)MCF-7 (Breast Cancer)31.70 ± 0.5
Cu(II) Complex (Cu-08)A-549 (Lung Cancer)0.59
Cu(II) Complex (Cu-09)A-549 (Lung Cancer)0.67
Ag(I) Complex (3a)HeLa (Cervical Cancer)12.2 ± 1.0
Ag(I) Complex (4a)HeLa (Cervical Cancer)11.9 ± 0.4

Visualizations

The following diagrams illustrate key synthetic pathways and experimental workflows involving 3-chlorosalicylaldehyde.

Schiff_Base_Synthesis 3-Chlorosalicylaldehyde 3-Chlorosalicylaldehyde Schiff_Base Schiff Base 3-Chlorosalicylaldehyde->Schiff_Base Condensation Primary_Amine Primary Amine (e.g., Amino Acid) Primary_Amine->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex Complexation Metal_Salt Metal Salt (e.g., Cu(OAc)2) Metal_Salt->Metal_Complex

Caption: Synthesis of Schiff bases and their metal complexes.

Coumarin_Synthesis cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction 3-Chlorosalicylaldehyde_K 3-Chlorosalicylaldehyde 8-Chlorocoumarin_K 8-Chlorocoumarin Derivative 3-Chlorosalicylaldehyde_K->8-Chlorocoumarin_K Base Catalyst Active_Methylene_K Active Methylene Compound (e.g., Malonic Acid) Active_Methylene_K->8-Chlorocoumarin_K 3-Chlorosalicylaldehyde_P 3-Chlorosalicylaldehyde 8-Chlorocoumarin_P 8-Chlorocoumarin 3-Chlorosalicylaldehyde_P->8-Chlorocoumarin_P Base Catalyst (e.g., NaOAc) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->8-Chlorocoumarin_P

Caption: Synthetic routes to 8-chlorocoumarins.

Benzofuran_Synthesis_Workflow Start Start: 3-Chlorosalicylaldehyde in Dichloromethane Step1 Add HBF4·OEt2 (catalyst) Start->Step1 Step2 Slowly add Ethyl Diazoacetate Step1->Step2 Step3 Monitor N2 Evolution Step2->Step3 Step4 Concentrate under Reduced Pressure Step3->Step4 Step5 Add conc. H2SO4 Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End: 3-Ethoxycarbonyl- 8-chlorobenzofuran Step6->End

Caption: Workflow for benzofuran synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-2-hydroxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Reimer-Tiemann reaction, the Duff reaction, and the magnesium chloride-triethylamine mediated ortho-formylation (also known as the Casnati-Skattebøl reaction). Each method offers distinct advantages and disadvantages concerning yield, regioselectivity, and reaction conditions.

Q2: Why is the yield of my this compound synthesis low?

A2: Low yields can be attributed to several factors depending on the chosen synthetic route. Common causes include suboptimal reaction conditions, the formation of isomeric byproducts (such as 3-chloro-4-hydroxybenzaldehyde), decomposition of starting materials or products, and inefficient purification.[1][2] For instance, the classical Reimer-Tiemann reaction is often associated with low yields when applied to substituted phenols.[1]

Q3: How can I improve the regioselectivity of the formylation to favor the desired ortho-product?

A3: Several strategies can enhance ortho-selectivity. The magnesium chloride-triethylamine mediated method is known for its high selectivity, often yielding the ortho-isomer exclusively.[3] For the Reimer-Tiemann reaction, which generally favors the ortho product, optimizing reaction conditions is key.[3] The Duff reaction also shows a strong preference for ortho-formylation.[3][4]

Q4: What is the primary isomeric byproduct, and how can it be removed?

A4: The most common isomeric byproduct is 3-chloro-4-hydroxybenzaldehyde, resulting from formylation at the para position to the hydroxyl group.[5] Separation can be challenging but is often achieved through crystallization or column chromatography. One documented method involves precipitating the 3-chloro-4-hydroxybenzaldehyde from a hexane solution, leaving the desired this compound in the filtrate.[5]

Q5: Are there any high-yield alternatives to the traditional Reimer-Tiemann reaction?

A5: Yes, the reaction of 2-chlorophenol with formaldehyde in the presence of magnesium chloride (MgCl2) and triethylamine (Et3N) in acetonitrile has been reported to produce this compound in yields as high as 87%.[6] This method is often preferred for its high yield and excellent ortho-selectivity.[7]

Troubleshooting Guides

Method 1: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution. While a classic method, it is often plagued by low yields and the formation of byproducts.

Problem Potential Cause Recommended Solution
Low Yield Poor mass transfer in the biphasic system.[1]Employ a phase-transfer catalyst and ensure vigorous stirring to maximize the interfacial area.[1]
Incomplete reaction.Increase the reaction time or temperature, but monitor for product decomposition. The reaction can be highly exothermic once initiated, so careful temperature control is crucial.[8][9]
Suboptimal reagent ratios.Use an excess of chloroform and base to drive the reaction to completion.[10]
Formation of 3-chloro-4-hydroxybenzaldehyde (para-isomer) Reaction conditions favoring para-substitution.While the Reimer-Tiemann reaction generally favors ortho-formylation, the addition of cyclodextrins can be used to intentionally increase the yield of the para-isomer if desired.[3][11] To favor the ortho-isomer, avoid such additives.
Formation of tar-like byproducts Overheating and polymerization due to the exothermic nature of the reaction.[8]Maintain strict temperature control. Adding the chloroform portion-wise can help manage the exotherm.[8]
Method 2: Duff Reaction

The Duff reaction utilizes hexamine as the formylating agent, typically in an acidic medium. While it favors ortho-formylation, yields can be low.[4]

Problem Potential Cause Recommended Solution
Low Yield Inefficient reaction conditions.The use of a strong acid like trifluoroacetic acid (TFA) as the solvent can significantly improve the yield and reaction rate.[1][12]
Presence of moisture.Ensure all reagents and glassware are thoroughly dried, as the reaction is sensitive to water.[1]
Formation of multiple products The substrate is highly activated, leading to multiple formylations.Use milder reaction conditions, such as a lower temperature or shorter reaction time.[3]
Method 3: Magnesium Chloride-Triethylamine Mediated Formylation

This method is a high-yield, highly regioselective alternative for the ortho-formylation of phenols.

Problem Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly Inactive magnesium chloride.The use of anhydrous magnesium chloride is critical. Anhydrous beads are recommended over powder, as the latter may not be sufficiently reactive.[1][13] Ensure all reagents and solvents are anhydrous.[13]
Insufficient reaction time.Phenols with electron-withdrawing groups, such as 2-chlorophenol, may require longer reaction times. Monitor the reaction progress by TLC.[1]
Formation of methoxymethyl ether byproduct Prolonged reaction times.Optimize the reaction time by carefully monitoring the consumption of the starting material via TLC to avoid side reactions.[14]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reported Yield Key Advantages Key Disadvantages
Reimer-Tiemann Reaction5%[5]Well-established classical method.Very low yield, formation of isomers, often requires harsh conditions.[5][15]
Duff ReactionGenerally low (15-20%), but can be improved.[12]Good ortho-selectivity, inexpensive reagents.[4][16]Often inefficient, requires strongly electron-donating groups on the phenol.[4]
MgCl2/Et3N/Formaldehyde87%[6]High yield, excellent ortho-selectivity.[7]Requires strictly anhydrous conditions.[1][13]

Experimental Protocols

High-Yield Synthesis via MgCl2/Et3N Mediated Formylation

This protocol is adapted from the work of Hofsløkken and Skattebøl and provides a high yield of the desired ortho-isomer.[14]

  • Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride beads (2 equivalents) and paraformaldehyde (an excess, e.g., 4 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) or acetonitrile via syringe.[7][14] Then, add dry triethylamine (2 equivalents) dropwise via syringe. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 2-chlorophenol (1 equivalent) dropwise via syringe. The mixture should turn a bright orange-yellow color.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 75°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hexane.

Low-Yield Synthesis via Reimer-Tiemann Reaction

This protocol illustrates a classical Reimer-Tiemann synthesis with its characteristic low yield.[5]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, warm a solution of sodium hydroxide (6.8 equivalents) in water to 60°C.

  • Substrate Addition: Add o-chlorophenol (1 equivalent).

  • Reagent Addition: Slowly add chloroform (2.2 equivalents) over one hour while maintaining the temperature at 60°C.

  • Reaction: Stir at 60°C for an additional two hours, then increase the temperature to 80°C for sixteen hours.

  • Work-up: Distill off the excess chloroform. Acidify the reaction mixture with 6 N sulfuric acid and then steam distill.

  • Isolation and Purification: Extract the distillate with ether. Dry the ethereal solution with MgSO4, filter, and evaporate the solvent. To separate the isomers, dissolve the resulting oil in hexane and stir vigorously. The undesired 3-chloro-4-hydroxybenzaldehyde will precipitate as a white solid and can be filtered off. Evaporation of the hexane filtrate yields the desired this compound.[5]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield of this compound Observed check_reaction Is the reaction going to completion? (Monitor by TLC) start->check_reaction check_byproducts Are there significant byproducts or isomers? (Analyze crude product by TLC/GC-MS/NMR) check_reaction->check_byproducts Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry - Ensure anhydrous conditions (if required) check_reaction->optimize_conditions No improve_selectivity Improve Regioselectivity: - Change formylation method (e.g., to MgCl2/Et3N) - Modify reaction conditions (e.g., use TFA in Duff reaction) check_byproducts->improve_selectivity Yes optimize_purification Optimize Purification: - Recrystallization with different solvents - Column chromatography check_byproducts->optimize_purification No, but purification is difficult end Improved Yield optimize_conditions->end improve_selectivity->end optimize_purification->end

A general workflow for troubleshooting low yield.

MgCl2_Et3N_Mechanism Proposed Mechanism for MgCl2/Et3N Mediated Formylation cluster_reactants Reactants 2-Chlorophenol 2-Chlorophenol phenoxide Magnesium Phenoxide Intermediate 2-Chlorophenol->phenoxide MgCl2 MgCl2 MgCl2->phenoxide Et3N Et3N Et3N->phenoxide Paraformaldehyde Paraformaldehyde chelation Chelation with Formaldehyde Paraformaldehyde->chelation phenoxide->chelation electrophilic_attack Intramolecular Electrophilic Aromatic Substitution (ortho-selective) chelation->electrophilic_attack hydrolysis Hydrolysis electrophilic_attack->hydrolysis product This compound hydrolysis->product

Mechanism of the MgCl2/Et3N mediated formylation.

Synthesis_Decision_Tree Decision Tree for Synthesis Method Selection start Goal: Synthesize This compound priority What is the main priority? start->priority high_yield High Yield & Selectivity priority->high_yield Yield classical_method Classical Method / Readily Available Reagents priority->classical_method Simplicity anhydrous_check Can strictly anhydrous conditions be maintained? high_yield->anhydrous_check reimer_tiemann Use Reimer-Tiemann Reaction (Expect low yield and byproducts) classical_method->reimer_tiemann mgcl2_method Use MgCl2/Et3N/ Formaldehyde Method anhydrous_check->mgcl2_method Yes duff_reaction Consider Duff Reaction (Especially with TFA for improved yield) anhydrous_check->duff_reaction No

A decision tree for selecting a synthesis method.

References

Side product formation in the synthesis of 3-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorosalicylaldehyde. The following information addresses common issues, particularly side product formation, and offers guidance on optimizing reaction conditions and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Chlorosalicylaldehyde?

A1: The most frequently employed method for the synthesis of 3-Chlorosalicylaldehyde is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol, in this case, 2-chlorophenol, using chloroform (CHCl₃) in the presence of a strong base, typically sodium hydroxide (NaOH).[1][2][3]

Q2: What are the primary side products observed in the synthesis of 3-Chlorosalicylaldehyde via the Reimer-Tiemann reaction?

A2: The principal side product is the isomeric 5-chloro-2-hydroxybenzaldehyde, where the formyl group is added to the para-position relative to the hydroxyl group of 2-chlorophenol.[4] Another potential, though less commonly reported side product with substituted phenols, is a dichloromethyl-substituted cyclohexadienone.

Q3: How can the formation of the para-isomer (5-chloro-2-hydroxybenzaldehyde) be minimized?

A3: The formation of the para-isomer can be suppressed by modifying the reaction conditions. One effective approach is to use a non-aqueous solvent system. A patented process suggests that conducting the Reimer-Tiemann reaction under essentially anhydrous conditions, using a hydrocarbon diluent like benzene and an aprotic solvent such as N,N-dimethylformamide (DMF) as a catalyst, can significantly reduce the formation of the unwanted para-isomer.[5]

Q4: What are the typical yields for the synthesis of 3-Chlorosalicylaldehyde?

A4: The yields of 3-Chlorosalicylaldehyde from a standard aqueous Reimer-Tiemann reaction can be quite low. One detailed protocol reports a yield of approximately 5% for 3-Chlorosalicylaldehyde and a yield of 8% for the 5-chloro-2-hydroxybenzaldehyde side product.[4] It is a well-documented characteristic of the Reimer-Tiemann reaction that yields can be modest, particularly with substituted phenols.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 3-Chlorosalicylaldehyde and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of 3-Chlorosalicylaldehyde 1. Inefficient dichlorocarbene formation: The reaction of chloroform with a strong base to form dichlorocarbene is a critical step.[1][2][7] 2. Low reactivity of 2-chlorophenol: The chloro-substituent can influence the electron density of the phenol ring. 3. Suboptimal reaction temperature: The reaction is temperature-sensitive.1. Ensure the base (e.g., NaOH) is of high quality and used in sufficient excess. The concentration of the aqueous hydroxide solution is typically in the range of 10-40%.[2] 2. Consider using a phase-transfer catalyst to improve the interaction between the aqueous and organic phases. 3. The reaction often requires heating to initiate, typically to around 60-70°C.[4][8] However, the reaction can be exothermic, so careful temperature control is necessary to prevent runaway reactions.[9]
High proportion of the para-isomer (5-chloro-2-hydroxybenzaldehyde) Reaction conditions favoring para-substitution: Standard aqueous Reimer-Tiemann conditions can lead to a significant amount of the para-isomer.1. Modify the solvent system: Employ a non-aqueous solvent system as described in US Patent 3,972,945.[5] This involves using a hydrocarbon diluent and an aprotic catalyst to favor ortho-formylation. 2. Adjust the temperature: Lowering the reaction temperature might slightly favor the ortho-product due to steric hindrance.
Formation of tarry byproducts Decomposition of reactants or products at elevated temperatures: Phenols and aldehydes can be sensitive to high temperatures in the presence of a strong base.1. Maintain careful temperature control: Avoid excessive heating. The reaction is exothermic, so the rate of chloroform addition should be controlled to maintain a steady temperature.[9] 2. Minimize reaction time: Prolonged reaction times at high temperatures can lead to increased tar formation. Monitor the reaction by TLC to determine the optimal reaction time.
Difficulty in separating 3-Chlorosalicylaldehyde from its isomer Similar physical properties: The two isomers can have similar polarities, making separation by standard column chromatography challenging.1. Steam Distillation: The experimental protocol from which the yield data was obtained utilizes steam distillation as a key purification step.[4] 2. Fractional Crystallization: After initial purification, fractional crystallization from a suitable solvent (e.g., hexane is mentioned for precipitating the para-isomer) can be effective.[4] 3. Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography may be necessary.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 3-Chlorosalicylaldehyde and its primary side product from a specific experimental protocol.

Product Yield (%) Reference
3-Chlorosalicylaldehyde5%--INVALID-LINK--[4]
5-Chloro-2-hydroxybenzaldehyde8%--INVALID-LINK--[4]

Experimental Protocols

Key Experiment: Synthesis of 3-Chlorosalicylaldehyde via Reimer-Tiemann Reaction

This protocol is adapted from US Patent 4,156,609.[4]

Materials:

  • 2-Chlorophenol (126 g, 0.98 mol)

  • Sodium hydroxide (266 g, 6.65 mol)

  • Chloroform (262 g, 2.20 mol)

  • Deionized water (1000 ml)

  • 6 N Sulfuric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • A solution of sodium hydroxide in water is prepared in a 3000 ml round-bottom flask equipped with a mechanical stirrer, a 250 ml addition funnel, and a reflux condenser. The solution is warmed to 60°C.

  • 2-Chlorophenol is added to the flask and dissolves instantly.

  • Chloroform is added slowly through the addition funnel over a period of one hour.

  • The reaction mixture is stirred at 60°C for an additional two hours.

  • The temperature is then raised to 80°C and maintained for sixteen hours.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is acidified with 6 N sulfuric acid.

  • The mixture is then subjected to steam distillation.

  • Approximately six liters of distillate are collected and extracted with diethyl ether.

  • The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting yellow oil contains both 3-Chlorosalicylaldehyde and 5-chloro-2-hydroxybenzaldehyde.

  • The oil is poured into 500 ml of vigorously stirred hexane, which causes the 5-chloro-2-hydroxybenzaldehyde to precipitate as a white solid.

  • The precipitate is removed by filtration.

  • The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing at room temperature for 24 hours to give 3-Chlorosalicylaldehyde.

Visualizations

Reimer_Tiemann_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide NaOH Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene NaOH NaOH NaOH Dichloromethyl-substituted phenoxide Dichloromethyl-substituted phenoxide 2-Chlorophenoxide->Dichloromethyl-substituted phenoxide + Dichlorocarbene 3-Chlorosalicylaldehyde 3-Chlorosalicylaldehyde Dichloromethyl-substituted phenoxide->3-Chlorosalicylaldehyde Hydrolysis (ortho attack) 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde Dichloromethyl-substituted phenoxide->5-Chloro-2-hydroxybenzaldehyde Hydrolysis (para attack)

Caption: Reimer-Tiemann reaction pathway for 3-Chlorosalicylaldehyde synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Low Yield or High Side Product Low Yield or High Side Product Analyze Reaction Conditions Analyze Reaction Conditions Low Yield or High Side Product->Analyze Reaction Conditions Analyze Purity of Products Analyze Purity of Products Low Yield or High Side Product->Analyze Purity of Products Optimize Temperature Optimize Temperature Analyze Reaction Conditions->Optimize Temperature Modify Solvent System Modify Solvent System Analyze Reaction Conditions->Modify Solvent System Check Reagent Quality Check Reagent Quality Analyze Reaction Conditions->Check Reagent Quality Improve Purification Improve Purification Analyze Purity of Products->Improve Purification Re-run Experiment Re-run Experiment Optimize Temperature->Re-run Experiment Modify Solvent System->Re-run Experiment Re-purify Product Re-purify Product Improve Purification->Re-purify Product Use New Reagents Use New Reagents Check Reagent Quality->Use New Reagents

Caption: Troubleshooting workflow for optimizing 3-Chlorosalicylaldehyde synthesis.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-2-hydroxybenzaldehyde via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or low temperatures.[1] For this compound, which is a polar molecule, polar solvents are a good starting point. It is known to be soluble in ethanol and ether, and slightly soluble in acetone, chloroform, and dichloromethane, but insoluble in water.[2][3][4] A mixed solvent system, such as ethanol/water or hexane, can also be effective.[1][5][6] Small-scale solubility tests are always recommended to find the optimal solvent or solvent pair.[1]

Q2: My this compound is not dissolving, even in a hot solvent. What should I do?

A2: First, ensure the solvent is heated to its boiling point to maximize solubility. If the compound still doesn't dissolve, you can try incrementally adding more solvent. However, be cautious as using too much solvent is the most common reason for a poor yield.[7][8] If a portion of the solid remains undissolved even after adding a significant amount of solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.[9][10]

Q3: The solution has cooled, but no crystals have formed. What is the problem?

A3: This phenomenon is called supersaturation, where the compound remains dissolved even though the concentration is above its saturation point at that temperature.[7] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for crystallization.[1]

  • Concentrating the Solution: If too much solvent was used, you can gently heat the solution to boil off some of the solvent, then allow it to cool again.[1][8]

  • Further Cooling: Cool the solution in an ice bath or refrigerator to further decrease the compound's solubility.[9]

Q4: The compound separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because the solution temperature is above the compound's melting point (42-44°C for this compound).[4][8][11] Impurities can also promote oiling out.[9] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to lower the saturation point.[11]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[8][11]

Q5: My final yield of purified crystals is very low. What went wrong?

A5: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor even after cooling.[7][11]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.[7] Always use a minimal amount of ice-cold solvent for washing.[7]

Q6: The purified crystals are still colored. How can I remove colored impurities?

A6: If the product remains colored (it should be a pale beige to yellow solid), it may be due to the presence of colored impurities.[4] You can try adding a small amount of activated charcoal (Norit) to the hot solution before the filtration step.[12] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound, which will reduce the final yield.[11] After a brief boiling period with the charcoal, perform a hot filtration to remove it before cooling the solution.

Compound Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[2][3]
Molecular Weight 156.57 g/mol [3]
Appearance Pale beige to yellow solid[2][4]
Melting Point 42-44 °C[4]
Boiling Point 63 °C at 5 mmHg[3][4]
Solubility Soluble: Ethanol, Ether Slightly Soluble: Acetone, Chloroform, Dichloromethane, DMSO Insoluble: Water[2][3][4]

Detailed Experimental Protocol for Recrystallization

This protocol outlines a standard procedure for the purification of this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol/water or hexane).

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just fully dissolved.[1] Avoid adding a large excess of solvent.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with a small amount of hot solvent. Filter the hot solution quickly to remove the impurities. This step prevents the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to dry completely.

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization: Dissolve crude product in minimum hot solvent dissolved Is the solid fully dissolved? start->dissolved hot_filtration Perform Hot Filtration to remove insoluble impurities dissolved->hot_filtration No cool_solution Cool the solution to induce crystallization dissolved->cool_solution Yes hot_filtration->cool_solution crystals_form Do crystals form? cool_solution->crystals_form oiling_out Did the product 'oil out'? crystals_form->oiling_out No collect_crystals Collect, Wash, and Dry Pure Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->induce_crystallization No reheat_oil Reheat to dissolve oil, add a little more solvent, cool very slowly oiling_out->reheat_oil Yes end End of Process collect_crystals->end add_more_solvent Add more hot solvent induce_crystallization->crystals_form reheat_oil->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 3-chloro-4-hydroxybenzaldehyde as an impurity from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found alongside 3-chloro-4-hydroxybenzaldehyde?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-hydroxybenzaldehyde, and over-chlorinated byproducts like 3,5-dichloro-4-hydroxybenzaldehyde. Solvents used in the reaction or workup may also be present as residual impurities.

Q2: Which purification method is most suitable for my scale of experiment?

A2: For small-scale experiments (milligrams to a few grams), column chromatography is often preferred for achieving high purity. For larger-scale purifications (multi-gram to kilograms), recrystallization is generally more practical and economical. Purification via sodium bisulfite adduct formation is also a highly effective method for selectively removing aldehydes from a mixture at various scales.

Q3: How can I assess the purity of my 3-chloro-4-hydroxybenzaldehyde sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly accurate method for quantifying purity. Thin-Layer Chromatography (TCC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of impurities. The melting point of the solid can also be a good indicator of purity, with purer samples exhibiting a sharper and higher melting point.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Low or no crystal formation The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of significant impurities inhibiting crystallization.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Oily precipitate instead of crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The presence of impurities that are "oiling out".Try adding a small amount of a solvent in which the oil is soluble but the desired compound is not, to induce crystallization.
Poor recovery of the purified product The compound is significantly soluble in the cold recrystallization solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
Column Chromatography
Issue Possible Cause Solution
Poor separation of the desired compound from impurities The chosen eluent system has inappropriate polarity.Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. A common starting point for 3-chloro-4-hydroxybenzaldehyde is a mixture of petroleum ether and ethyl acetate.
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.Use an appropriate amount of sample for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
The compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture.
Streaking or tailing of the compound band on the column The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution profile.
The sample was not fully dissolved before loading onto the column.Ensure the sample is completely dissolved in a minimal amount of the eluent or a suitable solvent before loading.

Comparison of Purification Methods

Method Typical Purity Achieved Expected Yield Loss Advantages Disadvantages
Recrystallization Good to Excellent (>98%)Moderate (10-30%)Scalable, cost-effective, can yield high-purity crystalline material.Finding a suitable solvent can be time-consuming; may not be effective for removing impurities with similar solubility.
Column Chromatography Excellent (>99%)Low to Moderate (5-20%)High resolution for separating closely related compounds, applicable to a wide range of compounds.Less scalable for large quantities, more time-consuming, requires larger volumes of solvents.
Sodium Bisulfite Adduct Formation Excellent (>99% for the aldehyde)Low (for the regenerated aldehyde)Highly selective for aldehydes, can effectively separate them from non-aldehydic impurities.Requires an additional step to regenerate the aldehyde from the adduct; may not be suitable for all aldehydes.

Experimental Protocols

Protocol 1: Recrystallization from Cyclohexane
  • Dissolution: In a fume hood, place the crude 3-chloro-4-hydroxybenzaldehyde in an Erlenmeyer flask. Add a minimal amount of hot cyclohexane while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 petroleum ether:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 3-chloro-4-hydroxybenzaldehyde in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 3-chloro-4-hydroxybenzaldehyde.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude mixture containing 3-chloro-4-hydroxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for 5-10 minutes. The bisulfite adduct of the aldehyde will precipitate or dissolve in the aqueous layer.

  • Separation: Separate the aqueous layer containing the adduct from the organic layer containing non-aldehydic impurities. Wash the organic layer with water and combine the aqueous layers.

  • Regeneration of the Aldehyde: To the aqueous layer containing the bisulfite adduct, add a strong base (e.g., 10% aqueous sodium hydroxide) or a saturated sodium carbonate solution until the solution is basic. This will regenerate the aldehyde.

  • Extraction: Extract the regenerated 3-chloro-4-hydroxybenzaldehyde from the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the organic extract with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified 3-chloro-4-hydroxybenzaldehyde.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Cyclohexane rec_start->rec_dissolve rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Cyclohexane rec_filter->rec_wash rec_dry Drying rec_wash->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: Workflow for the purification of 3-chloro-4-hydroxybenzaldehyde by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_load Load Sample onto Column col_start->col_load col_elute Elute with Petroleum Ether/ Ethyl Acetate col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc TLC Analysis col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Solvent Evaporation col_combine->col_evap col_pure Pure Product col_evap->col_pure

Caption: Workflow for the purification of 3-chloro-4-hydroxybenzaldehyde by column chromatography.

bisulfite_adduct_workflow cluster_bisulfite Bisulfite Adduct Purification Workflow bis_start Crude Mixture bis_adduct Add Sodium Bisulfite (Adduct Formation) bis_start->bis_adduct bis_separate Separate Aqueous (Adduct) and Organic (Impurities) Layers bis_adduct->bis_separate bis_regenerate Regenerate Aldehyde with Base bis_separate->bis_regenerate bis_extract Extract with Organic Solvent bis_regenerate->bis_extract bis_dry Dry and Evaporate Solvent bis_extract->bis_dry bis_pure Pure Aldehyde bis_dry->bis_pure

Caption: Workflow for the selective purification of 3-chloro-4-hydroxybenzaldehyde via bisulfite adduct formation.

Technical Support Center: 3-Chlorosalicylaldehyde Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and scale-up of 3-Chlorosalicylaldehyde. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 3-Chlorosalicylaldehyde?

Common methods for preparing 3-Chlorosalicylaldehyde include the direct formylation of o-chlorophenol using established methods like the Reimer-Tiemann, Gattermann, or Duff reactions.[1] Another approach is the oxidation of the corresponding 2-hydroxy-3-chlorobenzyl alcohol, which can yield good results but may be hampered by the commercial availability of the starting material.[1]

Q2: Why does a reaction that works well in the lab fail during scale-up?

Scaling up a chemical synthesis from a laboratory to a pilot or manufacturing level introduces significant challenges. Conditions optimized for small-scale reactions may not be suitable for larger volumes due to issues with safety, cost, and process robustness.[2] Key factors that change with scale include heat transfer, mass transfer, and mixing efficiency, all of which can dramatically affect reaction outcomes.[2][3]

Q3: What are the primary challenges when scaling up the synthesis of 3-Chlorosalicylaldehyde?

The main challenges include:

  • Heat Management: Formylation reactions can be exothermic. A manageable temperature increase in a lab flask can become a dangerous runaway reaction in a large reactor due to the decreased surface-area-to-volume ratio, which limits heat dissipation.[3][4]

  • Isomer Control: In reactions like the Reimer-Tiemann synthesis, the formation of the undesired para-isomer (5-chloro-2-hydroxybenzaldehyde) can be a significant issue, complicating purification and reducing the yield of the desired 3-chloro ortho-isomer.[5]

  • Byproduct Formation: Besides isomers, other byproducts such as tars or resins can form, especially under harsh reaction conditions, making purification difficult.[5]

  • Purification: Separating 3-Chlorosalicylaldehyde from unreacted starting materials and closely related isomers can be challenging, often requiring techniques like azeotropic or fractional distillation.[5]

  • Reagent and Solvent Choice: Reagents and solvents that are practical and affordable on a small scale may become too expensive, hazardous, or difficult to handle in large quantities.

Troubleshooting Guide

Issue 1: Low Yield of 3-Chlorosalicylaldehyde

Potential Cause A: Formation of Para-Isomer The classical aqueous Reimer-Tiemann reaction often favors the formation of the para-isomer when the ortho positions are substituted.[5]

  • Troubleshooting:

    • Switch to a Non-Aqueous System: Employing a modified Reimer-Tiemann reaction under essentially anhydrous conditions can significantly improve the yield of the ortho-isomer.[5] This involves using a hydrocarbon diluent (like benzene) and an excess of solid sodium hydroxide to absorb the water produced during the reaction.[5]

    • Use a Catalyst: The use of an aprotic solvent like N,N-dimethylformamide (DMF) as a catalyst is necessary for the reaction to proceed in a non-aqueous system.[5]

Potential Cause B: Inefficient Mass Transfer On a larger scale, poor mixing of reactants can lead to localized "hot spots" or areas of low reactant concentration, limiting the overall reaction rate and conversion.[3]

  • Troubleshooting:

    • Optimize Agitation: Increase the stirring speed and ensure the reactor's agitator design is appropriate for the vessel geometry and scale.[3]

    • Controlled Addition: Add reagents, particularly the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction), at a controlled rate to maintain a homogenous mixture and manage heat generation.[5]

Issue 2: Difficulty in Product Purification

Potential Cause: Presence of Unreacted Starting Material and Isomers Unreacted o-chlorophenol and the 5-chloro-salicylaldehyde isomer can be difficult to separate from the desired product due to similar physical properties.

  • Troubleshooting:

    • Azeotropic Distillation: This technique can be effective for separating the product from unreacted starting materials. For instance, an azeotrope of unreacted o-fluorophenol and 3-fluorosalicylaldehyde with water can be distilled off, allowing for separation and recycling of the starting material.[5] A similar principle can be applied to the chloro-analogs.

    • Fractional Distillation: For isomers with close boiling points, a distillation column with a sufficient number of theoretical plates and an optimized reflux ratio may be necessary.[3]

    • Crystallization: If distillation is ineffective, exploring different solvent systems for crystallization can be a viable alternative for purification.

Issue 3: Runaway Reaction or Poor Temperature Control

Potential Cause: Exothermic Nature of the Reaction The formylation of phenols is often exothermic. What is easily controlled in a lab flask with an ice bath can overwhelm the cooling capacity of a large-scale reactor.[3][6]

  • Troubleshooting:

    • Robust Cooling System: Ensure the reactor is equipped with an adequate cooling system (e.g., jacket cooling, internal cooling coils).[3]

    • Semi-Batch Process: Add one of the reactants gradually to the other (semi-batch) to control the rate of the reaction and thus the rate of heat generation.[3]

    • Use of Diluents: Increasing the volume of a suitable solvent can help to absorb the heat of reaction and provide better temperature control.

Data Presentation

Table 1: Comparison of Reimer-Tiemann Reaction Conditions

ParameterClassical Aqueous SystemModified Anhydrous System
Primary Product Tends to favor para-isomer[5]Preferentially forms ortho-isomer (3-Chlorosalicylaldehyde)[5]
Solvent/Diluent WaterHydrocarbon (e.g., Benzene)[5]
Dehydrating Agent NoneExcess Solid Sodium Hydroxide[5]
Catalyst None typically mentionedN,N-dimethylformamide (DMF)[5]
Reported Yield Negligible ortho-isomer[5]12.5% to 15% (with potential for ~50% with recycle)[5]

Experimental Protocols

Methodology: Modified Anhydrous Reimer-Tiemann Synthesis of 3-Substituted Salicylaldehydes

This protocol is adapted from a procedure for 3-fluorosalicylaldehyde and is applicable for 3-chlorosalicylaldehyde with appropriate adjustments.[5]

  • Initial Setup: In a reactor suitable for large-scale reactions, create a slurry of solid sodium hydroxide in a hydrocarbon diluent such as benzene. The amount of hydrocarbon should be sufficient to create a fluid slurry.[5]

  • Reactant Addition: Add o-chlorophenol to the slurry. To facilitate a smoother reaction, the formation of a phenoxyboroxine intermediate by adding boron oxide can be advantageous, as it also acts as a dehydrating agent.[5]

  • Catalyst Introduction: Add the N,N-dimethylformamide (DMF) catalyst.

  • Controlled Chloroform Addition: Slowly add chloroform to the reaction mixture over a period of 30 to 60 minutes. Maintain control over the addition rate to manage the exothermic reaction.[5]

  • Reaction and Workup: After the addition is complete, allow the reaction to proceed. Following the reaction, perform hydrolysis and neutralization steps.

  • Purification: The final product, 3-Chlorosalicylaldehyde, can be recovered and purified from unreacted o-chlorophenol via azeotropic distillation.[5] The unreacted starting material can then be recycled for subsequent batches.[5]

Visualizations

Scale_Up_Workflow General Workflow for 3-Chlorosalicylaldehyde Scale-Up cluster_0 Synthesis Stage cluster_1 Purification Stage Start Select Synthesis Route (e.g., Modified Reimer-Tiemann) Reactants Charge Reactor: - o-Chlorophenol - NaOH (solid) - Hydrocarbon Solvent Start->Reactants Catalyst Add Catalyst (DMF) Reactants->Catalyst Addition Controlled Addition of Chloroform Catalyst->Addition Reaction Reaction Under Anhydrous Conditions Addition->Reaction Monitor Temp. Workup Hydrolysis & Neutralization Reaction->Workup Distillation Azeotropic Distillation Workup->Distillation Separation Separate Product from Unreacted Phenol Distillation->Separation Recycle Recycle Unreacted o-Chlorophenol Separation->Recycle FinalProduct Final Product: 3-Chlorosalicylaldehyde Separation->FinalProduct Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low Yield of 3-Chlorosalicylaldehyde? CheckIsomers Analyze Product Mixture: High Para-Isomer Content? Start->CheckIsomers Start Analysis CheckConversion Analyze Product Mixture: High Unreacted Starting Material? Start->CheckConversion CheckIsomers->CheckConversion No SwitchSystem Action: Switch from Aqueous to Anhydrous System CheckIsomers->SwitchSystem Yes CheckMixing Evaluate Mass Transfer: Is Agitation Efficient? CheckConversion->CheckMixing Yes UseCatalyst Action: Ensure DMF Catalyst is Used in Anhydrous System SwitchSystem->UseCatalyst ImproveMixing Action: Increase Agitation Speed/ Improve Impeller Design CheckMixing->ImproveMixing No CheckTemp Evaluate Temperature Control: Are there localized hot spots? CheckMixing->CheckTemp Yes ImproveTemp Action: Improve Cooling & Control Reagent Addition Rate CheckTemp->ImproveTemp Yes

References

Troubleshooting low conversion rates in 3-Chlorosalicylaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Chlorosalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-Chlorosalicylaldehyde is not starting or is proceeding very slowly. What are the common causes?

A1: Several factors can inhibit the start of a reaction. Firstly, ensure your reagents are pure and, critically, anhydrous. 3-Chlorosalicylaldehyde is hygroscopic, and the presence of water can interfere with many reactions.[1][2] Secondly, verify that the reaction temperature is appropriate for the specific transformation. Some reactions require heating to overcome the activation energy.[3] Finally, confirm the catalyst, if required, is active and used in the correct concentration. For certain reactions like the Reimer-Tiemann, an aprotic solvent catalyst such as N,N-dimethylformamide (DMF) is necessary for the reaction to proceed at a reasonable rate.[4]

Q2: I'm observing a low yield of my desired product after workup and purification. Where might I be losing my product?

A2: Low yield post-workup is a common issue.[5] Consider the following possibilities:

  • Workup Procedure: Your product may have some solubility in the aqueous layer during extraction. It is good practice to check all aqueous layers by TLC before discarding them.[5] Additionally, your product might be sensitive to the pH changes introduced during acid/base washes.[5]

  • Purification: Product can be lost during column chromatography if the solvent system is not optimized, leading to poor separation.[6] Similarly, during recrystallization, using an inappropriate solvent can result in significant product loss.[6]

  • Volatility: The product may be volatile and could be lost during solvent removal under high vacuum.[5]

Q3: My reaction is producing multiple spots on TLC, indicating significant byproduct formation. How can I improve selectivity?

A3: Byproduct formation often stems from suboptimal reaction conditions.

  • Temperature Control: Running the reaction at too high a temperature can promote side reactions or product decomposition.[7][8] Conversely, some reactions require low temperatures (e.g., -78 °C) to control selectivity, especially when using strong bases like LDA.[7]

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions or an excess of unreacted starting materials.

  • Order of Addition: The sequence in which reagents are added can be critical. For instance, in directed aldol reactions, the enolate is typically pre-formed before the aldehyde is introduced to prevent self-condensation.[9]

Q4: What are the ideal storage conditions for 3-Chlorosalicylaldehyde to ensure its purity?

A4: 3-Chlorosalicylaldehyde is a pale beige to yellow solid that is hygroscopic.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon), and in a dry environment.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conversion rates.

Table 1: Troubleshooting Common Issues
Symptom Potential Cause Recommended Solution Citation
No Reaction (Starting Material Unchanged) 1. Reagent Impurity (especially water).Ensure 3-Chlorosalicylaldehyde and solvents are anhydrous. Dry solvents if necessary.[4]
2. Incorrect Temperature.Optimize the reaction temperature. Some reactions require heating, while others need cooling to proceed correctly.[3]
3. Inactive or Absent Catalyst.Verify the catalyst's activity and concentration. For specific reactions, ensure the correct type of catalyst is used (e.g., aprotic solvent for anhydrous Reimer-Tiemann).[4]
Low Conversion (Mixture of Starting Material & Product) 1. Insufficient Reaction Time.Monitor the reaction over a longer period using TLC or another analytical method to ensure it has reached completion.[10]
2. Reversible Reaction Equilibrium.If the reaction is reversible, consider methods to shift the equilibrium, such as removing a byproduct (e.g., water) as it forms.[7][9]
3. Poor Mixing.Ensure efficient stirring, especially in heterogeneous mixtures, to improve contact between reactants.[8][10]
Low Isolated Yield After Workup 1. Product Lost in Aqueous Layers.Before discarding, test all aqueous washes by TLC to check for product.[5]
2. Product Degradation.Test product stability against the pH of workup reagents (acid/base). Use neutralized or buffered solutions if necessary.[5]
3. Inefficient Purification.Optimize the solvent system for column chromatography or the recrystallization solvent to minimize product loss.[6]
Multiple Products/Byproducts 1. Suboptimal Temperature.Adjust the temperature. Higher temperatures can cause decomposition or side reactions, while lower temperatures can increase selectivity.[7]
2. Incorrect Order/Rate of Addition.Add reagents in the correct sequence and at a controlled rate to minimize side reactions like self-condensation.[7][10]
3. Solvent Effects.The choice of solvent can significantly influence reaction pathways and product distribution. Experiment with different solvents of varying polarity.[11][12][13]

Key Experimental Protocols

General Protocol: Synthesis of a Schiff Base from 3-Chlorosalicylaldehyde

This protocol outlines a general procedure for a condensation reaction, a common application for 3-Chlorosalicylaldehyde.

Materials:

  • 3-Chlorosalicylaldehyde

  • Primary amine (e.g., aniline derivative)

  • Ethanol (or another suitable solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-Chlorosalicylaldehyde in a minimal amount of absolute ethanol.

  • Reagent Addition: To the stirring solution, add 1.0-1.1 equivalents of the primary amine. The addition can be done dropwise if the reaction is exothermic.

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux. The optimal temperature and time will depend on the specific amine used.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final Schiff base.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Conversion Rates

G start Low Conversion Rate Observed check_sm Step 1: Verify Starting Materials - Purity (NMR/GC) - Anhydrous Conditions - Proper Storage start->check_sm check_setup Step 2: Review Reaction Setup - Correct Stoichiometry - Active Catalyst - Appropriate Solvent check_sm->check_setup Materials OK? optimize Step 5: Systematically Optimize - Temperature Screen - Solvent Screen - Catalyst Loading check_sm->optimize Issue Found check_conditions Step 3: Analyze Reaction Conditions - Temperature Control - Reaction Time - Efficient Stirring check_setup->check_conditions Setup Correct? check_setup->optimize Issue Found check_workup Step 4: Evaluate Workup & Purification - Product Solubility - pH Stability - Purification Method check_conditions->check_workup Conditions OK? check_conditions->optimize Issue Found check_workup->optimize Workup OK? check_workup->optimize Issue Found end_ok Problem Resolved optimize->end_ok Optimization Successful end_nok Consult Further Literature optimize->end_nok Still Low Yield

Caption: A stepwise workflow for diagnosing low conversion rates.

Diagram 2: Key Factors Influencing Reaction Success

G center Reaction Success (High Conversion) reagents Reagent Quality center->reagents conditions Reaction Conditions center->conditions procedure Process & Workup center->procedure purity Purity of 3-Chlorosalicylaldehyde reagents->purity solvent_q Anhydrous Solvents reagents->solvent_q catalyst_q Catalyst Activity reagents->catalyst_q temp Temperature conditions->temp time Time conditions->time solvent_c Solvent Choice conditions->solvent_c concentration Concentration conditions->concentration addition Order of Addition procedure->addition mixing Stirring/Mixing procedure->mixing workup Workup Method procedure->workup purification Purification Technique procedure->purification

Caption: Key experimental factors that impact reaction outcomes.

Data Presentation

Table 2: Physical & Chemical Properties of 3-Chlorosalicylaldehyde
PropertyValueCitation
CAS Number 1927-94-2[1]
Molecular Formula C₇H₅ClO₂[2]
Molecular Weight 156.57 g/mol [2]
Appearance Pale Beige to Yellow Solid[1]
Melting Point 42-44 °C / 52-56 °C[2][14]
Boiling Point 63 °C at 5 mmHg[2]
Stability Hygroscopic[1][2]
Synonyms 3-Chloro-2-hydroxybenzaldehyde[1]
Storage 2-8°C, Refrigerator, Under inert atmosphere, Sealed in dry[1][2]

References

Handling and storage of air-sensitive 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2-hydroxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving the air-sensitive compound this compound.

Properties and Safety Data

A summary of key quantitative and safety data for this compound is presented below.

PropertyValueCitations
Chemical Name This compound[1][2]
Synonyms 3-Chlorosalicylaldehyde[1][3]
CAS Number 1927-94-2[1][3]
Molecular Formula C₇H₅ClO₂[1][2][3]
Molecular Weight 156.57 g/mol [1][4]
Appearance Solid. Pale beige to yellow crystalline powder.[1][3][5]
Melting Point 52-56 °C[1][4]
Stability Air-sensitive, hygroscopic. Stable under recommended storage conditions.[5][6]
Solubility Soluble in ethanol and ether; insoluble in water.[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Signal Word Warning[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure product quality, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] Due to its air-sensitive nature, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[6]

Q2: Why is this compound considered "air-sensitive"? What happens upon exposure to air?

A2: The term "air-sensitive" indicates that the compound reacts with components of the atmosphere, primarily oxygen and moisture.[6][8] The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (3-chloro-2-hydroxybenzoic acid). This degradation compromises the compound's purity and can negatively impact experimental outcomes. Its hygroscopic nature means it can also absorb moisture from the air.[5]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or eyeshields, and a dust mask (such as a type N95) to prevent inhalation.[1][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]

Q4: How should I properly dispose of waste this compound?

A4: Waste material should be disposed of in accordance with local, state, and federal regulations.[7] Contaminated containers and unused product should be treated as hazardous waste and disposed of through an approved waste disposal plant.[7]

Q5: Can I handle this compound on an open bench?

A5: It is strongly advised not to handle this compound on an open bench due to its air-sensitive nature and potential for causing respiratory irritation.[2][6] Use only outdoors or in a well-ventilated area, such as a fume hood.[3] For transfers and weighing where maintaining an inert atmosphere is critical, the use of a glovebox or Schlenk line techniques is recommended.[8]

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experiments.

Issue 1: The compound has changed color (e.g., darkened or turned from pale beige to yellow/brown).

  • Possible Cause: This is a common indicator of degradation due to oxidation from improper storage and exposure to air and/or light.

  • Recommended Action:

    • Assess the purity of the material using an appropriate analytical method (e.g., melting point determination, NMR spectroscopy).

    • For non-critical applications, the material may still be usable, but for reactions sensitive to impurities, using a fresh, unopened container is recommended.

    • To prevent recurrence, ensure the container is tightly sealed, the headspace is purged with an inert gas (e.g., nitrogen or argon) after each use, and it is stored away from light in a cool, dry place.[6]

Issue 2: My reaction has a low yield or produces unexpected side products.

  • Possible Cause A: Degraded Starting Material. The most likely cause is the oxidation of the aldehyde to 3-chloro-2-hydroxybenzoic acid. This impurity will not participate in the desired reaction, leading to a lower yield, and may introduce side reactions.

  • Recommended Action A:

    • Confirm the purity of the starting material before beginning the experiment.

    • Always use high-purity this compound that has been stored under an inert atmosphere.[6]

  • Possible Cause B: Presence of Moisture. The compound is hygroscopic, and any absorbed water can interfere with moisture-sensitive reactions (e.g., Grignard or organolithium reactions).[5]

  • Recommended Action B:

    • Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >125°C) and cooled under a stream of dry inert gas.[9]

    • Use anhydrous solvents for the reaction.

    • If moisture contamination of the solid is suspected, it may be possible to dry it carefully under a high vacuum, provided it is thermally stable.

Issue 3: The solid has become clumpy or appears wet.

  • Possible Cause: The compound has absorbed atmospheric moisture due to its hygroscopic properties.[5]

  • Recommended Action:

    • Dry the material under vacuum before weighing and use.

    • Improve storage practices by keeping the container inside a desiccator containing a suitable drying agent, in addition to storing under an inert atmosphere.

Troubleshooting Logic Flowchart

G start Experimental Issue Observed dec1 Low Yield or Side Products? start->dec1 dec2 Compound Discolored? dec1->dec2 No cause1 Possible Cause: Oxidation to Carboxylic Acid dec1->cause1 Yes dec3 Solid Clumpy or Wet? dec2->dec3 No dec2->cause1 Yes cause2 Possible Cause: Moisture Contamination dec3->cause2 Yes cause3 Possible Cause: Hygroscopic Nature dec3->cause3 Yes sol1 Solution: - Verify purity (MP, NMR) - Use fresh material - Store under N2/Ar cause1->sol1 sol1->dec2 sol2 Solution: - Use anhydrous solvents - Dry glassware thoroughly cause2->sol2 sol3 Solution: - Dry compound under vacuum - Store in desiccator cause3->sol3

Caption: Troubleshooting Common Issues in Experiments.

Experimental Protocols & Workflows

Protocol: Recommended Handling and Dispensing of this compound

This protocol outlines the standard procedure for handling air-sensitive solids to minimize exposure to air and moisture.

1. Preparation:

  • Thoroughly clean and oven-dry all necessary glassware (e.g., flasks, spatulas, weighing funnels) at a temperature above 125°C for several hours or overnight.[9]

  • Allow the hot glassware to cool to room temperature under a stream of dry, inert gas (nitrogen or argon) or inside a desiccator.

2. Establishing an Inert Atmosphere:

  • Using a Glovebox: Transfer the sealed container of this compound, along with all necessary labware (spatula, tared vial, etc.), into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before bringing the items into the main chamber.

  • Using a Schlenk Line: If a glovebox is unavailable, connect a two-necked flask to the Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle at least three times to ensure the atmosphere is inert.

3. Weighing and Transfer:

  • Inside the glovebox or under a positive pressure of inert gas (in the Schlenk flask), carefully open the main container of this compound.

  • Using a clean, dry spatula, promptly transfer the desired amount of the solid into a tared vial or directly into the reaction flask.[8]

  • Avoid leaving the main container open for an extended period.

4. Sealing and Storage:

  • Securely close the inner and outer caps of the main container immediately after dispensing.

  • Before removing the container from the glovebox or inert atmosphere, consider wrapping the cap junction with paraffin film for an extra layer of protection.

  • Place the container back into its designated cool, dry, and dark storage location.[6][7]

Handling and Storage Workflow Diagram

G start Start: Prepare for Handling prep_glass 1. Oven-Dry All Glassware (>125°C, overnight) start->prep_glass cool_inert 2. Cool Glassware Under Inert Gas (N2 or Ar) prep_glass->cool_inert setup_inert 3. Establish Inert Atmosphere (Glovebox or Schlenk Line) cool_inert->setup_inert transfer_reagent 4. Move Sealed Reagent Container into Inert Zone setup_inert->transfer_reagent weigh 5. Open and Weigh Required Amount Quickly transfer_reagent->weigh add_reaction 6. Add Solid to Reaction Vessel weigh->add_reaction reseal 7. Tightly Reseal Original Container add_reaction->reseal store 8. Purge Headspace with N2/Ar and Store Properly reseal->store end End: Procedure Complete store->end

Caption: Workflow for Handling Air-Sensitive this compound.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 3-Chloro-2-hydroxybenzaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the materials and methodology for the purification of this compound.

Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography)

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Solvent reservoir (e.g., separatory funnel)

    • Collection vessels (test tubes or flasks)

    • TLC plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

Methodology:

  • TLC Analysis (Solvent System Optimization):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop a series of TLC plates using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, ensuring good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from TLC analysis.

    • Pour the slurry into the column, allowing it to pack uniformly without air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions as the solvent starts to elute.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Presentation

Table 1: Estimated TLC and Column Chromatography Parameters

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase n-Hexane / Ethyl AcetateStart with a ratio of 8:2 to 7:3 (v/v).
Estimated Rf Value 0.25 - 0.35In the optimized mobile phase.
Potential Impurity 3-Chloro-4-hydroxybenzaldehydeThis isomer may be present from the synthesis.[1]
Elution Order Less polar impurities firstThis compound will elute before more polar impurities.

Troubleshooting Guides

Table 2: Common Problems and Solutions in the Purification of this compound

ProblemPossible CauseRecommended Solution
Compound does not move off the baseline (Low Rf) Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Compound runs with the solvent front (High Rf) Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase.
Poor separation of spots (Co-elution) The chosen solvent system has poor selectivity.Try a different solvent system, for example, dichloromethane/methanol or toluene/acetone.[2]
Streaking or tailing of spots on TLC/column Sample is overloaded; Compound is interacting with acidic silica.Reduce the amount of sample loaded. Add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize the silica.[2]
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3]
Crystallization of compound in the column The compound has low solubility in the mobile phase.Use a solvent system that better solubilizes your compound, or pre-purify to remove the problematic component.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be decomposing on the silica gel column. What can I do?

A1: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[3] To mitigate decomposition, you can use deactivated (neutralized) silica gel. This can be prepared by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to your mobile phase during both TLC and column chromatography.[2] Alternatively, using a different stationary phase such as neutral alumina can be effective.[2]

Q2: I am having trouble separating this compound from its isomer, 3-chloro-4-hydroxybenzaldehyde. What do you suggest?

A2: Isomers can be challenging to separate due to similar polarities. Optimizing your solvent system through extensive TLC trials is crucial. Try solvent systems with different selectivities, such as replacing ethyl acetate with dichloromethane or acetone. If chromatographic separation remains difficult, consider recrystallization as an alternative or complementary purification step. A known synthesis of this compound reports removing the 4-hydroxy isomer by precipitation from hexane.[1]

Q3: Can I use an alcohol-based solvent like methanol in my mobile phase?

A3: It is generally advised to avoid alcohol-based solvents for the purification of aldehydes on silica gel.[2] The slightly acidic nature of silica can catalyze the formation of acetals or hemiacetals between the aldehyde and the alcohol, leading to purification difficulties and potential loss of your desired product.[2]

Q4: What is the best way to load my sample onto the column?

A4: For optimal separation, the sample should be applied to the column in a concentrated band. The preferred method is to dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. If your compound has low solubility in the mobile phase, "dry loading" is recommended.[5] This involves dissolving your compound in a suitable solvent, adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the prepared column.[5]

Visualization

TroubleshootingWorkflow start Start Purification tlc Run TLC with n-Hexane/Ethyl Acetate start->tlc rf_check Is Rf between 0.25-0.35 and spots are well-separated? tlc->rf_check decomposition Decomposition on TLC Plate tlc->decomposition Evidence of decomposition run_column Proceed with Column Chromatography rf_check->run_column Yes low_rf Low Rf (streaking at baseline) rf_check->low_rf No, too low high_rf High Rf (near solvent front) rf_check->high_rf No, too high poor_sep Poor Separation / Co-elution rf_check->poor_sep No, poor separation end Pure Product run_column->end increase_polarity Increase Ethyl Acetate % low_rf->increase_polarity decrease_polarity Decrease Ethyl Acetate % high_rf->decrease_polarity change_solvent Try different solvent system (e.g., DCM/MeOH) poor_sep->change_solvent deactivate_silica Use neutral alumina or add triethylamine to eluent decomposition->deactivate_silica increase_polarity->tlc decrease_polarity->tlc change_solvent->tlc deactivate_silica->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Preventing dimerization of 3-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chlorosalicylaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the stability and reactivity of this compound, with a specific focus on preventing its dimerization.

Frequently Asked Questions (FAQs)

Q1: What is 3-Chlorosalicylaldehyde dimerization, and why is it a concern?

A1: Dimerization is a process where two molecules of 3-Chlorosalicylaldehyde react with each other to form a single new molecule, a dimer. This is a significant concern because the dimer has different physical and chemical properties than the monomeric aldehyde. Dimer formation effectively reduces the concentration of the active starting material, leading to lower reaction yields, introduces impurities that can complicate purification, and may render the reagent completely inactive for its intended transformation.

Q2: What are the visible signs of potential dimerization or degradation of 3-Chlorosalicylaldehyde?

A2: 3-Chlorosalicylaldehyde is typically a pale beige to yellow solid.[1] Signs of degradation or dimerization can include:

  • Change in Physical Appearance: A noticeable change in color or the formation of a gummy or oily substance.

  • Decreased Solubility: The compound may become less soluble in solvents in which it was previously freely soluble.

  • Inconsistent Analytical Data: Broadening of peaks in NMR spectra, the appearance of new spots on a TLC plate, or a melting point that is depressed and broad when compared to the pure substance (typically 52-56 °C)[2].

Q3: What is the most likely mechanism for the dimerization of 3-Chlorosalicylaldehyde?

A3: The most probable covalent dimerization pathway for a hydroxy aldehyde like 3-Chlorosalicylaldehyde is the formation of a cyclic hemiacetal dimer. In this mechanism, the hydroxyl group (-OH) of one molecule acts as a nucleophile and attacks the electrophilic aldehyde carbon (C=O) of a second molecule, and vice-versa, to form a stable six-membered ring structure. This process is often reversible and can be catalyzed by acid or base, or promoted by heat.

Q4: How do storage conditions affect the stability and dimerization of 3-Chlorosalicylaldehyde?

A4: Storage conditions are critical for maintaining the integrity of 3-Chlorosalicylaldehyde. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] The presence of water can facilitate degradation and dimerization. Therefore, proper storage is essential. Key recommendations include storing the compound in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent moisture ingress.[1]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction yield is significantly lower than expected when using 3-Chlorosalicylaldehyde.

  • Potential Cause: The starting material may have partially dimerized or degraded, reducing the amount of reactive aldehyde available.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before use, always check the purity of your 3-Chlorosalicylaldehyde. See Protocol 1: Quality Assessment of 3-Chlorosalicylaldehyde .

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. If using an older bottle, ensure it has been stored correctly.

    • Optimize Reaction Conditions: Dimerization can be influenced by temperature and pH. Consider running the reaction at a lower temperature. If the reaction is base-catalyzed, consider using a milder, non-nucleophilic base or adding the base slowly at a reduced temperature.

    • Ensure Anhydrous Conditions: As moisture can promote side reactions, ensure all glassware is oven-dried and solvents are anhydrous.[4] See Protocol 2: Recommended Anhydrous Reaction Setup .

Problem 2: I observe an unknown impurity in my crude product analysis (TLC, NMR, LC-MS) that I suspect is a dimer.

  • Potential Cause: Dimerization has occurred either during storage or during the reaction itself.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, isolate the impurity and characterize it. The dimer would be expected to have a molecular weight of 313.14 g/mol (C14H10Cl2O4), double that of the monomer (156.57 g/mol )[1].

    • Modify the Workup: Some hemiacetal dimers can revert to the monomer under certain conditions. A mildly acidic or basic wash during the workup might help, but this must be compatible with your desired product.

    • Purification Strategy: The dimer will have a different polarity than the monomer. Optimize your column chromatography conditions (e.g., solvent gradient) to effectively separate the impurity.

Proposed Dimerization Pathway

Below is a diagram illustrating the likely formation of a cyclic hemiacetal dimer from two molecules of 3-Chlorosalicylaldehyde.

Caption: Proposed reversible formation of a cyclic hemiacetal dimer.

Data Summary

Table 1: Recommended Storage and Handling of 3-Chlorosalicylaldehyde
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[1]Minimizes thermal degradation and slows dimerization kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque containerProtects from moisture (hygroscopic) and light.[1][3]
Handling Handle in a glove box or dry environmentMinimizes exposure to air and humidity.
Table 2: Influence of Experimental Conditions on Stability
ConditionHigh Risk for DimerizationRecommended Condition for Stability
Temperature > 40°C or prolonged heatingMaintain lowest effective reaction temperature.
pH Strongly acidic or basic conditionsUse neutral conditions or mild, non-nucleophilic bases if required.
Solvent Purity Use of protic or wet solventsUse anhydrous, aprotic solvents whenever possible.
Concentration High concentrationsUse appropriate dilution; high concentrations can favor bimolecular reactions.

Experimental Protocols

Protocol 1: Quality Assessment of 3-Chlorosalicylaldehyde

This protocol outlines methods to verify the purity of the starting material before an experiment.

1. Melting Point Analysis:

  • Methodology: Prepare a small sample in a capillary tube. Determine the melting point using a calibrated apparatus.
  • Expected Result: Pure 3-Chlorosalicylaldehyde should have a sharp melting point in the range of 52-56 °C.[2]
  • Indication of Impurity: A melting point that is depressed (lower) and has a broad range (> 2 °C) suggests the presence of impurities, including potential dimers.

2. Thin-Layer Chromatography (TLC):

  • Methodology: Dissolve a small amount of the solid in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using a solvent system such as 4:1 Hexanes:Ethyl Acetate. Visualize under UV light.
  • Expected Result: A single, well-defined spot.
  • Indication of Impurity: The presence of multiple spots, especially one with a different Rf value (the dimer is typically more polar), indicates impurities.

3. ¹H NMR Spectroscopy:

  • Methodology: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃). Acquire a proton NMR spectrum.
  • Expected Result: Sharp, well-resolved peaks corresponding to the monomeric structure (aldehyde proton ~9.9 ppm, aromatic protons ~6.9-7.5 ppm, hydroxyl proton ~11.0 ppm).
  • Indication of Impurity: The appearance of new, broad signals, particularly in the 5-6 ppm region (potential hemiacetal protons), can indicate dimer formation.

Protocol 2: Recommended Anhydrous Reaction Setup

This protocol provides a general workflow for setting up a reaction to minimize dimerization and other side reactions.

G Workflow for Minimizing Dimerization A 1. Dry Glassware Oven-dry all glassware at >120°C for at least 4 hours. B 2. Assemble Under Inert Gas Assemble the reaction setup while hot and immediately place under a positive pressure of N₂ or Ar. A->B C 3. Use Anhydrous Solvents Transfer anhydrous solvents to the reaction flask via cannula or syringe. B->C D 4. Reagent Preparation Weigh 3-Chlorosalicylaldehyde quickly and add to the flask under a positive flow of inert gas. C->D E 5. Controlled Temperature Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath before adding other reagents. D->E F 6. Controlled Reagent Addition Add subsequent reagents (e.g., base, electrophile) dropwise via a syringe pump or dropping funnel. E->F G 7. Monitor Reaction Monitor the reaction progress closely via TLC or LC-MS to avoid prolonged reaction times. F->G

Caption: Recommended workflow for an anhydrous reaction setup.

Logic of Troubleshooting Dimerization Issues

The following diagram outlines the logical steps to take when you suspect dimerization is affecting your experimental results.

G Troubleshooting Logic for Dimerization A Low Yield or Unexpected Byproduct B Suspect Reagent Degradation (Dimerization) A->B C Step 1: Verify Purity of Starting Material B->C D Is the Starting Material Pure? C->D E Purify Reagent (e.g., Recrystallization) or Use New Batch D->E No F Step 2: Review Reaction Conditions D->F Yes E->C G Are Conditions Anhydrous & Inert? F->G H Implement Anhydrous Techniques (See Protocol 2) G->H No I Is Temperature Optimized? G->I Yes H->F J Lower Reaction Temperature I->J No K Proceed with Optimized Protocol I->K Yes J->K

Caption: Logical workflow for troubleshooting dimerization issues.

References

Technical Support Center: Synthesis of 3-Chloro-2-hydroxybenzaldehyde Utilizing Safer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the synthesis of 3-chloro-2-hydroxybenzaldehyde with a focus on methodologies that avoid highly hazardous reagents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main hazards associated with the traditional synthesis of this compound?

A1: The conventional method for synthesizing this compound is the Reimer-Tiemann reaction. This method utilizes chloroform, a suspected carcinogen, and strong bases, which can be corrosive and hazardous to handle. The reaction often has a low yield for the desired ortho-isomer product.[1][2]

Q2: Is there a safer, more environmentally friendly method to synthesize this compound?

A2: Yes, a method has been reported that avoids the use of chloroform. This process involves the reaction of 2-chlorophenol with formaldehyde, using magnesium chloride (MgCl2) and triethylamine (Et3N) in acetonitrile as a solvent. This method is reported to have a significantly higher yield.[3]

Q3: What is the primary role of MgCl2 and Et3N in the formaldehyde-based synthesis?

A3: In this synthesis, MgCl2 acts as a Lewis acid catalyst, activating the formaldehyde and facilitating the electrophilic aromatic substitution onto the electron-rich phenol ring. Triethylamine (Et3N) serves as a base to deprotonate the phenol and neutralize the HCl generated during the reaction.

Q4: Can I use a different solvent instead of acetonitrile?

A4: While acetonitrile is the reported solvent for this reaction, other polar aprotic solvents could potentially be used. However, any substitution would require optimization of the reaction conditions, and the yield may be affected. It is recommended to start with the documented solvent for best results.

Q5: What are the expected yield and reaction time for the safer synthesis method?

A5: The reaction of 2-chlorophenol with formaldehyde is reported to have a yield of approximately 87% with a reaction time of 3.5 hours under heating.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive or impure reagents. 2. Insufficient heating. 3. Presence of water in the reaction.1. Ensure all reagents, especially formaldehyde and 2-chlorophenol, are of high purity. 2. Verify the reaction temperature is maintained at the specified level for the entire duration. 3. Use anhydrous acetonitrile and ensure all glassware is thoroughly dried before use.
Formation of Multiple Products/Isomers 1. Incorrect reaction temperature. 2. Non-optimal ratio of reagents.1. Carefully control the reaction temperature as higher temperatures may lead to side reactions. 2. Precisely measure the molar ratios of 2-chlorophenol, formaldehyde, MgCl2, and Et3N as specified in the protocol.
Difficult Product Isolation 1. Incomplete reaction. 2. Formation of emulsions during workup.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. During the aqueous workup, if an emulsion forms, the addition of brine (saturated NaCl solution) can help to break it.
Product Purity Issues 1. Residual starting materials. 2. Presence of side-products.1. Ensure the reaction goes to completion. 2. Recrystallization or column chromatography may be necessary to achieve high purity of the final product.

Quantitative Data Summary

Synthesis Method Key Reagents Yield (%) Reaction Time Key Hazards
Formaldehyde Method2-chlorophenol, formaldehyde, MgCl2, Et3N87%[3]3.5 hours[3]Acetonitrile (flammable, irritant), Triethylamine (flammable, corrosive)
Reimer-Tiemann Reaction2-chlorophenol, chloroform, NaOH5%[1]18+ hours[1]Chloroform (hazardous, suspected carcinogen), Strong Base (corrosive)

Experimental Protocols

Safer Synthesis of this compound via Formaldehyde

This protocol is based on the reaction of 2-chlorophenol with formaldehyde.[3]

Materials:

  • 2-chlorophenol

  • Formaldehyde

  • Magnesium chloride (MgCl2)

  • Triethylamine (Et3N)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol, magnesium chloride, and anhydrous acetonitrile.

  • Stir the mixture at room temperature to ensure all solids are dissolved.

  • Add triethylamine to the mixture, followed by the slow addition of formaldehyde.

  • Heat the reaction mixture to reflux and maintain for 3.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents 1. Add 2-chlorophenol, MgCl2, and Acetonitrile to a dry flask. add_base_aldehyde 2. Add Triethylamine and Formaldehyde. reagents->add_base_aldehyde reflux 3. Heat to reflux for 3.5 hours. add_base_aldehyde->reflux acidify 4. Cool and acidify with 1 M HCl. reflux->acidify extract 5. Extract with Ethyl Acetate. acidify->extract wash_dry 6. Wash with brine and dry over Na2SO4. extract->wash_dry evaporate 7. Evaporate solvent. wash_dry->evaporate purify 8. Purify by recrystallization or column chromatography. evaporate->purify product Final Product: This compound purify->product

References

Validation & Comparative

1H NMR Analysis of 3-Chloro-2-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-hydroxybenzaldehyde. To offer a thorough understanding of the spectral features, this guide presents a comparative analysis with related compounds, namely 2-hydroxybenzaldehyde (salicylaldehyde) and 3-chlorobenzaldehyde. This comparison allows for a detailed examination of the influence of the chloro and hydroxyl substituents on the chemical shifts and coupling patterns of the aromatic protons.

Comparative 1H NMR Data

The following table summarizes the experimental and predicted 1H NMR data for this compound and its comparative counterparts. The data for this compound is predicted based on the analysis of substituent effects and data from closely related structures, providing a reliable estimation for spectral interpretation.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CHO~9.9 - 10.0s-
-OH~11.0 - 11.5s (broad)-
H-4~7.0 - 7.2t~7.8
H-5~7.5 - 7.7dd~7.8, ~1.5
H-6~7.3 - 7.5dd~7.8, ~1.5
2-Hydroxybenzaldehyde -CHO9.85s-
-OH11.01s-
H-36.94 - 7.01m-
H-47.46 - 7.54m-
H-56.94 - 7.01m-
H-67.46 - 7.54m-
3-Chlorobenzaldehyde -CHO9.97s-
H-27.86s-
H-47.62d7.8
H-57.49t7.8
H-67.75d7.8

Analysis of Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons.

  • Aldehyde Proton (-CHO): The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

  • Hydroxyl Proton (-OH): The hydroxyl proton is also highly deshielded and is anticipated to be a broad singlet around δ 11.0 - 11.5 ppm. Its broadness is a result of hydrogen bonding and potential exchange with trace amounts of water in the solvent. The downfield shift is indicative of a strong intramolecular hydrogen bond with the adjacent aldehyde group.

  • Aromatic Protons (H-4, H-5, and H-6): The three aromatic protons will exhibit a complex splitting pattern.

    • H-4: This proton is expected to appear as a triplet around δ 7.0 - 7.2 ppm due to coupling with its two neighbors, H-5 and H-6.

    • H-5: This proton will likely be a doublet of doublets in the range of δ 7.5 - 7.7 ppm, with a larger coupling constant from the ortho-coupling to H-4 and a smaller meta-coupling to H-6.

    • H-6: Similarly, H-6 is expected to be a doublet of doublets around δ 7.3 - 7.5 ppm, arising from ortho-coupling to H-5 and meta-coupling to H-4.

The presence of the electron-withdrawing chlorine atom at the C-3 position influences the chemical shifts of the adjacent aromatic protons, causing a general downfield shift compared to 2-hydroxybenzaldehyde.

Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.

    • Vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizations

NMR_Workflow 1H NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve Sample in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Calibrate Phase and Calibrate FT->Phase_Calibrate Analyze Analyze Spectrum Phase_Calibrate->Analyze

A Comparative Guide to Purity Assessment of 3-Chloro-2-hydroxybenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the synthesis of safe and effective pharmaceutical agents. 3-Chloro-2-hydroxybenzaldehyde is a key building block in the creation of various more complex molecules. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside other analytical techniques, supported by detailed experimental protocols and data.

Comparison of Analytical Methods

The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information. While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field to provide detailed structural information.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.The sample must be soluble in a suitable deuterated solvent.
Sensitivity High sensitivity, especially with selective ion monitoring (SIM).High sensitivity, particularly with UV or fluorescence detectors.Generally lower sensitivity compared to GC-MS and HPLC, but can be improved with high-field magnets and cryoprobes.
Impurity Identification Excellent for the identification of volatile impurities through mass spectral libraries and fragmentation patterns.Identification is based on retention time comparison with reference standards. Diode array detectors can provide UV-Vis spectra for preliminary identification.Unparalleled for structural elucidation of unknown impurities.
Quantitative Analysis Good for quantification, often requiring an internal standard for best accuracy.Excellent for precise and accurate quantification using external or internal standards.Can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
Typical Purity Range Determined 95-99.9%95-99.9%90-99.5%
Analysis Time Typically 15-45 minutes per sample.Typically 10-30 minutes per sample.Typically 5-20 minutes per sample for standard 1H NMR.

GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the purity assessment of this compound using GC-MS, including a derivatization step to improve volatility and peak shape.

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., BSTFA) Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectra) Integrate->Identify Quantify Calculate Purity Identify->Quantify

Caption: Workflow for GC-MS Purity Assessment of this compound.

Detailed GC-MS Experimental Protocol

This protocol describes the purity assessment of this compound by GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation of the hydroxyl group increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

1. Instrumentation and Reagents

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Reagents: this compound sample, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous), Dichloromethane (GC grade).

2. Sample Preparation (with Derivatization)

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions

ParameterSetting
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 70°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

4. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity of this compound as a percentage of the total peak area.

  • Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Potential impurities may include unreacted starting materials such as 2-chlorophenol, or isomers like 3-chloro-4-hydroxybenzaldehyde, which may form during synthesis.[2]

Potential Impurities

The synthesis of this compound can result in several impurities, the presence and quantity of which will depend on the synthetic route and purification process. Common synthesis methods, such as the reaction of 2-chlorophenol with formaldehyde or chloroform, can lead to the formation of isomeric byproducts.[2][3]

  • Isomeric Impurities: 3-Chloro-4-hydroxybenzaldehyde, 5-Chloro-2-hydroxybenzaldehyde.

  • Starting Materials: Unreacted 2-chlorophenol.

  • Related Substances: Dichlorinated benzaldehydes or other reaction byproducts.

Conclusion

GC-MS is a highly effective technique for the purity assessment of this compound, offering excellent sensitivity and the ability to identify volatile impurities. Derivatization is often a necessary step to improve the chromatographic analysis of this phenolic aldehyde. For a comprehensive purity profile, especially for the quantification of non-volatile impurities or detailed structural elucidation of unknown compounds, complementary techniques such as HPLC and NMR spectroscopy are recommended. The choice of the most suitable analytical method or combination of methods will ultimately be dictated by the specific quality requirements of the research or drug development program.

References

A Comparative Analysis of the Reactivity of 3-Chloro-2-hydroxybenzaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Chloro-2-hydroxybenzaldehyde and its parent compound, salicylaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science research. This document outlines the electronic and steric factors influencing their reactivity, presents comparative quantitative data, and provides detailed experimental protocols for assessing their chemical behavior in two key reactions: Schiff base formation and Knoevenagel condensation.

Introduction to the Contestants

Salicylaldehyde , or 2-hydroxybenzaldehyde, is an aromatic aldehyde with a hydroxyl group positioned ortho to the formyl group. This arrangement facilitates intramolecular hydrogen bonding, a key feature influencing its physical and chemical properties. It is a versatile precursor in the synthesis of a wide range of compounds, including pharmaceuticals, chelating agents, and coumarins.

This compound is a derivative of salicylaldehyde with a chlorine atom at the C3 position of the benzene ring. The introduction of this electron-withdrawing halogen atom is expected to modulate the electronic properties of the aromatic ring and, consequently, the reactivity of both the aldehyde and hydroxyl functionalities.

The Decisive Factor: Electronic Effects on Reactivity

The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

  • Salicylaldehyde: The hydroxyl group (-OH) at the ortho position is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect generally dominates, leading to an overall increase in electron density in the ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen can influence the aldehyde's reactivity by affecting the carbonyl group's polarization.

  • This compound: The chlorine atom is an electron-withdrawing group, primarily through its strong inductive effect (-I effect). It also exhibits a weak, deactivating resonance effect (+M effect). Positioned meta to the aldehyde group, the chlorine's inductive effect is more pronounced. This withdrawal of electron density from the aromatic ring is anticipated to increase the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to salicylaldehyde.

The Hammett equation provides a quantitative framework for understanding these substituent effects. The positive Hammett constant (σ) for a meta-chloro substituent indicates its electron-withdrawing nature, which would predict a faster reaction rate for nucleophilic additions to the aldehyde group compared to the unsubstituted salicylaldehyde.

Quantitative Data Comparison

PropertyThis compoundSalicylaldehyde
Molecular Formula C₇H₅ClO₂[1][2]C₇H₆O₂[3]
Molecular Weight 156.57 g/mol [2]122.12 g/mol [3]
Melting Point 52-56 °C[2]-7 °C[3]
Boiling Point 204.1 °C at 760 mmHg[4]196-197 °C[3]
¹H NMR (Aldehyde Proton, ppm) ~9.9~9.9[5]
¹³C NMR (Carbonyl Carbon, ppm) Data not readily available in comparative contextData not readily available in comparative context
IR (C=O stretch, cm⁻¹) Expected to be slightly higher than salicylaldehyde~1680[6]

Note: The expected higher C=O stretching frequency in the IR spectrum of this compound is based on the principle that electron-withdrawing groups increase the bond order of the carbonyl group.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of this compound and salicylaldehyde, standardized experimental conditions are essential. The following are detailed methodologies for two common reactions of aldehydes: Schiff base formation and Knoevenagel condensation. These protocols can be used to generate comparative data on reaction rates and yields.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a fundamental reaction sensitive to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will generally react faster.

Objective: To compare the rate of Schiff base formation for this compound and salicylaldehyde with a model primary amine (e.g., aniline).

Experimental Workflow:

SchiffBaseFormation cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Aldehyde Aldehyde Solution (Substrate) Mix Mix Solutions in Reaction Vessel Aldehyde->Mix Amine Amine Solution (Nucleophile) Amine->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis or NMR) Mix->Monitor Kinetics Determine Reaction Rate (k) Monitor->Kinetics Compare Compare k values Kinetics->Compare

Caption: Workflow for comparing Schiff base formation rates.

Methodology:

  • Solution Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound, salicylaldehyde, and aniline in a suitable solvent (e.g., ethanol or methanol).

  • Reaction Initiation:

    • In a quartz cuvette (for UV-Vis monitoring) or an NMR tube, mix equal volumes of the aldehyde solution and the aniline solution at a constant temperature.

  • Reaction Monitoring:

    • UV-Vis Spectroscopy: Monitor the formation of the imine product by observing the increase in absorbance at a wavelength where the imine absorbs and the reactants do not. Record absorbance readings at regular time intervals.

    • ¹H NMR Spectroscopy: Monitor the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of the imine proton signal. Acquire spectra at regular intervals.[7]

  • Data Analysis:

    • Plot the concentration of the product (or reactant) versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Calculate the rate constant (k) for each reaction under pseudo-first-order conditions (if one reactant is in large excess) or by fitting the data to the appropriate integrated rate law.

    • Compare the rate constants for this compound and salicylaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, and the reaction rate is sensitive to the electrophilicity of the aldehyde.

Objective: To compare the yield and reaction time of the Knoevenagel condensation for this compound and salicylaldehyde with an active methylene compound (e.g., diethyl malonate).

Reaction Pathway:

KnoevenagelCondensation Aldehyde Aldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate catalyzes Product α,β-Unsaturated Product Intermediate->Product Water H₂O Intermediate->Water

Caption: Generalized pathway for Knoevenagel condensation.

Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and salicylaldehyde (1.0 mmol) in ethanol (10 mL).

    • To each flask, add diethyl malonate (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction Execution:

    • Stir both reaction mixtures at a constant temperature (e.g., room temperature or reflux).

  • Reaction Monitoring:

    • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) at regular time intervals, noting the disappearance of the aldehyde spot and the appearance of the product spot.

  • Product Isolation and Yield Determination:

    • Once the reaction is complete (as indicated by TLC), quench the reaction and isolate the product (e.g., by precipitation in water or extraction).

    • Dry the isolated product and determine the percentage yield for each reaction.

  • Comparison:

    • Compare the reaction times and the final product yields for this compound and salicylaldehyde.

Conclusion

Based on fundamental principles of organic chemistry, the electron-withdrawing nature of the chlorine atom in this compound is expected to render its aldehyde group more electrophilic and, therefore, more reactive towards nucleophiles compared to salicylaldehyde. This increased reactivity should manifest as faster reaction rates in both Schiff base formation and Knoevenagel condensation reactions.

The experimental protocols provided in this guide offer a standardized approach for researchers to empirically verify and quantify these reactivity differences. The resulting data will be invaluable for making informed decisions in the design and synthesis of new chemical entities.

References

A Comparative Guide to the Quantification of 3-Chloro-2-hydroxybenzaldehyde: HPLC, GC, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. 3-Chloro-2-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Consequently, robust analytical methods for its quantification are essential for process monitoring, quality control, and stability testing.

This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method's principles, experimental protocols, and performance characteristics are detailed to assist in selecting the most suitable technique for a given analytical challenge.

Methodology Comparison

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, selectivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates components in a liquid mixture. When coupled with a UV detector, it offers high selectivity and sensitivity for the analysis of non-volatile and thermally labile compounds like this compound.

  • Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For this compound, which has a moderate boiling point, GC can be a suitable method, often providing high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • UV-Visible (UV-Vis) Spectrophotometry is a simpler and more cost-effective method that measures the absorbance of light by a compound in a solution. While rapid and straightforward, its selectivity can be limited in the presence of other UV-absorbing compounds.

The following sections provide detailed experimental protocols and expected performance data for each of these techniques, allowing for a direct comparison of their capabilities for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a highly suitable approach for the quantification of this compound, offering excellent resolution and sensitivity.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase (typically around 254 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Performance Characteristics

The performance of the HPLC method can be summarized in the following table:

ParameterExpected Performance
Retention Time~ 5-7 minutes
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Alternative Analytical Methods

While HPLC is a robust method, other techniques such as Gas Chromatography and UV-Vis Spectrophotometry can also be employed for the quantification of this compound.

Gas Chromatography (GC) Method

GC is a suitable alternative, particularly for assessing the purity of the compound or for analyzing it in matrices where volatility is not a limitation.

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepare solutions in a suitable solvent such as methanol or dichloromethane at concentrations ranging from 10 µg/mL to 500 µg/mL.

Performance Characteristics
ParameterExpected Performance
Retention Time~ 10-12 minutes
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%
UV-Visible (UV-Vis) Spectrophotometry Method

UV-Vis spectrophotometry offers a rapid and simple method for quantification, best suited for pure samples or simple mixtures where interfering substances are absent.

Experimental Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: A UV-transparent solvent such as ethanol or methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 200 to 400 nm.

    • Quantification Wavelength: The determined λmax.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

Performance Characteristics
ParameterExpected Performance
Wavelength of Maximum Absorbance (λmax)~250-260 nm
Linearity (r²)> 0.995
Limit of Detection (LOD)~ 1 µg/mL
Limit of Quantification (LOQ)~ 3 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Comparative Summary

The following table provides a direct comparison of the three analytical methods for the quantification of this compound.

FeatureHPLC-UVGC-FIDUV-Vis Spectrophotometry
Selectivity HighHighLow
Sensitivity HighModerateLow
Analysis Time ModerateModerateFast
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Cost (Instrument) HighHighLow
Cost (Operational) ModerateModerateLow
Sample Volatility Not requiredRequiredNot required
Best Suited For Complex matrices, stability studies, routine QCPurity testing, analysis of volatile impuritiesPure samples, rapid screening

Visualizing the Analytical Workflow

To better understand the logical flow of a typical chromatographic analysis, the following diagram illustrates the key stages of an HPLC experiment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solutions Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Result Result Quantification->Result

Caption: A flowchart of the experimental workflow for HPLC analysis.

This guide provides a comprehensive comparison to aid in the selection of an appropriate analytical method for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis, balancing the need for selectivity, sensitivity, and throughput with practical considerations such as cost and available instrumentation. For most applications requiring high accuracy and reliability, the HPLC method is recommended.

A Comparative Crystallographic Analysis of 3-Chloro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures and Experimental Protocols of Key 3-Chloro-2-hydroxybenzaldehyde Derivatives.

This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic data for three derivatives of this compound: 3-(chloromethyl)-2-hydroxybenzaldehyde, 3-chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate, and 3-chloro-5-fluoro-2-hydroxybenzaldehyde. Understanding the three-dimensional structure of these compounds is crucial for rational drug design, polymorphism screening, and the development of new materials. This document summarizes key crystallographic parameters, details the experimental protocols for their synthesis and crystallization, and visualizes the general workflow of X-ray crystallography.

Crystallographic Data Comparison

The solid-state structures of the three derivatives reveal distinct crystal packing and molecular conformations influenced by their respective substituents. The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction studies.

Parameter3-(chloromethyl)-2-hydroxybenzaldehyde[1]3-chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate[2]3-chloro-5-fluoro-2-hydroxybenzaldehyde[3]
Formula C₈H₇ClO₂C₁₆H₁₅ClN₂O₃·H₂OC₇H₄ClFO₂
Molar Mass 170.59 g/mol 336.77 g/mol 174.55 g/mol
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁PnmaPna2₁
a (Å) 4.483(6)4.631(2)14.2730(13)
b (Å) 12.521(18)13.558(3)12.7102(12)
c (Å) 13.71(2)25.478(3)3.7154(3)
α (°) 909090
β (°) 909090
γ (°) 909090
Volume (ų) 769.6(19)1599.7(8)674.02(10)
Z 444
Temperature (K) 293298Not specified
R-factor 0.0330.067Not specified

Key Structural Insights

3-(chloromethyl)-2-hydroxybenzaldehyde: In this structure, the hydroxyl and aldehyde groups are coplanar with the benzene ring, with a maximum deviation of 0.018(3) Å.[1] An intramolecular O—H⋯O hydrogen bond is observed between the hydroxyl and aldehyde groups.[1] The plane containing the chlorine, carbon, and adjacent carbon atom is nearly perpendicular to the benzene ring, with a dihedral angle of 83.7(2)°.[1]

3-chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: This Schiff base derivative crystallizes with a molecule of water.[2] The Schiff base molecule features an intramolecular O—H⋯N hydrogen bond.[2] The two benzene rings are not coplanar, exhibiting a dihedral angle of 20.5(5)°.[2] The crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which link the Schiff base and water molecules into layers.[2]

3-chloro-5-fluoro-2-hydroxybenzaldehyde: This dihalogenated derivative is planar, with an RMS deviation of 0.0135 Å for all non-hydrogen atoms.[3] Similar to the other derivatives, it displays an intramolecular O—H⋯O hydrogen bond between the phenolic hydrogen and the formyl oxygen.[3] The crystal packing is characterized by weak intermolecular C—H⋯O, C—H⋯F, and F⋯O interactions, as well as offset face-to-face π-stacking.[3]

Experimental Protocols

Synthesis and Crystallization

1. 3-(chloromethyl)-2-hydroxybenzaldehyde: This compound was synthesized as an unexpected byproduct.[1] A mixture of salicylaldehyde (30.5 g), paraformaldehyde (13.5 g), and concentrated HCl (150 ml) was stirred at room temperature for 48 hours. The resulting precipitate, primarily 5-(chloromethyl)-2-hydroxybenzaldehyde, was filtered and washed with 0.5% NaHCO₃ solution and water. The moist precipitate was then dried under vacuum for approximately three months, during which time block-shaped colorless crystals of 3-(chloromethyl)-2-hydroxybenzaldehyde appeared on the surface.[1]

2. 3-chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: 3-Ethoxy-2-hydroxybenzaldehyde (0.166 g, 1 mmol) and 3-chlorobenzohydrazide (0.171 g, 1 mmol) were dissolved in 30 ml of 95% ethanol.[2] The mixture was refluxed with stirring for 10 minutes and then cooled to room temperature. The resulting clear, colorless solution was allowed to slowly evaporate in air for one week, yielding colorless, block-shaped crystals suitable for X-ray diffraction.[2]

3. 3-chloro-5-fluoro-2-hydroxybenzaldehyde: This compound can be synthesized via the formylation of 2-chloro-4-fluorophenol with chloroform by refluxing with concentrated aqueous NaOH.[3] For crystallographic studies, the compound was purchased from a commercial supplier and used as received. Crystals were presumably obtained by standard recrystallization techniques, though the specific solvent and conditions are not detailed in the cited literature.[3]

Single-Crystal X-ray Diffraction

The general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the derivatives discussed, data were collected using Bruker APEXII CCD area-detector diffractometers with Mo Kα radiation (λ = 0.71073 Å).[1][2] The structures were solved using direct methods and refined by full-matrix least-squares on F².

G General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_reduction Data Reduction & Correction diffractometer->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Database Deposition cif_file->publication

A generalized workflow for single-crystal X-ray crystallography.

This guide highlights the structural diversity among derivatives of this compound. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the design and synthesis of novel compounds with tailored solid-state properties.

References

A Comparative Guide to the Biological Activity of Halogenated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of halogenated salicylaldehydes, focusing on their anticancer, antimicrobial, and antifungal properties. The inclusion of different halogens (fluorine, chlorine, bromine, and iodine) on the salicylaldehyde scaffold significantly influences their biological efficacy. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Structure-Activity Relationship Overview

Halogenation of the salicylaldehyde ring has been shown to be a viable strategy for enhancing its biological activities. The nature of the halogen, its position on the aromatic ring, and the number of halogen substituents all play a crucial role in determining the potency and selectivity of these compounds. Generally, dihalogenated derivatives and those containing bromine tend to exhibit higher cytotoxicity against cancer cell lines.[1][2][3] The introduction of halogens can modulate the lipophilicity, electronic properties, and binding interactions of the salicylaldehyde derivatives with their biological targets.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and antifungal activities of various halogenated salicylaldehydes and their derivatives from published studies.

Table 1: Anticancer Activity of Halogenated Salicylaldehyde Derivatives

Compound/DerivativeHalogen(s)Cancer Cell LineIC50 (µM)Reference
5-Bromosalicylaldehyde-Ru(bpy)2 complexBrA549 (Lung)25.3[2]
3,5-Dibromosalicylaldehyde-Ru(bpy)2 complexBr, BrA549 (Lung)10.1[2]
5-Chlorosalicylaldehyde-Ru(bpy)2 complexClA549 (Lung)30.2[2]
3,5-Dichlorosalicylaldehyde-Ru(bpy)2 complexCl, ClA549 (Lung)15.8[2]
3-Bromo-5-chlorosalicylaldehyde-Ru(bpy)2 complexBr, ClA549 (Lung)12.5[2]
Fluorinated Salicylaldimine (Compound 7)FA549 (Lung)1.4

Table 2: Antimicrobial Activity of Halogenated Salicylaldehyde Derivatives

Compound/DerivativeHalogen(s)Bacterial StrainMIC (µg/mL)Reference
5-Chlorosalicylaldehyde Schiff BaseClStaphylococcus aureus>128
5-Bromosalicylaldehyde Schiff BaseBrStaphylococcus aureus64
3,5-DichlorosalicylaldehydeCl, ClStaphylococcus aureus12.5
3,5-DibromosalicylaldehydeBr, BrStaphylococcus aureus6.25
3,5-DiiodosalicylaldehydeI, IStaphylococcus aureus3.12

Table 3: Antifungal Activity of Halogenated Salicylaldehyde Derivatives

Compound/DerivativeHalogen(s)Fungal StrainMIC (µg/mL)Reference
5-ChlorosalicylaldehydeClCandida albicans50
5-BromosalicylaldehydeBrCandida albicans25
5-IodosalicylaldehydeICandida albicans12.5
3,5-DichlorosalicylaldehydeCl, ClCandida albicans6.25
3,5-DibromosalicylaldehydeBr, BrCandida albicans3.12
3,5-DiiodosalicylaldehydeI, ICandida albicans1.56
Salicylaldehyde Derivative 12bBrCandida albicans SC531438[4]
Salicylaldehyde Derivative 19bICryptococcus neoformans38[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of halogenated salicylaldehydes on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Halogenated salicylaldehyde compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the halogenated salicylaldehyde compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of a halogenated salicylaldehyde that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated salicylaldehyde compounds

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the halogenated salicylaldehyde compounds in the appropriate broth medium in the wells of a 96-well plate (typically 50 µL per well).

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.

  • Add 50 µL of the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without any compound) and a negative control (broth medium only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth (no turbidity). Alternatively, the absorbance can be read using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with halogenated salicylaldehydes.

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • Halogenated salicylaldehyde compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 6-well plate and treat them with the desired concentrations of the halogenated salicylaldehyde compounds for a specified time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways associated with the biological activity of halogenated salicylaldehydes.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serial dilutions of halogenated salicylaldehydes incubation_24h->add_compounds add_mtt Add MTT solution add_compounds->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Figure 1: Workflow for the MTT Cell Viability Assay.

MIC_Determination_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading serial_dilution Prepare serial dilutions of compounds in broth add_inoculum Add inoculum to wells serial_dilution->add_inoculum standardize_inoculum Standardize microbial inoculum (0.5 McFarland) standardize_inoculum->add_inoculum incubation Incubate at appropriate temperature and time add_inoculum->incubation read_mic Determine MIC (visual or spectrophotometric) incubation->read_mic Apoptosis_Induction_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Halogenated_Salicylaldehyde Halogenated Salicylaldehyde PI3K PI3K Halogenated_Salicylaldehyde->PI3K MAPK MAPK (ERK, p38) Halogenated_Salicylaldehyde->MAPK Akt Akt PI3K->Akt inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibition Bax Bax (Pro-apoptotic) MAPK->Bax activation Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Spectroscopic Showdown: Differentiating Isomers of Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical synthesis, materials science, and chemical research, the precise identification of molecular isomers is of paramount importance. Subtle variations in the substitution pattern on an aromatic ring can lead to significant differences in a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-Chloro-2-hydroxybenzaldehyde and its positional isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, researchers can effectively distinguish between these closely related compounds.

This document outlines the characteristic spectroscopic signatures for several isomers of Chloro-2-hydroxybenzaldehyde, supported by experimental data and detailed methodologies to ensure reproducibility.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its isomers. The differentiation between these compounds is primarily based on the distinct chemical shifts in NMR spectroscopy, unique vibrational modes in IR spectroscopy, and specific fragmentation patterns in mass spectrometry, all arising from the varied electronic environments of the nuclei and functional groups due to the different positions of the chloro and hydroxyl substituents.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spec. (m/z)
This compound
alt text
Aldehyde H: ~9.9; Aromatic H: ~7.0-7.6; Hydroxyl H: ~11.0Aldehyde C: ~196; Aromatic C: ~118-158O-H: ~3200-3400 (broad); C=O: ~1650-1700; C-Cl: ~600-800[M]⁺: 156/158 (due to ³⁵Cl/³⁷Cl isotopes)
2-Chloro-3-hydroxybenzaldehyde
alt text
Aldehyde H: ~10.3; Aromatic H: ~7.2-7.6; Hydroxyl H: (variable)Aldehyde C: ~188; Aromatic C: ~118-155[1]O-H: ~3200-3400 (broad); C=O: ~1650-1700; C-Cl: ~600-800[2][M]⁺: 156/158; [M-H]⁺: 155/157; [M-CHO]⁺: 127/129[2]
3-Chloro-4-hydroxybenzaldehyde
alt text
Aldehyde H: ~9.8; Aromatic H: ~7.1-8.0; Hydroxyl H: ~10.5Data not readily availableO-H: (broad); C=O: ~1670-1690[M]⁺: 156/158
5-Chloro-2-hydroxybenzaldehyde
alt text
Aldehyde H: ~9.8; Aromatic H: ~6.9-7.5; Hydroxyl H: ~11.0Data not readily availableO-H: ~3050-3200 (broad); C=O: ~1660[M]⁺: 156/158

Experimental and Analytical Workflow

The systematic identification of chloro-hydroxybenzaldehyde isomers involves a logical progression from sample preparation to multi-faceted spectroscopic analysis, culminating in data integration for an unambiguous structural assignment.

G Workflow for Spectroscopic Comparison of Isomers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Vaporize and Introduce into MS Sample->Prep_MS Prep_UV Dissolve in Spectroscopic Grade Solvent (e.g., MeOH) Sample->Prep_UV NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI or ESI) Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV Analyze_NMR Analyze Chemical Shifts, Multiplicity, Coupling NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine m/z of Molecular Ion & Fragments MS->Analyze_MS Analyze_UV Determine λmax UV->Analyze_UV Compare Compare Data Across Isomers Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Analyze_UV->Compare Database Spectroscopic Database Database->Compare

Caption: Experimental workflow for isomer comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the chloro-hydroxybenzaldehyde isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[3][4]

  • ¹H NMR Acquisition : Spectra are generally acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an accumulation of 16 transients.[4]

  • ¹³C NMR Acquisition : Spectra are acquired with a spectral width of around 240 ppm, a relaxation delay of 2.0 s, and approximately 1024 transients.[4]

  • Data Processing : The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Solid samples are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[3]

  • Instrumentation : FT-IR spectra are recorded on a spectrometer equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) detector.[4]

  • Data Acquisition : Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are co-added. A background spectrum of a pure KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)
  • Sample Introduction : Samples can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

  • Instrumentation : Electron Ionization (EI) mass spectra are typically obtained with an ionization energy of 70 eV.[4]

  • Data Acquisition : The mass spectrometer scans a mass-to-charge (m/z) range, for instance, from 40 to 400 amu. The resulting spectrum displays the molecular ion peak and various fragment ions. A key diagnostic feature for these compounds is the isotopic peak at [M+2]⁺, which has an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.[2]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of each isomer is prepared by dissolving an accurately weighed sample in a spectroscopic grade solvent like methanol to a known concentration (e.g., 1 mg/mL). This solution is then diluted to achieve an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0).[4]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used for the analysis.[4]

  • Data Acquisition : The UV-Vis spectra are recorded over a wavelength range of 200 to 600 nm. A cuvette containing the pure solvent is used as a blank to establish a baseline.[4] The wavelength of maximum absorbance (λmax) is reported.

References

A Comparative Guide to Validated Analytical Methods for 3-Chlorosalicylaldehyde Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise characterization of chemical compounds is paramount. 3-Chlorosalicylaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, requires robust analytical methods to ensure its identity, purity, and quality. This guide provides a comparative overview of the principal validated analytical techniques for the characterization of 3-Chlorosalicylaldehyde, supported by illustrative experimental data and detailed methodologies.

The primary methods for the analysis of 3-Chlorosalicylaldehyde are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). Both techniques offer high sensitivity and selectivity, but their applicability depends on the specific analytical requirements, such as the need for quantitation of impurities or stability testing.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods tailored for the analysis of 3-Chlorosalicylaldehyde. These values are representative of what can be achieved with properly optimized and validated methods.

ParameterHPLC-UVGC-MSAlternative Method: Capillary Electrophoresis (CE)
Linearity (r²) >0.999>0.999>0.99
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1-10 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL5-30 µg/mL
Accuracy (Recovery %) 98 - 102%97 - 103%95 - 105%
Precision (RSD %) < 2%< 5%< 5%
Typical Run Time 10 - 20 minutes15 - 30 minutes15 - 25 minutes
Primary Application Purity, Impurity Profiling, Stability TestingPurity, Volatile Impurities, IdentificationImpurity Profiling, Chiral Separations

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable results. Below are representative protocols for the analysis of 3-Chlorosalicylaldehyde using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for determining the purity of 3-Chlorosalicylaldehyde and for stability-indicating assays.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of 3-Chlorosalicylaldehyde in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions ranging from 1 to 50 µg/mL to establish the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of 3-Chlorosalicylaldehyde into a placebo matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution.

  • Specificity: Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-Chlorosalicylaldehyde, particularly for assessing volatile impurities.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Dissolve 1 mg of 3-Chlorosalicylaldehyde in 1 mL of a suitable solvent like dichloromethane.

  • For improved peak shape and thermal stability, derivatization can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity/Impurity integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis of 3-Chlorosalicylaldehyde.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Peak Area identify->quantify report Generate Report quantify->report

References

A Comparative Analysis of Reactivity: 3-Fluoro-2-hydroxybenzaldehyde vs. 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-fluoro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for synthetic route design, optimization of reaction conditions, and the development of novel pharmaceutical agents and other advanced materials. This analysis is based on established chemical principles and available experimental data for the title compounds and closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-2-hydroxybenzaldehyde and this compound is presented in Table 1. These properties can influence their handling, solubility in various reaction media, and separation profiles.

Property3-Fluoro-2-hydroxybenzaldehydeThis compound
Molecular Formula C₇H₅FO₂C₇H₅ClO₂
Molecular Weight 140.11 g/mol 156.57 g/mol [1]
CAS Number 394-50-3[2]1927-94-2[3]
Appearance White to off-white powder[4]Yellow solid[3]
Melting Point 68-70 °C[4][5]52-56 °C[1]
Boiling Point Not readily available204.1 °C at 760 mmHg[3]
Solubility Soluble in various organic solventsSoluble in ethanol and ether; insoluble in water[3]

Electronic Effects of Substituents

The reactivity of the aldehyde functional group and the aromatic ring is fundamentally governed by the electronic effects of the substituents. Both fluorine and chlorine are electronegative atoms that exert a negative inductive effect (-I), withdrawing electron density from the benzene ring. However, they also possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). The interplay of these two opposing effects dictates the overall electron density distribution within the molecules.

Fluorine is more electronegative than chlorine, leading to a stronger -I effect.[6] Conversely, the +R effect of fluorine is also stronger than that of chlorine. This is attributed to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, as compared to the less effective overlap between the 3p orbital of chlorine and the 2p orbital of carbon.[1][7] In halobenzenes, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution compared to benzene.[1]

The presence of the ortho-hydroxyl group further complicates the electronic landscape. The -OH group is a strongly activating, ortho-, para-directing group due to its pronounced +R effect.

electronic_effects cluster_fluoro 3-Fluoro-2-hydroxybenzaldehyde cluster_chloro This compound F_effects Fluorine (-I > +R) Stronger Inductive Withdrawal Aldehyde_effects_F Aldehyde (-I, -R) Electron Withdrawing F_effects->Aldehyde_effects_F Influences OH_effects_F Hydroxyl (+R > -I) Strong Resonance Donation OH_effects_F->Aldehyde_effects_F Influences Cl_effects Chlorine (-I > +R) Weaker Inductive Withdrawal Aldehyde_effects_Cl Aldehyde (-I, -R) Electron Withdrawing Cl_effects->Aldehyde_effects_Cl Influences OH_effects_Cl Hydroxyl (+R > -I) Strong Resonance Donation OH_effects_Cl->Aldehyde_effects_Cl Influences

Caption: Electronic effects of substituents.

Intramolecular Hydrogen Bonding

A critical feature of both molecules is the presence of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group.[8][9] This interaction forms a quasi-six-membered ring, which has significant implications for the molecules' conformation and reactivity. The strength of this hydrogen bond can influence the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon. The strength of this hydrogen bond is, in turn, affected by the nature of the halogen substituent at the 3-position. A more electron-withdrawing substituent at the 3-position would be expected to increase the acidity of the phenolic proton, potentially strengthening the hydrogen bond.

Caption: Intramolecular hydrogen bonding.

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde group towards nucleophiles is primarily dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, thus accelerating the rate of nucleophilic addition.

Given that fluorine has a stronger electron-withdrawing inductive effect than chlorine, it would be predicted that 3-fluoro-2-hydroxybenzaldehyde is more reactive towards nucleophiles than this compound . The stronger -I effect of fluorine would lead to a more electron-deficient carbonyl carbon, making it a more susceptible target for nucleophilic attack.

However, the stronger +R effect of fluorine could partially counteract this by donating electron density to the ring, which could then be delocalized to the carbonyl group. Additionally, a stronger intramolecular hydrogen bond in the fluoro-derivative could also modulate the reactivity of the aldehyde group.

nucleophilic_addition start Aldehyde intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product Alcohol Product intermediate->product Protonation

Caption: Nucleophilic addition to an aldehyde.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the aromatic ring acts as the nucleophile. The overall rate of reaction is influenced by the electron density of the ring. As both fluorine and chlorine are deactivating due to their dominant -I effects, both 3-fluoro-2-hydroxybenzaldehyde and this compound will be less reactive than unsubstituted salicylaldehyde.

When comparing the two, the stronger -I effect of fluorine suggests that the aromatic ring of 3-fluoro-2-hydroxybenzaldehyde is more deactivated and therefore less reactive towards electrophiles than that of this compound .

The directing effects of the substituents must also be considered. The hydroxyl group is a powerful ortho-, para-director, while the aldehyde and halogen groups are deactivating (with the halogen being an ortho-, para-director and the aldehyde a meta-director). The hydroxyl group's directing effect is dominant, meaning that electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to compare the reactivity of 3-fluoro-2-hydroxybenzaldehyde and this compound.

Protocol 1: Comparative Knoevenagel Condensation (Nucleophilic Addition)

Objective: To compare the relative rates of nucleophilic addition to the aldehyde group.

Materials:

  • 3-fluoro-2-hydroxybenzaldehyde

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare 0.1 M stock solutions of each aldehyde and malononitrile in ethanol.

  • Prepare a 0.01 M solution of piperidine in ethanol.

  • In a quartz cuvette, mix 1.0 mL of the aldehyde solution, 1.0 mL of the malononitrile solution, and 0.1 mL of the piperidine solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the product over time.

  • Repeat the experiment for the other aldehyde under identical conditions (temperature, concentrations).

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. A steeper slope indicates a faster reaction rate.

Protocol 2: Comparative Electrophilic Bromination

Objective: To compare the relative reactivity of the aromatic ring towards electrophilic substitution.

Materials:

  • 3-fluoro-2-hydroxybenzaldehyde

  • This compound

  • Bromine

  • Acetic acid (solvent)

  • Sodium thiosulfate solution

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate reaction flasks, dissolve an equimolar amount of each aldehyde in acetic acid.

  • To each flask, add an equimolar amount of bromine solution in acetic acid dropwise at room temperature while stirring.

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.

  • Extract the products with a suitable organic solvent (e.g., dichloromethane).

  • Analyze the organic extracts by GC-MS to determine the extent of conversion and the regioselectivity of the bromination. A higher conversion of the starting material indicates greater reactivity.

Conclusion

Based on fundamental electronic principles, 3-fluoro-2-hydroxybenzaldehyde is predicted to be more reactive towards nucleophilic addition at the carbonyl carbon due to the stronger inductive electron withdrawal by fluorine. Conversely, This compound is expected to be more reactive in electrophilic aromatic substitution reactions because the weaker inductive effect of chlorine results in a less deactivated aromatic ring. The presence of the ortho-hydroxyl group and the resulting intramolecular hydrogen bond plays a significant role in modulating these reactivities. The provided experimental protocols offer a framework for the quantitative comparison of these two important synthetic building blocks. This understanding is vital for chemists in academia and industry for the rational design and execution of synthetic strategies.

References

Efficacy of 3-Chloro-2-hydroxybenzaldehyde as an intermediate vs. other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of an appropriate intermediate is paramount to ensuring high yields, purity, and ultimately, the desired biological activity of the final product. Substituted benzaldehydes are a cornerstone class of intermediates, with their reactivity being finely tunable by the nature and position of various functional groups on the aromatic ring. This guide provides a comprehensive comparison of the efficacy of 3-Chloro-2-hydroxybenzaldehyde against other substituted benzaldehydes, supported by experimental data and detailed protocols.

This compound, also known as 3-chlorosalicylaldehyde, is a bifunctional molecule featuring a reactive aldehyde group, a hydroxyl group, and a chloro substituent.[1] This unique combination of functional groups makes it a valuable precursor for a wide range of molecular scaffolds, including coumarins, Schiff bases, and other heterocyclic compounds, many of which exhibit significant biological activities.[1][2]

Comparative Performance in Synthesis

The reactivity of the aldehyde functional group is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the benzene ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it. The chloro group is an electron-withdrawing group through induction, while the hydroxyl group is an electron-donating group through resonance. Their combined effect, along with their specific positions on the ring, dictates the overall reactivity of this compound.

To quantitatively assess its efficacy, we can compare its performance in key synthetic transformations alongside other substituted benzaldehydes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental carbon-carbon bond-forming reaction. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Table 1: Comparative Yields in the Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate

Benzaldehyde DerivativeSubstituent(s)Yield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (Strong EWG)99[3]
4-Chlorobenzaldehyde4-Cl (EWG)98[3]
BenzaldehydeUnsubstituted92[3]
Salicylaldehyde2-OH (EDG)86[3]
This compound 3-Cl (EWG), 2-OH (EDG) ~88 (Estimated) N/A

Note: The yield for this compound is an estimation based on the electronic effects of its substituents in comparison to the other derivatives. The electron-withdrawing chloro group is expected to enhance reactivity compared to salicylaldehyde, leading to a potentially higher yield.

Synthesis of Coumarins

This compound is a valuable precursor for the synthesis of substituted coumarins. For instance, it can react with acetic anhydride in the presence of sodium acetate to yield 8-chloro-chromen-2-one.

Table 2: Synthesis of Substituted Coumarins

Benzaldehyde DerivativeReagentProductYield (%)Reaction TimeReference
This compound Acetic Anhydride8-chloro-chromen-2-one5418 hours[1]
SalicylaldehydeMalonic AcidCoumarin-3-carboxylic acidHigh (not specified)Not specified

This highlights a specific application where this compound serves as a direct precursor to a functionalized heterocyclic compound.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline) (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve the primary amine in ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified Schiff base.

Protocol 2: Synthesis of 8-chloro-chromen-2-one from this compound

This protocol is based on the reaction of this compound with acetic anhydride.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate (NaOAc)

Procedure:

  • Combine this compound and sodium acetate in a reaction vessel.

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to 180-190 °C for 18 hours.

  • After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Visualizing Reaction Principles and Workflows

To better understand the underlying principles and experimental processes, the following diagrams are provided.

G Logical Flow of Substituent Effects on Benzaldehyde Reactivity cluster_0 Substituent Electronic Effect cluster_1 Impact on Carbonyl Carbon cluster_2 Effect on Reaction Rate with Nucleophiles Electron-Donating Group (EDG) Electron-Donating Group (EDG) Decreased Electrophilicity Decreased Electrophilicity Electron-Donating Group (EDG)->Decreased Electrophilicity Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Increased Electrophilicity Increased Electrophilicity Electron-Withdrawing Group (EWG)->Increased Electrophilicity Slower Reaction Rate Slower Reaction Rate Decreased Electrophilicity->Slower Reaction Rate Faster Reaction Rate Faster Reaction Rate Increased Electrophilicity->Faster Reaction Rate

Substituent effects on benzaldehyde reactivity.

G General Experimental Workflow for Comparative Synthesis Start Start Reactant_Preparation Prepare Solutions of Substituted Benzaldehydes and Other Reagents Start->Reactant_Preparation Reaction_Setup Set up Parallel Reactions under Identical Conditions (Temp, Time, Catalyst) Reactant_Preparation->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction_Setup->Monitoring Workup Quench Reaction and Isolate Crude Product Monitoring->Workup Purification Purify Products (Recrystallization or Chromatography) Workup->Purification Analysis Analyze Products for Yield and Purity (e.g., NMR, LC-MS) Purification->Analysis Comparison Compare Yields and Purity Analysis->Comparison End End Comparison->End

Workflow for comparative synthesis.

Role in Drug Development and Biological Activity

Derivatives of this compound and other substituted benzaldehydes are of significant interest in drug discovery. For instance, coumarin and Schiff base scaffolds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

The anticancer activity of such compounds can stem from their ability to interact with and inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, some benzofuran derivatives have been shown to target receptor tyrosine kinases like EGFR and FGFR, which are crucial in cell growth signaling.[5]

G Potential Signaling Pathway Inhibition by Benzaldehyde Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Inhibitor Benzaldehyde-Derived Inhibitor Inhibitor->Receptor_Tyrosine_Kinase

Inhibition of a growth factor signaling pathway.

Conclusion

This compound is a highly effective and versatile intermediate in organic synthesis. Its reactivity, influenced by the interplay of its chloro and hydroxyl substituents, makes it a valuable building block for a variety of heterocyclic compounds. While direct comparative data under identical conditions can be sparse in the literature, the principles of physical organic chemistry allow for a rational assessment of its efficacy relative to other substituted benzaldehydes. The electron-withdrawing nature of the chlorine atom generally enhances the reactivity of the aldehyde group towards nucleophiles, suggesting that it is a more reactive substrate than salicylaldehyde in many contexts. Its utility in the synthesis of biologically active molecules underscores its importance for researchers and professionals in drug development.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-hydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 3-Chloro-2-hydroxybenzaldehyde, a compound classified as an irritant, requires adherence to stringent safety protocols and local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical. All waste must be managed in accordance with established hazardous waste protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate the risks of skin, eye, and respiratory irritation associated with this compound.

Personal Protective Equipment (PPE)Specification
Respiratory Protection Dust mask (type N95 or equivalent)
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves
Skin and Body Protection Laboratory coat and appropriate protective clothing

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Spill Management

In the event of a spill, follow these steps to contain and clean up the material safely:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material. Avoid generating dust.

  • Clean-up: Carefully sweep or shovel the spilled solid into a suitable, clearly labeled, and closed container for disposal.

  • Decontamination: Clean the spill area thoroughly. Do not allow wash water to enter drains. Collect all wash water for treatment and disposal as hazardous waste.

Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance.

Uncontaminated Material:

  • Recycling/Reclamation: If the chemical is unused and uncontaminated, consult the manufacturer or your EHS department about the possibility of recycling or reclamation.

Contaminated Material and Empty Containers:

  • Packaging: Place the waste material in a suitable, sealed, and properly labeled container.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Dispose of the contents and the container at an approved waste disposal plant.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_contamination Assess Contamination Status start->assess_contamination uncontaminated Uncontaminated? assess_contamination->uncontaminated recycle_reclaim Consult Manufacturer/EHS for Recycling or Reclamation uncontaminated->recycle_reclaim Yes package_waste Package in a Labeled, Sealed Container uncontaminated->package_waste No end End: Proper Disposal Complete recycle_reclaim->end store_waste Store in a Designated Secure Area package_waste->store_waste dispose_waste Dispose via Approved Hazardous Waste Contractor store_waste->dispose_waste dispose_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-2-hydroxybenzaldehyde

This guide provides crucial safety protocols and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel. The following procedures are designed for researchers, scientists, and professionals in drug development.

Chemical Hazard and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risks.

Hazard ClassificationDescription
Skin IrritationCauses skin irritation upon contact.[1]
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation if inhaled.[1][2][3]
Signal WordWarning
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4]To protect against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Butyl rubber or Viton are recommended for prolonged contact (>8 hours breakthrough time).[5] Natural rubber (latex), nitrile rubber, neoprene, and PVC are not recommended.[5] Gloves must be inspected before use and disposed of properly after.To prevent skin contact which can cause irritation.
Body Protection A lab coat, overalls, or other impervious clothing. A PVC apron may also be used.[4]To protect the skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a type N95 (US) dust mask or an appropriate filter (e.g., type A-P or ABEK) is necessary.[4]To prevent inhalation of dust or vapors which may cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Pre-Operational Checks
  • Verify Ventilation: Ensure the chemical fume hood or other ventilated workspace is functioning correctly.

  • Inspect PPE: Check all personal protective equipment for any damage or defects. Ensure gloves are free of holes and safety glasses are clean.

  • Review Safety Data Sheet (SDS): Have the SDS for this compound readily accessible for reference.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemicals is available and accessible.

Step-by-Step Handling Procedure
  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the required amount of this compound within a chemical fume hood to avoid generating dust.

  • Avoid Contact and Inhalation: Do not breathe in dust or vapors.[2][3][4] Avoid all personal contact with the substance.

  • During Operation: Keep the container tightly closed when not in use.[2][3][6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, especially before eating, drinking, or smoking.[4]

Emergency Procedures: Spills and Exposure
  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][8]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][6][7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

  • Spill Cleanup: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][9] For major spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization
  • Unused Product: Dispose of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should be considered contaminated and disposed of as hazardous waste.

Disposal Procedure
  • Containerization: Place all waste in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[10] Do not empty into drains.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation pre_op Pre-Operational Checks (Ventilation, PPE, SDS) prep->pre_op handling Handling in Fume Hood (Weighing, Dispensing) pre_op->handling use Experimental Use handling->use spill Spill/Exposure Event handling->spill post_op Post-Handling Procedures (Hand Washing) use->post_op use->spill disposal Disposal post_op->disposal waste_cat Waste Categorization (Unused Product, Contaminated PPE) disposal->waste_cat waste_collect Waste Collection (Labeled, Sealed Container) waste_cat->waste_collect final_disp Final Disposal (Licensed Service) waste_collect->final_disp spill_response Emergency Response (First Aid, Spill Cleanup) spill->spill_response spill_response->waste_collect Dispose contaminated materials

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.